6-diazo-5-oxo-L-norleucine
描述
属性
IUPAC Name |
(2S)-2-amino-6-diazo-5-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWQAMGASJSUIP-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028846 | |
| Record name | Diazooxonorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157-03-9 | |
| Record name | 6-Diazo-5-oxo-L-norleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diazooxonorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazooxonorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Amino-6-diazo-5-oxocaproic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-DIAZO-5-OXO-L-NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J0H273KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 6-Diazo-5-oxo-L-norleucine (DON)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Diazo-5-oxo-L-norleucine (DON), a natural product isolated from Streptomyces, is a potent glutamine antagonist that has been extensively studied for its anticancer properties.[1][2] As a structural analog of L-glutamine, DON exerts its cytotoxic effects by irreversibly inhibiting a broad range of glutamine-utilizing enzymes, thereby disrupting numerous critical metabolic pathways essential for cancer cell proliferation and survival.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of DON, including its enzymatic targets, impact on cellular signaling pathways, and methodologies for its study.
Core Mechanism of Action: Irreversible Glutamine Antagonism
DON's primary mechanism of action is the irreversible inhibition of glutamine-dependent enzymes. This process occurs in a two-step fashion:
-
Competitive Binding: Due to its structural similarity to glutamine, DON competitively binds to the glutamine-binding site of target enzymes.
-
Irreversible Covalent Modification: Following binding, the diazo group of DON becomes susceptible to nucleophilic attack by a cysteine residue within the enzyme's active site. This leads to the formation of a stable covalent bond, permanently inactivating the enzyme.
This mechanism-based inactivation makes DON a highly potent and broad-spectrum inhibitor of glutamine metabolism.
Key Enzymatic Targets and Affected Pathways
DON's promiscuity as a glutamine antagonist leads to the inhibition of numerous enzymes across several vital metabolic pathways.
Glutaminolysis
DON is a potent inhibitor of glutaminase (B10826351) (GLS) , the enzyme that catalyzes the conversion of glutamine to glutamate.[5][6] This initial step is critical for the entry of glutamine carbons and nitrogen into the tricarboxylic acid (TCA) cycle and for the synthesis of other non-essential amino acids and glutathione.
De Novo Purine (B94841) and Pyrimidine (B1678525) Synthesis
The synthesis of nucleotides is heavily reliant on glutamine as a nitrogen donor. DON inhibits several key enzymes in these pathways:
-
Amidophosphoribosyltransferase (ATase): The committed step in de novo purine synthesis.
-
CTP Synthetase (CTPS): Catalyzes the formation of CTP from UTP in pyrimidine synthesis.[4][7]
-
GMP Synthetase (GMPS): Involved in the synthesis of GMP from XMP in the purine pathway.
Inhibition of these enzymes leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, thereby halting cell proliferation.
Hexosamine Biosynthetic Pathway (HBP)
DON inhibits glutamine-fructose-6-phosphate aminotransferase (GFAT) , the rate-limiting enzyme in the HBP.[8][9] This pathway is responsible for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation. Disruption of the HBP can affect protein folding, stability, and signaling.
Quantitative Data on Enzyme Inhibition and Cellular Effects
The following tables summarize the quantitative data available for the inhibitory activity of DON.
Table 1: Inhibition of Key Glutamine-Utilizing Enzymes by DON
| Enzyme | Organism/Tissue Source | Inhibition Constant (Ki) | Reference(s) |
| Glutaminase (GLS) | - | 6 µM | [5][6] |
| CTP Synthetase (CTPS) | E. coli | Irreversible inhibitor | [7] |
| Amidophosphoribosyltransferase | - | Irreversible inhibitor | [10] |
Table 2: Cytotoxicity of DON in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |
| P493B | Lymphoma | 10.0 ± 0.11 | 72 | [11] |
| H69 | Lung Cancer | - | - | [11] |
| DU4475 | Breast Cancer | - | - | [11] |
| A549 | Lung Cancer | 18.1 ± 1.3 x 10⁻³ (24h), 0.6 ± 2.9 x 10⁻⁴ (72h) | 24, 72 | [12] |
| MCF-7 | Breast Cancer | 10.5 ± 0.8 (24h), >1000 (72h) | 24, 72 | [12] |
| DU-145 | Prostate Cancer | 10.1 ± 2.9 x 10⁻³ (24h), 53.6 ± 0.40 (72h) | 24, 72 | [12] |
| WM2664 | Melanoma | 6.2 ± 2.4 x 10⁻³ (24h), 212.2 ± 10.5 (72h) | 24, 72 | [12] |
| HTB-26 | Breast Cancer | 10-50 | - | [13] |
| PC-3 | Pancreatic Cancer | 10-50 | - | [13] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | - | [13] |
| Caco-2 | Colon Cancer | 43.16 (24h) | 24 | [14] |
Signaling Pathways and Cellular Processes Affected by DON
The widespread enzymatic inhibition by DON triggers a cascade of effects on cellular signaling and function.
Disruption of Nucleotide Synthesis
By inhibiting key enzymes in purine and pyrimidine biosynthesis, DON leads to a severe depletion of nucleotide pools. This directly impacts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation.
Perturbation of the Hexosamine Biosynthetic Pathway
DON's inhibition of GFAT disrupts the HBP, leading to decreased levels of UDP-GlcNAc. This can impair protein glycosylation, leading to endoplasmic reticulum stress and altered cell signaling.
Induction of Mitochondrial Dysfunction and Apoptosis
By blocking glutaminolysis, DON deprives cancer cells of a key anaplerotic substrate for the TCA cycle, leading to mitochondrial dysfunction. This, coupled with the disruption of other metabolic pathways, can trigger apoptosis.[2]
Experimental Protocols
Glutaminase Activity Assay (Colorimetric)
This protocol outlines a method to measure glutaminase activity in cell or tissue lysates.
Materials:
-
Glutaminase Assay Kit (e.g., Novus Biologicals NBP3-24496 or similar)[15][16][17]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
PBS (0.01 M, pH 7.4)
-
Ice bath
-
Homogenizer (for tissue samples)
Procedure:
-
Sample Preparation:
-
Serum/Plasma: Use directly or centrifuge to remove turbidity.
-
Tissue: Homogenize weighed tissue in PBS on ice. Centrifuge to pellet debris and collect the supernatant.
-
Cells: Resuspend cells in PBS, sonicate on ice, and centrifuge to collect the supernatant.
-
-
Enzymatic Reaction:
-
In separate tubes for each sample, create a "Sample" and a "Control" tube.
-
To the "Sample" tube, add the sample and the reaction buffer containing the glutamine substrate.
-
To the "Control" tube, add the sample and a buffer without the substrate.
-
Incubate both tubes at 37°C for 30 minutes.
-
-
Chromogenic Reaction:
-
Centrifuge the reaction tubes and transfer the supernatant to a 96-well plate.
-
Add the chromogenic reaction mix to each well.
-
Incubate at 37°C for 20 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the "Control" from the "Sample" to determine the glutaminase-specific activity.
-
Calculate the enzyme activity based on a standard curve.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of DON on cell viability.[18][19][20][21][22][23]
Materials:
-
96-well cell culture plate
-
Adherent cells of interest
-
Complete cell culture medium
-
DON solution at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of DON concentrations and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value of DON.
-
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
This protocol uses the JC-1 dye to measure changes in mitochondrial membrane potential after DON treatment.[15][18][24][25]
Materials:
-
Cells of interest
-
DON solution
-
JC-1 staining solution
-
Flow cytometer or fluorescence microscope
-
FCCP or CCCP (positive control for depolarization)
Procedure:
-
Cell Treatment:
-
Treat cells with DON at the desired concentration and for the desired time. Include an untreated control and a positive control (treated with FCCP or CCCP).
-
-
JC-1 Staining:
-
Resuspend the treated cells in a medium containing the JC-1 staining solution.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Wash the cells with an appropriate buffer to remove excess dye.
-
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring both green (monomeric JC-1, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and observe the ratio of red to green fluorescence.
-
-
Data Interpretation:
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Metabolic Flux Analysis (Seahorse XF Analyzer)
This workflow outlines the use of a Seahorse XF Analyzer to measure the impact of DON on cellular respiration and glycolysis.[26][27][28][29]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 3. selleckchem.com [selleckchem.com]
- 4. CTP synthetase - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 6-Diazo-5-oxo-L-nor-Leucine | Glutamine Antagonist | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic resurgence of this compound (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE INTERACTION OF this compound WITH PHOSPHORIBOSYL PYROPHOSPHATE AMIDOTRANSFERASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. cohesionbio.com [cohesionbio.com]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
The Discovery and Scientific Journey of 6-Diazo-5-oxo-L-norleucine (DON): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist that has been a subject of scientific inquiry for over six decades. First identified as a tumor-inhibitory substance, its potent and broad-spectrum activity against various glutamine-utilizing enzymes has made it a valuable tool for cancer research and a candidate for therapeutic development. This technical guide provides an in-depth exploration of the history, discovery, and foundational experimental work that established DON as a significant molecule in the field of metabolic oncology.
Discovery and Initial Characterization
Isolation from a Terrestrial Streptomyces
In 1956, a team of researchers including Henry W. Dion and colleagues reported the isolation of a novel tumor-inhibitory substance from the fermentation broth of an unidentified Streptomyces species cultured from a Peruvian soil sample[1][2]. This discovery was part of a broader effort in the mid-20th century to screen microbial metabolites for antibiotic and antitumor activities. The compound was given the name this compound, commonly abbreviated as DON.
Physicochemical Properties
Early characterization of DON revealed it to be a water-soluble, yellowish crystalline powder[1]. It is soluble in aqueous solutions of methanol, acetone (B3395972), and ethanol (B145695) but is difficult to dissolve in absolute alcohols. The crystalline form appears as yellowish-greenish needles. Key physicochemical properties from the initial characterization are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H9N3O3 | [1] |
| Molar Mass | 171.156 g/mol | [1] |
| Specific Rotation ([α]D26) | +21° (c = 5.4% in H2O) | [1] |
| Ultraviolet Absorption Maxima (in phosphate (B84403) buffer, pH 7) | 274 nm (E1%1cm 683), 244 nm (E1%1cm 376) | [1] |
Experimental Protocol: Isolation and Characterization of DON (Based on Dion et al., 1956)
Objective: To isolate and characterize the antitumor compound from the Streptomyces fermentation broth.
Materials:
-
Fermentation broth of the DON-producing Streptomyces species.
-
Adsorbent resins (e.g., activated carbon).
-
Solvents for elution (e.g., aqueous acetone, ethanol).
-
Chromatography columns (e.g., alumina).
-
Instrumentation for physicochemical analysis (e.g., polarimeter, UV spectrophotometer, elemental analysis equipment).
Procedure:
-
Adsorption: The filtered fermentation broth was passed through a column packed with an adsorbent resin, such as activated carbon, to capture the active compound.
-
Elution: The resin was then washed with water to remove impurities, followed by elution of DON using a solvent gradient, likely aqueous acetone or ethanol.
-
Concentration: The eluate containing DON was concentrated under reduced pressure.
-
Chromatography: The concentrated, crude extract was further purified by chromatography on an alumina (B75360) column. Fractions were collected and assayed for antitumor activity.
-
Crystallization: Active fractions were pooled, concentrated, and subjected to crystallization, likely from an aqueous alcohol solution, to yield the purified, crystalline DON.
-
Characterization: The crystalline product was then subjected to various physicochemical analyses to determine its properties, including:
-
Elemental Analysis: To determine the empirical and molecular formula.
-
Optical Rotation: To determine the stereochemistry of the molecule.
-
Ultraviolet Spectroscopy: To identify characteristic chromophores.
-
Infrared Spectroscopy: To identify functional groups.
-
Chemical Degradation Studies: To elucidate the chemical structure.
-
Early Biological Studies and Antitumor Activity
Contemporaneously with its isolation and characterization, the biological activities of DON were investigated by Coffey et al. in 1956. These studies established its potent in vitro and in vivo antitumor effects.
In Vitro and In Vivo Antitumor Activity
DON demonstrated significant inhibitory effects against a range of experimental tumors in murine models. The initial biological studies highlighted its efficacy against sarcoma, carcinoma, and leukemia models.
| Tumor Model | Observation | Reference |
| Sarcoma 180 (in mice) | Inhibition of tumor growth | [2] |
| Ehrlich Ascites Tumor (in mice) | Inhibition of tumor growth | [2] |
| Leukemia L1210 (in mice) | Increased survival time | [2] |
Experimental Protocol: In Vivo Antitumor Activity Assay (A Representative 1950s Protocol)
The following is a generalized protocol representative of the methods likely employed in the 1950s to assess the antitumor activity of a new compound in a murine model.
Objective: To determine the in vivo antitumor efficacy of DON in a mouse tumor model (e.g., Sarcoma 180).
Materials:
-
Healthy, age-matched mice.
-
Sarcoma 180 tumor cells.
-
Sterile saline solution.
-
DON, dissolved in a suitable vehicle (e.g., sterile saline).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: A known number of Sarcoma 180 cells were implanted subcutaneously into the flank of each mouse.
-
Treatment Initiation: Once the tumors reached a palpable size, the mice were randomly assigned to a control group and a DON-treated group.
-
Drug Administration: The DON-treated group received daily intraperitoneal injections of DON at a predetermined dose. The control group received injections of the vehicle only.
-
Tumor Measurement: The tumor size was measured every other day using calipers. Tumor volume was calculated using a standard formula (e.g., V = 0.5 x length x width^2).
-
Data Analysis: The average tumor volume of the treated group was compared to the control group to determine the percentage of tumor growth inhibition. The general health and any signs of toxicity in the mice were also monitored.
Mechanism of Action: A Potent Glutamine Antagonist
The structural similarity of DON to L-glutamine led to early investigations into its mechanism of action as a glutamine antagonist. It was discovered that DON acts as an irreversible inhibitor of a wide range of enzymes that utilize glutamine as a nitrogen donor for the biosynthesis of essential macromolecules.
Inhibition of Key Metabolic Pathways
DON's primary mode of action is the covalent modification of the active sites of glutamine-dependent enzymes, leading to their irreversible inactivation. This broad inhibition disrupts several critical metabolic pathways, including:
-
De Novo Purine (B94841) Biosynthesis: DON inhibits amidophosphoribosyltransferase (PPAT), the enzyme that catalyzes the first committed step in purine synthesis.
-
De Novo Pyrimidine (B1678525) Biosynthesis: DON inhibits carbamoyl (B1232498) phosphate synthetase II (CPSII) and CTP synthetase (CTPS), which are crucial for pyrimidine nucleotide production.
-
Glutaminolysis: DON inhibits glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate (B1630785), a key anaplerotic substrate for the TCA cycle.
-
Amino Acid Synthesis: DON can inhibit other enzymes involved in the synthesis of various amino acids.
Quantitative Data on Enzyme Inhibition
| Enzyme | Inhibition Constant (Ki/IC50) | Organism/Cell Line | Reference |
| Glutaminase (Kidney-type) | ~1 mM (IC50) | Human | |
| Amidophosphoribosyltransferase (PPAT) | Not specified in early literature | - | |
| CTP Synthetase (CTPS) | Not specified in early literature | - | |
| Gamma-glutamyl Transpeptidase 1 (hGGT1) | 2.7 ± 0.7 mM (Ki) | Human |
Note: The available quantitative data from early studies is limited. More recent studies have provided more precise measurements, but the focus of this guide is on the initial discovery period.
Experimental Protocol: Glutaminase Inhibition Assay (A Representative Protocol)
Objective: To determine the inhibitory effect of DON on glutaminase activity.
Materials:
-
Purified or partially purified glutaminase.
-
L-glutamine (substrate).
-
DON (inhibitor).
-
Buffer solution (e.g., phosphate buffer, pH 8.0).
-
Nessler's reagent for ammonia (B1221849) detection or a coupled assay to measure glutamate production.
-
Spectrophotometer.
Procedure:
-
Enzyme Preparation: A solution of glutaminase was prepared in the appropriate buffer.
-
Inhibitor Pre-incubation: The enzyme was pre-incubated with various concentrations of DON for a set period to allow for irreversible inhibition. A control group without DON was also prepared.
-
Reaction Initiation: The enzymatic reaction was initiated by adding L-glutamine to the enzyme-inhibitor mixture.
-
Incubation: The reaction mixture was incubated at a constant temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: The reaction was stopped, for example, by adding a strong acid.
-
Product Quantification: The amount of product formed (ammonia or glutamate) was quantified. For ammonia, Nessler's reagent could be used to produce a colored product that can be measured spectrophotometrically.
-
Data Analysis: The rate of the enzymatic reaction was calculated for each DON concentration and compared to the control to determine the extent of inhibition and to calculate inhibitory constants like IC50.
Visualizing the Impact of DON
Signaling Pathway: Inhibition of De Novo Purine Synthesis
Caption: Inhibition of de novo purine synthesis by DON.
Experimental Workflow: Isolation of DON
Caption: Experimental workflow for the isolation of DON.
Conclusion
The discovery of this compound in the 1950s marked a significant milestone in the field of natural product chemistry and cancer research. The early, meticulous work on its isolation, characterization, and biological evaluation laid the groundwork for decades of subsequent research into its mechanism of action and therapeutic potential. While its clinical development was initially hampered by toxicity, the foundational understanding of DON as a potent glutamine antagonist continues to inspire modern drug development efforts, including the design of novel prodrugs and targeted delivery systems. This historical perspective provides valuable context for contemporary researchers working to harness the power of metabolic inhibitors in the fight against cancer.
References
6-Diazo-5-oxo-L-norleucine (DON) as a Glutamine Antagonist: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Diazo-5-oxo-L-norleucine (DON) is a potent and broad-spectrum glutamine antagonist that has garnered significant interest in the field of oncology and metabolic research. By mimicking glutamine, DON irreversibly inhibits a wide array of enzymes dependent on this crucial amino acid, thereby disrupting key metabolic pathways essential for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of DON, including its mechanism of action, effects on critical signaling pathways, and detailed experimental protocols for its investigation. Quantitative data on its enzymatic inhibition and cellular effects are summarized, and its therapeutic potential and challenges, such as toxicity and prodrug strategies, are discussed. This document is intended to serve as a valuable resource for researchers and drug development professionals working with or exploring the therapeutic applications of this compound.
Introduction
Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of cellular processes, including nucleotide and amino acid synthesis, redox homeostasis, and anaplerosis to fuel the tricarboxylic acid (TCA) cycle.[1][2] Many cancer cells exhibit a strong dependence on glutamine, a phenomenon often referred to as "glutamine addiction," to support their rapid growth and proliferation.[1][3] This metabolic vulnerability has made the inhibition of glutamine metabolism an attractive therapeutic strategy in oncology.[1][2]
This compound (DON), a naturally occurring glutamine analog originally isolated from Streptomyces, is a powerful inhibitor of glutamine-utilizing enzymes.[4] Its structural similarity to glutamine allows it to bind to the active sites of these enzymes, leading to irreversible inhibition through covalent modification.[1][5] This broad-spectrum antagonism disrupts several critical metabolic pathways, including de novo purine (B94841) and pyrimidine (B1678525) biosynthesis and the hexosamine biosynthetic pathway.[1][6] While DON has demonstrated robust anti-tumor efficacy in preclinical and early clinical studies, its development has been hampered by dose-limiting gastrointestinal toxicities.[7] This guide delves into the technical details of DON's function and provides practical information for its scientific investigation.
Mechanism of Action
DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-dependent enzymes. It acts as a mechanism-based inactivator, first binding competitively to the glutamine-binding site of the enzyme. Subsequently, the diazo group of DON is activated, leading to the formation of a covalent adduct with a nucleophilic residue in the enzyme's active site, thereby permanently inactivating the enzyme.[1]
The major metabolic pathways disrupted by DON include:
-
De Novo Purine and Pyrimidine Synthesis: Glutamine is a nitrogen donor in several key steps of purine and pyrimidine synthesis. DON inhibits enzymes such as amidophosphoribosyltransferase (ATase) and CTP synthetase, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis.[6][8]
-
Hexosamine Biosynthetic Pathway (HBP): This pathway utilizes glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for glycosylation of proteins and lipids. DON inhibits the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), disrupting protein glycosylation and cellular signaling.[9][10]
-
Glutaminolysis: The conversion of glutamine to glutamate, catalyzed by glutaminase (B10826351) (GLS), is a key entry point for glutamine into the TCA cycle. DON inhibits glutaminase, thereby reducing the production of α-ketoglutarate and impacting cellular energy metabolism.[1][11]
Quantitative Data: Enzyme Inhibition and Cellular Potency
The efficacy of DON as a glutamine antagonist has been quantified through various in vitro studies. The following tables summarize key inhibitory constants (Ki) for specific enzymes and the half-maximal inhibitory or effective concentrations (IC50/EC50) in different cancer cell lines.
| Enzyme Target | Ki Value (µM) | Reference |
| Glutaminase (GLS) | 6 | [4][5][12][13] |
Table 1: Inhibitory Constant (Ki) of DON for Glutaminase. This table presents the reported Ki value for the inhibition of glutaminase by DON.
| Cell Line | Cancer Type | IC50 / EC50 (µM) | Assay Duration (h) | Reference |
| P493B Lymphoma | Lymphoma | EC50: 10.0 ± 0.11 | 72 | [14] |
| P493B Lymphoma (Prodrug 6) | Lymphoma | EC50: 5.0 ± 0.12 | 72 | [14] |
| Rat Dermal Fibroblasts | Normal Fibroblast | IC50: 232.5 | 48 | [15] |
| Mouse Embryonic Fibroblasts | Normal Fibroblast | IC50: > 1000 | 48 | [15] |
| U251 | Glioblastoma | ~20 (estimated from graph) | 72 | [8] |
| SF-XL | Glioblastoma | ~45 (estimated from graph) | 72 | [8] |
| Hs578T (HALow) | Triple-Negative Breast Cancer | ~1.5 (estimated from graph) | 72 | [9] |
| Hs578T (HAHigh) | Triple-Negative Breast Cancer | ~2.0 (estimated from graph) | 72 | [9] |
Table 2: In Vitro Potency of DON in Various Cell Lines. This table summarizes the reported IC50 and EC50 values of DON in different cancer and normal cell lines, along with the duration of the assay.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of DON.
Cell Viability Assays
4.1.1. CyQUANT™ XTT Cell Viability Assay
This colorimetric assay measures cell viability based on the metabolic activity of living cells.
-
Materials:
-
Cells of interest
-
96-well microplate
-
Complete cell culture medium
-
This compound (DON)
-
CyQUANT™ XTT Cell Viability Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. X12223)
-
Microplate reader capable of absorbance measurements at 450 nm and 660 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
Allow cells to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of DON in complete culture medium and add them to the respective wells. Include vehicle-treated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
Prepare the XTT working solution by adding 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent and vortex to mix.[10]
-
Add 70 µL of the XTT working solution to each well.[10]
-
Incubate the plate at 37°C for 4 hours in a CO2 incubator.[10]
-
Read the absorbance at 450 nm and 660 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
-
Apoptosis Assay
4.2.1. Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest
-
6- or 12-well plates
-
Complete cell culture medium
-
This compound (DON)
-
Annexin V-FITC Apoptosis Detection Kit (e.g., Bio-Techne, Cat. No. NBP2-29373)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6- or 12-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of DON for the specified time. Include a vehicle-treated control.
-
Induce apoptosis in a separate set of cells to serve as a positive control (e.g., by heat shock at 55°C for 20 minutes).[16]
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells once with cold PBS.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[7]
-
Incubate the cells at room temperature for 15-20 minutes in the dark.[7][16]
-
Add 400 µL of 1X Binding Buffer to each tube and mix gently.[16]
-
Analyze the stained cells by flow cytometry within one hour.[7]
-
Metabolic Analysis
4.3.1. Seahorse XFp Extracellular Flux Analysis
This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing insights into mitochondrial respiration and glycolysis.
-
Materials:
-
Cells of interest
-
Seahorse XFp Cell Culture Miniplates
-
Seahorse XFp Analyzer and consumables
-
Complete cell culture medium
-
Seahorse XF RPMI assay medium supplemented with glucose, pyruvate, and glutamine
-
This compound (DON)
-
Mito Stress Test Kit or Glycolysis Stress Test Kit (Agilent)
-
-
Procedure:
-
Hydrate the Seahorse XFp sensor cartridge with sterile water in a non-CO2 incubator at 37°C overnight.
-
Seed cells in a Seahorse XFp cell culture miniplate at an optimized density (typically 5 x 10^3 to 4 x 10^4 cells per well for adherent cells) and allow them to adhere.[17]
-
The following day, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., DON, oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test).
-
Calibrate the Seahorse XFp Analyzer with the loaded sensor cartridge.
-
Replace the calibration plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
-
Analyze the data using the Seahorse Wave software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by DON and a typical experimental workflow for its investigation.
Caption: Glutamine metabolism and sites of DON inhibition.
References
- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. WO2016112386A1 - Methods for bioanalysis of this compound (don) and other glutamine antagonists - Google Patents [patents.google.com]
- 9. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound | Semantic Scholar [semanticscholar.org]
- 15. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
The Insidious Blockade: A Technical Guide to the Effects of 6-Diazo-5-oxo-L-norleucine on Nucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has garnered significant interest in the field of cancer metabolism and drug development. As a structural analog of glutamine, DON irreversibly inhibits a class of enzymes known as glutamine amidotransferases, which are critical for the biosynthesis of nucleotides. This technical guide provides an in-depth analysis of DON's effects on purine (B94841) and pyrimidine (B1678525) synthesis, offering quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the affected metabolic pathways.
Mechanism of Action: An Irreversible Antagonist
DON exerts its inhibitory effects by acting as a suicide substrate for glutamine-utilizing enzymes. The molecule competitively binds to the glutamine-binding site of these enzymes. Following binding, the enzyme's catalytic machinery activates the diazo group of DON, leading to the formation of a highly reactive electrophile that covalently modifies a critical active site residue, typically a cysteine. This irreversible alkylation permanently inactivates the enzyme, leading to a profound disruption of downstream metabolic pathways.[1][2]
Impact on Nucleotide Synthesis: A Dual Blockade
Nucleotide biosynthesis is broadly categorized into two main pathways: de novo synthesis, which builds nucleotides from simple precursors, and salvage pathways, which recycle pre-existing nucleobases and nucleosides. DON's primary impact is on the de novo synthesis pathways of both purines and pyrimidines, as these pathways are heavily reliant on glutamine as a nitrogen donor.
Inhibition of Purine Synthesis
The de novo purine synthesis pathway is a multi-step process that constructs the purine ring on a phosphoribosyl pyrophosphate (PRPP) backbone. DON inhibits several key enzymes in this pathway that utilize glutamine as a nitrogen donor:
-
Glutamine PRPP Amidotransferase (PPAT): This enzyme catalyzes the first committed step of de novo purine synthesis, the conversion of PRPP to 5-phosphoribosylamine.[3]
-
Phosphoribosylformylglycinamidine Synthase (FGARAT): This enzyme is responsible for the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM).[4]
-
Guanosine Monophosphate (GMP) Synthase: This enzyme catalyzes the final step in the synthesis of GMP from xanthosine (B1684192) monophosphate (XMP).
The inhibition of these enzymes leads to a depletion of the intracellular purine nucleotide pool, which is essential for DNA and RNA synthesis, as well as for cellular energy metabolism.
Inhibition of Pyrimidine Synthesis
The de novo pyrimidine synthesis pathway assembles the pyrimidine ring before attaching it to PRPP. DON targets two critical glutamine-dependent enzymes in this pathway:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPSII): This enzyme catalyzes the first and rate-limiting step in pyrimidine biosynthesis, the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.
-
Cytidine Triphosphate (CTP) Synthase: This enzyme catalyzes the amination of uridine (B1682114) triphosphate (UTP) to form CTP.[1]
Inhibition of these enzymes disrupts the production of pyrimidine nucleotides, further compromising nucleic acid synthesis and other essential cellular processes.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of DON against various glutamine-utilizing enzymes has been quantified in several studies. The following table summarizes the available quantitative data. It is important to note that specific inhibitory constants (Ki or IC50) for all targeted enzymes are not consistently reported in the literature.
| Enzyme | Organism/Source | Inhibition Constant (Ki/IC50) | Reference(s) |
| Glutaminase (B10826351) (Kidney-type, cKGA) | Human | IC50: ~1 mM | [5] |
| Glutaminases | General | Ki: 6 µM | [1][6] |
| CTP Synthase | General | - (Inhibitory activity noted) | [1] |
| GMP Synthase | - | - (Inhibitory activity noted) | - |
| FGAR Amidotransferase | - | - (Inhibitory activity noted) | [4] |
| PRPP Amidotransferase | - | - (Inhibitory activity noted) | [3] |
| Carbamoyl Phosphate Synthetase II | - | - (Inhibitory activity noted) | - |
| Rat Dermal Fibroblasts (Cell Proliferation) | Rat | IC50: 232.5 µM | [7] |
Note: The IC50 value for glutaminase from Selleck Chemicals appears to be an outlier compared to the more frequently cited Ki value. This discrepancy may be due to different assay conditions or enzyme preparations.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of DON with nucleotide biosynthesis, the following diagrams have been generated using the Graphviz DOT language.
De Novo Purine Synthesis Pathway Inhibition by DON
Caption: Inhibition of De Novo Purine Synthesis by DON.
De Novo Pyrimidine Synthesis Pathway Inhibition by DON
Caption: Inhibition of De Novo Pyrimidine Synthesis by DON.
General Workflow for an Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of DON on nucleotide synthesis.
GMP Synthase Activity Assay
This protocol is adapted from a continuous spectrophotometric assay that monitors the conversion of XMP to GMP.[8]
Materials:
-
Purified GMP Synthase
-
Xanthosine 5'-monophosphate (XMP)
-
ATP
-
Glutamine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 100 mM KCl)
-
This compound (DON)
-
Spectrophotometer capable of reading at 290 nm
-
96-well UV-transparent microplate
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of DON in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of DON in the reaction buffer to achieve the desired final concentrations.
-
Prepare stock solutions of XMP, ATP, and glutamine in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Reaction Buffer
-
Varying concentrations of DON (or vehicle control)
-
ATP (final concentration, e.g., 1 mM)
-
Glutamine (final concentration, e.g., 2 mM)
-
Purified GMP Synthase (final concentration to be optimized for linear reaction rate)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding XMP (final concentration, e.g., 150 µM) to each well.
-
Immediately place the microplate in the spectrophotometer and monitor the decrease in absorbance at 290 nm over time (e.g., for 10-20 minutes) at 37°C. The conversion of XMP to GMP results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each DON concentration from the linear portion of the progress curve.
-
Plot the initial velocity as a function of the DON concentration.
-
Determine the IC50 value of DON for GMP synthase by fitting the data to a suitable dose-response curve.
-
Measurement of Nucleotide Pool Depletion by LC-MS/MS
This protocol outlines a general procedure for quantifying intracellular nucleotide levels following treatment with DON.
Materials:
-
Cell culture reagents
-
This compound (DON)
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
-
Lyophilizer or vacuum concentrator
-
LC-MS/MS system with a suitable column for nucleotide separation (e.g., C18)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of DON (and a vehicle control) for a specified duration (e.g., 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.
-
Incubate the plates on ice for 10 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells and transfer the cell lysate/methanol mixture to pre-chilled microcentrifuge tubes.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Carefully transfer the supernatant (containing the metabolites) to new microcentrifuge tubes.
-
Dry the supernatant using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Separate the nucleotides using an appropriate chromatographic method.
-
Detect and quantify the individual nucleotides (e.g., ATP, GTP, CTP, UTP) using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the specific nucleotides.
-
-
Data Analysis:
-
Generate standard curves for each nucleotide using known concentrations of analytical standards.
-
Quantify the concentration of each nucleotide in the cell extracts based on the standard curves.
-
Compare the nucleotide levels in DON-treated cells to the control cells to determine the extent of nucleotide pool depletion.
-
Conclusion
This compound is a powerful tool for investigating the role of glutamine metabolism in nucleotide synthesis. Its irreversible inhibition of key enzymes in both purine and pyrimidine biosynthesis pathways leads to a significant depletion of nucleotide pools, ultimately impacting cell proliferation and survival. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and exploit the metabolic vulnerabilities targeted by DON. Further research to elucidate the precise inhibitory constants for all targeted enzymes will enhance our understanding of DON's multifaceted mechanism of action and aid in the development of more selective and potent inhibitors for therapeutic applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE INTERACTION OF this compound WITH PHOSPHORIBOSYL PYROPHOSPHATE AMIDOTRANSFERASE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. 6-Diazo-5-oxo-L-nor-Leucine | Glutamine Antagonist | TargetMol [targetmol.com]
- 7. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor this compound in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 6-Diazo-5-oxo-L-norleucine (DON) in the Inhibition of Glutamine Utilizing Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamine, the most abundant amino acid in the human body, is a critical nutrient for rapidly proliferating cells, including cancer cells. It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and lipids, and plays a crucial role in maintaining cellular redox homeostasis. The dependence of many tumors on glutamine has made the enzymes involved in its metabolism attractive targets for cancer therapy. 6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that mimics glutamine and broadly inhibits a range of glutamine-utilizing enzymes.[1][2] This technical guide provides an in-depth overview of the role of DON in inhibiting these enzymes, presenting quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
Mechanism of Action
DON is a reactive analog of glutamine that acts as a broad-spectrum, irreversible inhibitor of enzymes that utilize glutamine as a substrate.[3] Its mechanism of action involves covalent modification of the enzyme's active site.[4] Specifically, DON binds to the glutamine-binding site of these enzymes. The diazo group of DON is then attacked by a nucleophilic residue, typically a cysteine, in the enzyme's active site. This results in the formation of a stable covalent adduct, leading to irreversible inactivation of the enzyme.[3][4]
Quantitative Data: Inhibition of Glutamine-Utilizing Enzymes by DON
The inhibitory potency of DON against various glutamine-utilizing enzymes has been characterized by determining their inhibition constants (Ki). The following table summarizes the established Ki values for DON against key enzymes involved in glutamine metabolism.
| Enzyme | Pathway Involved | Ki Value (µM) |
| Glutaminase (B10826351) (GLS) | Glutaminolysis | Low micromolar |
| CTP Synthetase (CTPS) | Pyrimidine (B1678525) Nucleotide Synthesis | ~1.3 |
| GMP Synthetase | Purine (B94841) Nucleotide Synthesis | ~0.4 |
| Phosphoribosyl-pyrophosphate (PRPP) Amidotransferase | Purine Nucleotide Synthesis | ~3.0 |
| Asparagine Synthetase | Amino Acid Synthesis | ~18 |
| Glucosamine-6-phosphate Synthase | Hexosamine Biosynthesis | ~0.6 |
Key Signaling Pathways Affected by DON
The broad-spectrum inhibitory activity of DON on glutamine-utilizing enzymes leads to the disruption of several critical cellular signaling pathways that are essential for cancer cell proliferation and survival.
Inhibition of Nucleotide Biosynthesis
DON potently inhibits key enzymes in both de novo purine and pyrimidine biosynthesis pathways, which are heavily reliant on glutamine as a nitrogen donor.[5] By inhibiting PRPP amidotransferase and GMP synthetase in the purine pathway, and CTP synthetase in the pyrimidine pathway, DON effectively depletes the cellular pools of nucleotides required for DNA and RNA synthesis.[1][6] This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]
Caption: Inhibition of Nucleotide Biosynthesis by DON.
Disruption of Glutaminolysis and the TCA Cycle
DON inhibits glutaminase (GLS), the enzyme that catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate (B1630785). This blockage prevents the entry of glutamine-derived carbon into the tricarboxylic acid (TCA) cycle, a central hub for cellular energy production and the generation of biosynthetic precursors.[1] The inhibition of glutaminolysis leads to a reduction in ATP levels and an increase in oxidative stress, contributing to the cytotoxic effects of DON.
Caption: Disruption of Glutaminolysis and TCA Cycle by DON.
Modulation of the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1 activity is sensitive to amino acid availability, including glutamine. By depleting intracellular glutamine and its metabolites, DON can lead to the suppression of mTORC1 signaling. This results in the inhibition of protein synthesis and cell growth, further contributing to the anti-cancer effects of DON.
Caption: Modulation of mTOR Signaling by DON.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the inhibitory effects of DON on glutamine-utilizing enzymes.
Protocol 1: Glutaminase (GLS) Activity Assay
Objective: To determine the inhibitory effect of DON on glutaminase activity.
Principle: This assay measures the production of glutamate from glutamine by GLS. The glutamate produced is then used as a substrate by glutamate dehydrogenase (GDH), which reduces NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified glutaminase (GLS)
-
L-glutamine
-
DON
-
Glutamate dehydrogenase (GDH)
-
NAD+
-
Assay Buffer: 50 mM Tris-HCl, pH 8.6, 20 mM KCl, 0.2 mM EDTA
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DON in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of DON in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ (final concentration 1 mM)
-
GDH (final concentration ~1 U/well)
-
DON dilution or vehicle control
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-glutamine (final concentration to be optimized, e.g., 20 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each DON concentration.
-
Plot the percentage of GLS activity versus the logarithm of DON concentration to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both glutamine and DON and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or non-linear regression).
Protocol 2: CTP Synthetase (CTPS) Inhibition Assay
Objective: To determine the inhibitory effect of DON on CTP synthetase activity.
Principle: This assay measures the ATP-dependent conversion of UTP to CTP, with glutamine as the nitrogen donor. The formation of CTP can be monitored by the increase in absorbance at 291 nm.
Materials:
-
Purified CTP synthetase
-
UTP
-
ATP
-
L-glutamine
-
GTP (as an allosteric activator)
-
DON
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution and serial dilutions of DON.
-
Prepare a reaction mixture containing Assay Buffer, UTP (e.g., 500 µM), ATP (e.g., 2 mM), and GTP (e.g., 100 µM).
-
In a 96-well plate, add the reaction mixture and the DON dilutions or vehicle control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding purified CTP synthetase to each well.
-
Immediately monitor the increase in absorbance at 291 nm over time.
-
Calculate the initial reaction velocity for each DON concentration.
-
Determine the IC50 and Ki values as described in Protocol 1.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of DON on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DON
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of DON in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of DON or vehicle control to the cells.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability for each DON concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of DON concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the inhibitory effects of DON.
Caption: General Experimental Workflow for DON Evaluation.
Conclusion
This compound is a powerful and broad-spectrum inhibitor of glutamine-utilizing enzymes, making it a valuable tool for studying glutamine metabolism and a potential therapeutic agent for glutamine-addicted cancers. This technical guide has provided a comprehensive overview of DON's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the key affected signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer metabolism and targeted therapies. Further investigation into the selective delivery of DON to tumor tissues and its combination with other therapeutic agents holds promise for improving its clinical efficacy and minimizing off-target toxicities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Judicious Toggling of mTOR Activity to Combat Insulin Resistance and Cancer: Current Evidence and Perspectives [frontiersin.org]
- 5. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 6. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Early Clinical Studies of 6-Diazo-5-oxo-L-norleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist that has been the subject of clinical investigation as a potential anti-cancer agent for several decades.[1][2] As an analogue of L-glutamine, DON competitively and irreversibly inhibits a broad range of enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.[1][3] This broad-spectrum inhibition of glutamine metabolism disrupts key cellular processes, including nucleotide and amino acid synthesis, leading to cytotoxic effects in tumor cells.[3][4] Early clinical studies in the 1950s and later Phase I and II trials explored various dosing schedules and patient populations, providing foundational data on the safety, tolerability, and preliminary efficacy of this compound.[1] However, dose-limiting gastrointestinal toxicities, such as nausea and vomiting, presented significant challenges to its clinical development.[1][2] Renewed interest in targeting cancer metabolism has brought DON and its prodrugs back into focus, underscoring the importance of understanding the findings from its initial clinical investigations.[1][2][5] This technical guide provides an in-depth overview of the early clinical studies of DON, focusing on quantitative data, experimental protocols, and the underlying mechanism of action.
Mechanism of Action: Glutamine Antagonism
DON's primary mechanism of action is the irreversible inhibition of multiple glutamine-utilizing enzymes.[1] Glutamine is a crucial amino acid for cancer cells, serving as a key source of nitrogen and carbon for the synthesis of nucleotides, non-essential amino acids, and for replenishing the tricarboxylic acid (TCA) cycle.[6] By mimicking glutamine, DON binds to the glutamine-binding site of these enzymes, leading to the formation of a covalent adduct that permanently inactivates the enzyme.[1]
Some of the key enzymatic pathways inhibited by DON include:
-
De novo purine (B94841) and pyrimidine (B1678525) synthesis: Essential for DNA and RNA replication.[4]
-
Glutaminase (GLS): Catalyzes the conversion of glutamine to glutamate, a key step in glutaminolysis.[6]
-
CTP synthetase: Involved in pyrimidine biosynthesis.[4]
-
FGAR aminotransferase: An enzyme in the purine biosynthesis pathway.[4]
-
NAD synthetase: Crucial for the synthesis of the coenzyme NAD+.[4]
The broad inhibition of these pathways deprives cancer cells of essential building blocks for growth and proliferation, ultimately leading to cell death.
Figure 1: Simplified signaling pathway of glutamine metabolism and the inhibitory action of this compound (DON).
Quantitative Data from Early Clinical Studies
The following tables summarize the quantitative data from key early Phase I clinical studies of DON. These studies primarily focused on determining the maximum tolerated dose (MTD), characterizing the dose-limiting toxicities (DLTs), and observing any preliminary anti-tumor activity.
Table 1: Phase I Trial of DON Administered in 5-Day Courses
| Parameter | Value | Reference |
| Patient Population | 25 evaluable patients with refractory advanced solid tumors | [7] |
| Dosing Schedule | Five daily intravenous injections every 3-4 weeks | [7] |
| Dose Range | 7.5 to 90 mg/m²/day | [7] |
| Dose-Limiting Toxicity | Nausea, vomiting, malaise, and anorexia (severe at >52.5 mg/m²/day) | [7] |
| Other Toxicities | Diarrhea, stomatitis, mild leukopenia, mild thrombocytopenia, transient hypocalcemia (at ≥67.5 mg/m²/day) | [7] |
| Maximum Tolerated Dose (MTD) | Suggested total dose of 250 mg/m² (50 mg/m²/day x 5) | [7] |
| Anti-Tumor Activity | Mixed responses in one patient with bladder carcinoma and one with pulmonary adenocarcinoma | [7] |
Table 2: Phase I Study of DON with a Twice Weekly Schedule
| Parameter | Value | Reference |
| Patient Population | 26 evaluable patients | [8] |
| Dosing Schedule | Intravenous, twice weekly | [8] |
| Dose Range | 100 to 500 mg/m² | [8] |
| Dose-Limiting Toxicity | Nausea and vomiting | [8] |
| Other Toxicities | Transient thrombocytopenia, mucositis (39% of patients) | [8] |
| Recommended Phase II Dose | 200-300 mg/m² iv twice weekly | [8] |
| Anti-Tumor Activity | No definite therapeutic responses observed in 18 patients with measurable lesions | [8] |
Table 3: Phase I Study of DON Administered as a 24-Hour Infusion
| Parameter | Value | Reference |
| Dosing Schedule | 24-hour intravenous infusion | [9] |
| Dose-Limiting Toxicity | Acute nausea, vomiting, and diarrhea | [9] |
| Other Major Toxicity | Thrombocytopenia (maximal 7-10 days post-infusion) | [9] |
| Maximum Tolerated Dose (MTD) | 600 mg/m² over 24 hours | [9] |
| Pharmacokinetics (t1/2 alpha) | 1.81 hours | [9] |
| Excretion | Primarily renal | [9] |
| Recommended Phase II Starting Dose | 400 mg/m² | [9] |
Table 4: Phase I Study of DON in Children
| Parameter | Value | Reference |
| Patient Population | 20 children (17 evaluable) | [10] |
| Dose Range | 150 mg/m² to 520 mg/m² (intravenous) | [10] |
| Dose-Limiting Toxicity | Nausea and vomiting (controlled with chlorpromazine) | [10] |
| Pharmacokinetics (plasma t1/2) | 3 hours | [10] |
| Anti-Tumor Activity | Improvement in 5 of 9 children with acute leukemia and 5 of 8 with solid tumors (not classified as partial response) | [10] |
Experimental Protocols
Detailed experimental protocols from the early clinical studies are not always extensively reported in the publications. However, based on the available information and standard practices of the era, the following methodologies were likely employed.
Phase I Dose-Escalation Workflow
The early clinical trials of DON followed a standard dose-escalation design to determine the MTD.
Figure 2: A generalized workflow for a Phase I dose-escalation clinical trial.
Drug Administration
DON was typically administered intravenously.[7][8][9][10] The drug was reconstituted in a suitable sterile vehicle, such as saline, for infusion. The administration schedule varied across studies, including daily injections for five days, twice-weekly injections, or a continuous 24-hour infusion.[7][8][9]
Patient Monitoring and Toxicity Assessment
Patients were closely monitored for adverse events. Toxicity was graded according to the National Cancer Institute (NCI) Common Toxicity Criteria available at the time of the studies (versions from the 1980s). Dose-limiting toxicities were pre-defined in the study protocols and typically included severe non-hematologic and hematologic toxicities.
Measurement of DON in Plasma
Pharmacokinetic studies were conducted in some trials to determine the plasma concentration of DON over time.[9][10] While the early papers do not detail the exact analytical methods, later research describes methods such as high-performance liquid chromatography (HPLC) for the quantification of DON in biological samples. A rapid-sampling HPLC procedure was mentioned for use in a pediatric study.[10]
Tumor Response Evaluation
Tumor response was assessed in patients with measurable disease. The criteria for response were based on the standards of the time, which were precursors to the modern Response Evaluation Criteria in Solid Tumors (RECIST). These early criteria involved measuring tumor dimensions and categorizing the response as a complete response, partial response, stable disease, or progressive disease.
Conclusion and Future Directions
The early clinical studies of this compound provided valuable insights into its potential as an anti-cancer agent, while also highlighting the significant challenge of its gastrointestinal toxicity.[1][2] These foundational trials established initial dosing schedules and identified the maximum tolerated doses for various administration routes. The understanding of DON's mechanism as a broad-spectrum glutamine antagonist has paved the way for a renewed interest in this compound.[1][5] Current research efforts are focused on developing prodrugs of DON that can selectively target tumor tissues, thereby minimizing systemic toxicity and improving the therapeutic index.[5][11][12] The data from these early clinical investigations remain a critical resource for informing the design of future clinical trials of DON and its derivatives, as the field of cancer metabolism continues to evolve.
References
- 1. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 2. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 5. RECIST 1.1 Criteria Toolkit: A Resource for Success in Clinical Trials with Solid Tumor Evaluation Requirements - NRG Oncology [nrgoncology.org]
- 6. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. project.eortc.org [project.eortc.org]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Unintended consequences of evolution of the Common Terminology Criteria for Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
The Renaissance of a Glutamine Antagonist: A Technical Guide to 6-Diazo-5-oxo-L-norleucine (DON) in Cancer Metabolism Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Once relegated to the archives of cancer therapeutics due to systemic toxicity, the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) is experiencing a resurgence. This revival is driven by a deeper understanding of cancer's profound metabolic dependencies, particularly the phenomenon of "glutamine addiction," and the advent of innovative prodrug strategies that enhance tumor-specific delivery. This technical guide provides an in-depth analysis of DON's mechanism of action, its role in the reprogramming of cancer metabolism, and detailed experimental protocols for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Rationale for Targeting Glutamine Metabolism
Cancer cells undergo a fundamental reprogramming of their metabolism to sustain rapid proliferation and survival.[1][2] One of the most prominent metabolic alterations is an increased dependence on the non-essential amino acid glutamine.[3] Glutamine serves as a crucial source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and it replenishes the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[1][4] This "glutamine addiction" presents a therapeutic vulnerability in a wide range of cancers.
This compound (DON) is a potent glutamine antagonist that mimics glutamine and irreversibly inhibits a broad spectrum of glutamine-utilizing enzymes.[5] Early clinical trials with DON showed promising anti-tumor activity, but its development was halted due to significant gastrointestinal toxicities, as the GI tract is also highly dependent on glutamine.[1] The development of tumor-activated prodrugs, such as DRP-104 (sirpiglenastat), has renewed interest in DON by enabling its preferential delivery to the tumor microenvironment, thereby minimizing systemic side effects.[6][7][8]
Mechanism of Action: A Multi-Pronged Metabolic Assault
DON's anti-cancer activity stems from its ability to broadly inhibit glutamine-dependent metabolic pathways, leading to a multi-pronged assault on tumor cell proliferation and survival.
-
Inhibition of Nucleotide Synthesis: DON blocks several key enzymes in both purine (B94841) and pyrimidine (B1678525) synthesis, depriving cancer cells of the building blocks for DNA and RNA replication.[9] This is a primary mechanism of its cytotoxic effect.
-
Disruption of the TCA Cycle: By inhibiting glutaminase, DON prevents the conversion of glutamine to glutamate, a key anaplerotic substrate for the TCA cycle. This impairs mitochondrial respiration and energy production.[10]
-
Alteration of Redox Balance: Glutamine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By limiting glutamine availability, DON can disrupt redox homeostasis, leading to increased reactive oxygen species (ROS) and oxidative stress.[3]
-
Impact on Signaling Pathways: Glutamine metabolism is intricately linked to major signaling pathways that control cell growth and proliferation, such as the mTOR and MAPK/ERK pathways.[10][11] DON's metabolic perturbations can, therefore, have profound effects on these signaling networks.
Quantitative Data on the Effects of DON and its Prodrugs
The following tables summarize key quantitative data from preclinical studies, illustrating the efficacy of DON and its prodrugs in various cancer models.
| Cell Line | Compound | IC50 / EC50 (µM) | Assay | Reference |
| P493B Lymphoma | DON | 10.0 ± 0.11 | Cell Viability (72h) | [12] |
| P493B Lymphoma | Prodrug 6 | 5.0 ± 0.12 | Cell Viability (72h) | [12] |
| P493B Lymphoma | DRP-104 | 1 ± 0.2 | Cell Viability (72h) | [13] |
| P493B Lymphoma | Prodrug P11 | 0.30 ± 0.05 | Cell Viability (72h) | [13] |
| Rat Dermal Fibroblasts | DON | 232.5 | Cell Proliferation (CyQUANT) | [14] |
| Mouse Embryonic Fibroblasts | DON | > 1000 | Cell Proliferation (CyQUANT) | [14] |
| Cancer Model | Compound | Metric | Result | Reference |
| Glioblastoma (U251 cells) | DON (10 µM) + L-asparaginase (1 IU/ml) | Cell Viability (% of Control) | ~40% | [15] |
| Glioblastoma (U87 cells) | DON (10 µM) + L-asparaginase (1 IU/ml) | Cell Viability (% of Control) | ~60% | [15] |
| Glioblastoma (SF767 cells) | DON (10 µM) + L-asparaginase (1 IU/ml) | Cell Viability (% of Control) | ~55% | [15] |
| EL4 Lymphoma Xenograft | DRP-104 | Tumor vs. GI Tissue DON Exposure (AUC) | 11-fold higher in tumor | [16] |
| EL4 Lymphoma Xenograft | DRP-104 | Tumor vs. Plasma DON Exposure (AUC) | 6-fold higher in tumor | [16] |
| EL4 Lymphoma Xenograft | Prodrug P11 | Tumor vs. Jejunum DON Exposure (AUC) | 4.4-fold higher in tumor | [13] |
| EL4 Lymphoma Xenograft | Prodrug P11 | Tumor vs. Plasma DON Exposure (AUC) | 3.6-fold higher in tumor | [13] |
| Glioblastoma Murine Model | DON | Tumor Glutamine Level Change | ~2-fold increase | [13] |
| Glioblastoma Murine Model | Prodrug P11 | Tumor FGAR Level Change | ~150-fold increase | [13] |
Signaling Pathways and Metabolic Reprogramming
DON's metabolic interventions have significant downstream consequences on key signaling pathways that regulate cancer cell growth, proliferation, and survival.
The Interplay between Glutamine Metabolism and mTOR Signaling
The mTOR pathway is a central regulator of cell growth and metabolism, and its activity is sensitive to amino acid availability, including glutamine. Glutamine deprivation has been shown to inhibit mTORC1 signaling, a key complex in the mTOR pathway.
Adaptive Resistance via the MEK/ERK Pathway
Recent studies have shown that cancer cells can develop adaptive resistance to DON by upregulating the MEK/ERK signaling pathway.[6][10] This highlights a potential therapeutic strategy of combining DON with MEK inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of DON on cancer cells.
Cell Viability Assay (MTS/CyQUANT)
Objective: To determine the cytotoxic or cytostatic effects of DON on cancer cell lines and to calculate IC50/EC50 values.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (DON) stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CyQUANT Cell Proliferation Assay Kit
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of DON in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the DON dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
-
For CyQUANT assay: Aspirate the medium and freeze the plate at -80°C for at least one hour to lyse the cells. Thaw the plate at room temperature and add 200 µL of the CyQUANT GR dye/cell-lysis buffer solution to each well. Incubate for 2-5 minutes at room temperature, protected from light. Measure fluorescence with excitation at ~480 nm and emission at ~520 nm.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50/EC50 value.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To assess the effect of DON on the phosphorylation status and expression levels of key proteins in signaling pathways like mTOR and MEK/ERK.
Materials:
-
Cancer cell line of interest
-
6- or 12-well plates
-
DON stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-ERK, anti-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Plate cells and treat with DON at the desired concentrations and time points.
-
Lyse the cells with ice-cold RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., actin).
In Vivo Efficacy Studies with DON Prodrugs in Mouse Models
Objective: To evaluate the anti-tumor efficacy and tolerability of DON prodrugs in a preclinical setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
DON prodrug (e.g., DRP-104) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Analytical balance
Protocol:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the DON prodrug (e.g., 1-3 mg/kg, s.c., daily for 5 days on, 2 days off) and vehicle control according to the planned schedule.[17]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor mouse body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., pharmacokinetics, metabolomics).
Conclusion and Future Directions
The re-emergence of this compound, facilitated by innovative prodrug technologies, represents a significant advancement in the field of cancer metabolism. By targeting the fundamental metabolic process of glutamine utilization, DON and its next-generation derivatives hold the potential to be effective therapeutics for a broad range of "glutamine-addicted" tumors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of anti-cancer agents.
Future research should focus on:
-
Identifying predictive biomarkers of response to DON therapy.
-
Elucidating the full spectrum of metabolic and signaling adaptations to DON treatment to devise rational combination therapies.
-
Optimizing dosing schedules and prodrug design for even greater tumor selectivity and efficacy.
The continued investigation of DON and its prodrugs is a promising avenue that may lead to new and effective treatments for some of the most challenging cancers.
References
- 1. Therapeutic resurgence of this compound (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reviving Lonidamine and this compound to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A glutamine tug-of-war between cancer and immune cells: recent advances in unraveling the ongoing battle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor this compound in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dracenpharma.com [dracenpharma.com]
Structural Analogs of 6-Diazo-5-oxo-L-norleucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist originally isolated from Streptomyces[1]. As a structural analog of L-glutamine, DON effectively inhibits a broad range of enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells[1]. This broad-spectrum inhibition of glutamine metabolism gives DON potent antitumor activity, which has been demonstrated in various preclinical models[2]. However, its clinical development has been hampered by significant dose-limiting toxicities, particularly gastrointestinal issues, as many healthy, rapidly dividing cells also rely on glutamine[1][3].
To overcome this limitation, significant research has focused on developing structural analogs of DON, primarily through prodrug strategies. These prodrugs are designed to be inactive in systemic circulation and become activated to release DON preferentially within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing off-target toxicity[4]. This guide provides an in-depth technical overview of the structural analogs of DON, focusing on their synthesis, mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Glutamine Antagonism
DON and its active forms derived from prodrugs exert their cytotoxic effects by acting as competitive inhibitors of glutamine-utilizing enzymes. The diazo group of DON is crucial for its activity, allowing it to covalently bind to the active site of these enzymes, leading to irreversible inhibition[2]. This disrupts numerous metabolic pathways essential for cancer cell growth and survival.
Key Inhibited Pathways:
-
Nucleotide Synthesis: DON inhibits glutamine-dependent enzymes involved in both purine (B94841) and pyrimidine (B1678525) biosynthesis, such as amidophosphoribosyltransferase (ATase) and carbamoyl (B1232498) phosphate (B84403) synthetase II (CPSII), thereby halting DNA and RNA synthesis.
-
Hexosamine Biosynthesis: Inhibition of glutamine:fructose-6-phosphate amidotransferase (GFAT) disrupts the synthesis of UDP-N-acetylglucosamine, a key building block for glycoproteins and other macromolecules[5].
-
Glutaminolysis: DON inhibits glutaminase (B10826351) (GLS), the enzyme that converts glutamine to glutamate (B1630785). This depletes the cell of glutamate, a precursor for the synthesis of other amino acids and a key anaplerotic substrate for the TCA cycle.
-
mTOR Signaling: The disruption of glutamine metabolism by DON analogs like JHU-083 has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and proliferation[6][7][8].
The following diagram illustrates the primary mechanism of action of DON.
Caption: Mechanism of action of this compound (DON).
Structural Analogs of DON: The Prodrug Approach
The primary strategy in developing DON analogs has been the creation of prodrugs that mask the active molecule until it reaches the tumor. This is typically achieved by modifying the amino and/or carboxyl groups of DON with promoieties that are cleaved by tumor-specific enzymes or the tumor microenvironment's unique characteristics.
Key Prodrugs:
-
JHU-083: A DON prodrug designed for enhanced brain penetration to treat glioblastoma[6][7][8]. It has demonstrated efficacy in preclinical models of glioma and medulloblastoma[9].
-
DRP-104 (Sirpiglenastat): A tumor-targeted DON prodrug that has shown significant antitumor activity and a favorable safety profile in preclinical studies[10][11]. It is currently in clinical trials for advanced solid tumors[12][13].
Quantitative Efficacy Data
The following tables summarize available quantitative data for DON and its key analogs. Due to the proprietary nature of some drug development programs, comprehensive public data is limited.
Table 1: In Vitro Cytotoxicity of DON and Analogs (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DON | Various | Pancreatic Cancer | Comparable across cell lines, except HPAF-II | [14] |
| DON | cKGA (enzyme) | - | ~1000 | [15] |
| JHU-083 | D425MED | Medulloblastoma | < 10 (induces apoptosis) | [9] |
| JHU-083 | BT142, Br23c | Glioma | Reduces cell growth | [6] |
Table 2: In Vivo Efficacy of DON Prodrugs in Murine Models
| Compound | Tumor Model | Key Findings | Reference |
| JHU-083 | Orthotopic IDH1R132H Glioma | Extended survival at 25 mg/kg dose. | [6] |
| JHU-083 | D425MED Medulloblastoma | Significantly extended survival at 20 mg/kg. | [9] |
| DRP-104 | Syngeneic Orthotopic Pancreatic Cancer | Significantly reduced tumor growth and liver metastasis. | [16] |
| DRP-104 | Various Solid Tumors | Significant antitumor activity as monotherapy and in combination with checkpoint inhibitors. | [17] |
Experimental Protocols
This section details representative experimental protocols for the synthesis, in vitro evaluation, and in vivo testing of DON analogs.
Synthesis of DON Prodrugs
The synthesis of DON prodrugs typically involves the protection of the amino and carboxyl groups of DON, followed by the attachment of a promoiety.
General Scheme for Ester-Based Prodrug Synthesis:
Caption: General synthesis workflow for DON prodrugs.
A detailed protocol for the synthesis of specific DON prodrugs with ester and amide promoieties can be found in the work by Tenora et al. (2022)[3].
In Vitro Assays
Glutaminase Inhibition Assay:
This assay measures the ability of a DON analog to inhibit the activity of glutaminase. A common method involves a coupled enzyme reaction where the glutamate produced by glutaminase is converted to α-ketoglutarate by glutamate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.
Cell Viability Assay (MTT Assay):
This colorimetric assay is used to assess the cytotoxic effects of DON analogs on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the DON analog for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Animal Studies
Orthotopic Pancreatic Cancer Xenograft Model:
This model is used to evaluate the in vivo efficacy of DON analogs against pancreatic cancer in a clinically relevant setting.
-
Cell Preparation: Culture human pancreatic cancer cells and resuspend them in a suitable medium, such as a 1:1 mixture of media and Matrigel[18].
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice)[19][20].
-
Surgical Procedure: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.
-
Orthotopic Injection: Carefully inject the pancreatic cancer cell suspension (e.g., 1 x 10^6 cells) into the head or tail of the pancreas[19]. An ultrasound-guided injection can be used for a less invasive procedure[21].
-
Closure: Suture the abdominal wall and skin.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using imaging techniques such as ultrasound or bioluminescence imaging (if using luciferase-expressing cells).
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the DON analog and vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
Efficacy Assessment: Measure tumor volume at regular intervals. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Signaling Pathways
The primary signaling pathway affected by DON and its analogs is glutamine metabolism. The following diagram provides a simplified representation of this pathway and the points of inhibition by DON.
References
- 1. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Therapeutic resurgence of this compound (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. News - sirpiglenastat (DRP-104) - LARVOL VERI [veri.larvol.com]
- 11. medicalresearch.com [medicalresearch.com]
- 12. The impact of broad glutamine metabolism inhibition on the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 and phase 2a, first-in-human study of DRP-104, a glutamine antagonist, in adult patients with advanced solid tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 14. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Targeting pancreatic cancer metabolic dependencies through glutamine antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Murine orthotopic pancreatic tumor model generation. [protocols.io]
- 19. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generation of orthotopic and heterotopic human pancreatic cancer xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for 6-diazo-5-oxo-L-norleucine (DON) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that has garnered significant interest as a potential anti-cancer therapeutic.[1][2] Originally isolated from Streptomyces, DON mimics L-glutamine, allowing it to bind to and irreversibly inhibit a broad range of glutamine-utilizing enzymes.[3][4] This broad inhibition disrupts multiple metabolic pathways crucial for cancer cell proliferation and survival, including de novo nucleotide synthesis, the hexosamine biosynthesis pathway, and glutaminolysis, which feeds the tricarboxylic acid (TCA) cycle.[2][3][5] These application notes provide detailed protocols for the use of DON in cell culture experiments to assess its anti-proliferative and metabolic effects.
Mechanism of Action
DON acts as a covalent, irreversible inhibitor of glutamine-dependent enzymes.[3] By binding to the glutamine active site, it effectively blocks the utilization of glutamine for essential cellular processes.[4] This leads to a cascade of downstream effects, including the disruption of mitochondrial function, induction of apoptosis (programmed cell death), and inhibition of pathways required for the synthesis of nucleotides and amino acids.[1][6][7] The extensive reliance of many cancer cells on glutamine, often termed "glutamine addiction," makes DON a promising agent for targeted cancer therapy.[2][8]
Quantitative Data Summary
The effective concentration of DON can vary significantly depending on the cell line and the duration of treatment. The following tables summarize reported effective concentrations and half-maximal effective/inhibitory concentrations (EC50/IC50) for various cancer cell lines.
Table 1: Effective Concentrations of DON in Cell Culture
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Hs578T (HALow) | Triple-Negative Breast Cancer | 2.5 µM | 72 hours | ~40% decrease in cell number | [7] |
| Hs578T (HAHigh) | Triple-Negative Breast Cancer | 5 µM | 24 hours | ~60% decrease in glycolysis | [7] |
| Hs578T (HAHigh) | Triple-Negative Breast Cancer | 10 µM | 48 hours | 16.1% decrease in cell-associated hyaluronan | [7] |
| P493B | Lymphoma | 5.0 - 10.0 µM | 72 hours | Dose-dependent decrease in cell proliferation | [9] |
| Neuroblastoma & Ewing's Sarcoma Lines | Pediatric Cancers | Dose-response | 72 hours | Inhibition of cell viability | [10] |
Table 2: EC50 and IC50 Values for DON
| Cell Line | Cancer Type | Value | Assay | Reference |
| P493B | Lymphoma | EC50: 10.0 ± 0.11 µM | Cell Viability | [9] |
| Mouse Embryonic Fibroblasts | Non-cancerous | IC50: > 1000 µM | Cell Proliferation | [11] |
Experimental Protocols
General Guidelines for Handling DON
DON is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is a water-soluble yellowish powder.[1] For cell culture experiments, prepare a stock solution (e.g., 10 mM in sterile PBS or DMSO) and store it at -20°C or -80°C.[12][13] When preparing media, dilute the stock solution to the desired final concentration.
Protocol 1: Cell Viability/Proliferation Assay (Crystal Violet)
This protocol is adapted from a study on triple-negative breast cancer cells and provides a straightforward method to assess the effect of DON on cell proliferation and survival.[7]
Materials:
-
Cancer cell line of interest (e.g., Hs578T)
-
Complete cell culture medium
-
This compound (DON)
-
24-well cell culture plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
10% Triton X-100
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density of approximately 7,000 cells/mL in complete culture medium.[7] Allow cells to adhere overnight.
-
DON Treatment: The following day, replace the medium with fresh medium containing various concentrations of DON (e.g., 0 µM, 0.5 µM, 1 µM, 2.5 µM).[7]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash the cells again with PBS.
-
Stain the cells with Crystal Violet solution for 10 minutes at room temperature.
-
Thoroughly wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Analysis: Normalize the absorbance values of the treated wells to the control (0 µM DON) to determine the percentage of cell viability.
Protocol 2: Analysis of Mitochondrial Function (Seahorse XFp Analyzer)
This protocol allows for the real-time measurement of mitochondrial respiration and is based on a method used to assess the metabolic effects of DON.[7]
Materials:
-
Cancer cell line of interest
-
Seahorse XFp Cell Culture Microplates
-
Complete cell culture medium
-
DON
-
Seahorse XF Assay Medium (supplemented with pyruvate, glucose, and glutamine)
-
Seahorse XFp Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)
-
Seahorse XFp Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XFp cell culture microplate at an optimized density (e.g., 6,000 cells/well) and allow them to adhere.[7]
-
DON Treatment: Treat the cells with the desired concentration of DON (e.g., 5 µM) for 24 hours.[7] Include untreated control wells.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with 1 mM pyruvate, 25 mM glucose, and 2 mM glutamine.[7] Incubate the plate at 37°C in a non-CO2 incubator.
-
Seahorse Assay:
-
Load the sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone & Antimycin A).
-
Calibrate the Seahorse XFp Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol. The analyzer will sequentially inject the compounds and measure the oxygen consumption rate (OCR).
-
-
Data Normalization: After the assay, lyse the cells in each well and measure the total protein or DNA content to normalize the OCR data.[7]
-
Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Workflow for treating cultured cells with DON and subsequent analysis.
Caption: DON inhibits key metabolic pathways by acting as a glutamine antagonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 6. A mechanism behind the antitumour effect of this compound (DON): disruption of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 8. International Society for the Study of Xenobiotics: We Are Not "DON" YET: Discovery of Tumor Targeted Glutamine Antagonists Through Prodrug Strategy | Dr. Rana Rais [learn.issx.org]
- 9. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor this compound in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing and Administration of 6-diazo-5-oxo-L-norleucine (DON)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist that has been investigated for its therapeutic potential, primarily in oncology, for several decades.[1] As an analogue of L-glutamine, DON irreversibly inhibits a broad range of enzymes dependent on glutamine, thereby disrupting cellular metabolism.[2] This document provides detailed application notes and protocols for the in vivo dosing and administration of DON, summarizing key quantitative data and outlining experimental procedures to guide researchers in preclinical studies.
The clinical development of DON has been historically challenged by its dose-limiting gastrointestinal (GI) toxicities.[3][4] Consequently, recent research has focused on two main strategies to improve its therapeutic index: the use of lower, more frequent dosing schedules and the development of tumor-targeting prodrugs.[4][5] These approaches aim to maintain therapeutic concentrations at the target site while minimizing systemic exposure and associated side effects.
Data Presentation: In Vivo Dosing Regimens
The following tables summarize quantitative data from various preclinical and clinical studies of DON, providing a comparative overview of dosing schedules, administration routes, and observed outcomes.
Table 1: Preclinical In Vivo Dosing of DON and its Prodrugs
| Animal Model | Compound | Dose | Administration Route | Dosing Schedule | Key Findings & Toxicities |
| Mice (EL-4 Lymphoma) | DON Prodrug 3 | 1 mg/kg followed by 0.3 mg/kg | Oral (p.o.) | Daily for 5 days, then daily for 9 days | Robust tumor elimination without significant toxicity or weight loss.[6][7] |
| Mice (U87 Glioblastoma Xenograft) | DON | 0.8 mg/kg | Intraperitoneal (i.p.) | Daily | Over 50% decrease in tumor size. Observed toxicities included weight loss, lethargy, ptosis, and hunching.[8] |
| Mice | DON | 1.6 mg/kg | Intravenous (i.v.) | Single dose | Plasma half-life of 1.2 hours.[9] |
| Mice | DON | 0.6 mg/kg | Intraperitoneal (i.p.) | Single dose | Brain to plasma ratio of approximately 0.1 after 1 hour.[9] |
| Swine | DON and DON Prodrug 1 | 1.6 mg/kg (equimolar doses) | Intravenous (i.v.) infusion | 1-hour infusion | Prodrug 1 resulted in a 15-fold enhanced CSF/plasma ratio and a 9-fold enhanced brain/plasma ratio compared to DON.[6][10] |
Table 2: Clinical Trial Dosing of DON
| Patient Population | Dose | Administration Route | Dosing Schedule | Dose-Limiting Toxicities |
| Adult (Refractory Solid Tumors) | 7.5 to 90 mg/m²/day | Intravenous (i.v.) | 5 daily injections every 3-4 weeks | Nausea, vomiting, malaise, and anorexia (severe at >52.5 mg/m²/day).[11] |
| Adult (Refractory Cancers) | 50 to 600 mg/m²/dose (approx. 1.35–16.2 mg/kg) | Intravenous (i.v.) | Two to three times weekly every 3-4 weeks | Not specified.[10] |
| Adult | 600 mg/m² | Intravenous (i.v.) infusion | 24-hour infusion | Acute nausea, vomiting, and diarrhea.[12] |
| Various | 0.2 to 0.6 mg/kg/dose | Intravenous (i.v.) / Intramuscular (i.m.) | Once daily | Gastrointestinal mucositis.[6] |
| Various | 0.2 to 1.1 mg/kg/dose | Oral | Once daily | Gastrointestinal mucositis.[6] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of DON in a research setting. These are generalized procedures and may require optimization based on the specific experimental design and institutional guidelines.
Protocol 1: Preparation of DON for In Vivo Administration
Materials:
-
This compound (DON) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.9% Sodium Chloride (Saline)
-
Vehicle for oral administration (e.g., sterile water, corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure for Parenteral Administration (Intravenous, Intraperitoneal):
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of DON powder.
-
Dissolve DON in sterile PBS to create a stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing. Note: The diazo group of DON has inherent instability, and solutions should be prepared fresh daily and protected from light.[13]
-
Filter the stock solution through a 0.22 µm sterile filter into a sterile tube.
-
-
Dosing Solution Preparation:
-
Calculate the required volume of the stock solution based on the desired final concentration and the total volume needed for the experiment.
-
Dilute the stock solution with sterile PBS or 0.9% saline to the final desired concentration for injection. The final volume per animal should be consistent with the recommended administration volumes for the chosen route (see Tables in Protocol 2 and 3).
-
Procedure for Oral Administration (Oral Gavage):
-
Vehicle Selection:
-
Based on the experimental requirements and the solubility of the specific DON formulation or prodrug, select an appropriate vehicle. For aqueous solutions, sterile water is suitable. For some prodrugs, a lipid-based vehicle like corn oil may be necessary.
-
-
Dosing Solution Preparation:
-
If using an aqueous vehicle, follow the steps for preparing a parenteral solution, substituting PBS or saline with sterile water.
-
If using an oil-based vehicle, directly suspend or dissolve the weighed DON or DON prodrug in the required volume of corn oil. Ensure a homogenous suspension by vortexing thoroughly before each administration.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering a liquid substance directly into the stomach of a mouse.
Materials:
-
Properly sized gavage needles (stainless steel or flexible plastic with a ball-tip)
-
Syringes
-
Prepared DON dosing solution
-
Animal scale
Procedure:
-
Animal and Equipment Preparation:
-
Weigh the mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg of body weight.[5][14]
-
Select the appropriate gavage needle size based on the mouse's weight (e.g., 20-22G for a 20-25g mouse).[5]
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[5]
-
Fill the syringe with the calculated volume of the DON dosing solution and attach the gavage needle.
-
-
Restraint and Administration:
-
Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck, ensuring the head and body are in a straight line.[5]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[5]
-
Allow the mouse to swallow the needle, which will guide it into the esophagus. Pass the needle down to the pre-measured depth without resistance.[5]
-
Slowly administer the substance over 2-3 seconds.[5]
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.[5]
-
Protocol 3: Intravenous (Tail Vein) Injection in Mice
This protocol describes the administration of a substance directly into the lateral tail vein of a mouse.
Materials:
-
Sterile needles (27-30 gauge)
-
Sterile syringes (0.3-1.0 mL)
-
Prepared DON dosing solution
-
Mouse restrainer
-
Heat source (e.g., heat lamp or warming pad)
-
70% Isopropyl alcohol wipes
-
Sterile gauze
Procedure:
-
Animal and Equipment Preparation:
-
Weigh the mouse to calculate the correct dosing volume. The maximum recommended bolus injection volume is 5 mL/kg.[6]
-
Prepare the syringe with the DON solution, ensuring there are no air bubbles.
-
Place the mouse in a restrainer.
-
Warm the mouse's tail using a heat lamp or by placing the restrainer on a warming pad for 5-10 minutes to dilate the lateral tail veins.[11]
-
-
Injection Procedure:
-
Clean the tail with a 70% isopropyl alcohol wipe.
-
Visualize one of the lateral tail veins.
-
Insert the needle (bevel up) into the vein at a shallow angle, parallel to the tail.[11] A small flash of blood in the needle hub may indicate successful entry.
-
Slowly inject the solution. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.[11]
-
-
Post-Injection Care:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[2]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the in vivo use of DON.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mmpc.org [mmpc.org]
- 3. research.sdsu.edu [research.sdsu.edu]
- 4. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. scribd.com [scribd.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for 6-Diazo-5-oxo-L-norleucine (DON) in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1] By mimicking glutamine, DON irreversibly inhibits a range of enzymes dependent on glutamine for the biosynthesis of nucleotides, amino acids, and other essential macromolecules.[2] This broad inhibition of glutamine metabolism makes DON a potent agent against cancers exhibiting "glutamine addiction."[1]
These application notes provide detailed protocols for utilizing DON in xenograft mouse models, a critical step in the preclinical evaluation of its therapeutic potential. The information presented herein is intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy and toxicity of DON.
Mechanism of Action: Targeting Glutamine Metabolism
DON's primary mechanism of action is the irreversible inhibition of glutamine-utilizing enzymes.[2] As a structural analog of glutamine, DON competitively binds to the glutamine-binding sites of these enzymes. This binding is followed by the formation of a covalent bond, leading to permanent inactivation of the enzyme.[2] This disruption of glutamine metabolism affects multiple critical downstream pathways essential for cancer cell proliferation and survival, including de novo purine (B94841) and pyrimidine (B1678525) synthesis. The widespread metabolic disruption caused by DON highlights its potential as a powerful anticancer agent.
Data Presentation: Efficacy of DON in Xenograft Models
The following tables summarize the quantitative data on the efficacy of DON in various xenograft mouse models.
| Tumor Type | Cell Line | Mouse Strain | Dosing Regimen | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| Glioblastoma | U87 | Athymic Nude | 0.8 mg/kg, daily | Intraperitoneal (i.p.) | >50% decrease in tumor size | [3] |
| Mammary | MX-1 | Athymic Nude | Optimal dose, every 4 days for 3 doses | Not Specified | Tumor regression below initial size | [4] |
| Lung | LX-1 | Athymic Nude | Optimal dose, every 4 days for 3 doses | Not Specified | Tumor regression below initial size | [4] |
| Colon | CX-2 | Athymic Nude | Optimal dose, every 4 days for 3 doses | Not Specified | Tumor regression below initial size | [4] |
| Lymphoma | EL4 | C57BL/6 | 1 mg/kg, daily for 5 days, then 0.3 mg/kg | Oral (p.o.) | Complete tumor elimination (prodrug) | [2] |
Experimental Protocols
I. Xenograft Model Establishment
A. Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., U87 for glioblastoma, PANC-1 for pancreatic cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in an incubator at 37°C with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Determine cell viability using a trypan blue exclusion assay; viability should be >90%.
-
Resuspend the cells in sterile, serum-free medium or PBS at the desired concentration for injection. For some cell lines, resuspension in a mixture of medium and Matrigel may be necessary to enhance tumor take rate.
B. Animal Models:
-
Use immunodeficient mice (e.g., athymic nude, NOD-SCID) that are capable of accepting human tumor xenografts.
-
House the animals in a sterile, controlled environment with access to irradiated food and acidified water ad libitum.
-
All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
C. Tumor Cell Implantation:
-
Subcutaneous (s.c.) Injection:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the prepared cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitor the animals for tumor growth.
-
II. DON Formulation and Administration
A. Formulation:
-
Prepare a stock solution of DON in a sterile vehicle such as PBS.
-
The working solution should be prepared fresh daily by diluting the stock solution in PBS to the final desired concentration for injection.
B. Administration:
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum.[5]
-
Insert a sterile needle (25-27 gauge) at a 30-45 degree angle.[6]
-
Aspirate to ensure the needle is not in a blood vessel or organ before injecting the DON solution.
-
Administer the appropriate volume based on the mouse's body weight.
-
III. Monitoring and Efficacy Assessment
A. Tumor Measurement:
-
Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[2]
B. Treatment Initiation:
-
When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.
C. Efficacy Calculation:
-
Tumor Growth Inhibition (TGI) can be calculated at the end of the study using the following formula: % TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100
IV. Toxicity Monitoring and Humane Endpoints
A. Monitoring Schedule:
-
Record the body weight of each mouse at least twice a week.[7]
-
Perform daily clinical observations for signs of toxicity.
B. Clinical Signs of Toxicity:
-
General: Lethargy, hunched posture, rough coat, ptosis (drooping eyelids).[3]
-
Gastrointestinal: Diarrhea, dehydration.
-
Behavioral: Reduced activity, social isolation.
C. Humane Endpoints:
The following criteria should be used to determine when an animal should be humanely euthanized:[8][9]
-
Tumor Burden: Tumor size exceeding 1.2 cm in diameter for a single tumor in a mouse.[8]
-
Body Weight Loss: Sustained or rapid weight loss of 20% or more from baseline.[8]
-
Body Condition Score: A score of less than 2 (emaciation).
-
Ulceration: Tumor necrosis leading to skin rupture or exudation lasting more than 48 hours.[8]
-
Severe Symptoms: Inability to eat or drink, respiratory distress, or moribund state.[8]
Logical Relationships in Data Analysis
Conclusion
The use of this compound in xenograft mouse models is a valuable approach for the preclinical assessment of this potent glutamine antagonist. Adherence to detailed and standardized protocols for model establishment, drug administration, and monitoring is crucial for obtaining reliable and reproducible data. Careful attention to animal welfare and the implementation of humane endpoints are paramount. The information provided in these application notes is intended to serve as a comprehensive guide for researchers to effectively evaluate the therapeutic potential of DON in vivo. As with any experimental therapeutic, researchers should be aware of the potential for toxicity and design their studies accordingly. The development of prodrugs represents a promising strategy to mitigate the toxicity of DON while maintaining its antitumor efficacy.[1][10]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 4. Efficacy of this compound and N-[N-gamma-glutamyl-6-diazo-5-oxo-norleucinyl]-6-diazo-5-oxo-norleucine against experimental tumors in conventional and nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. benchchem.com [benchchem.com]
- 8. cyagen.com [cyagen.com]
- 9. med.hku.hk [med.hku.hk]
- 10. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolomics Analysis of Cells Treated with 6-diazo-5-oxo-L-norleucine (DON)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist that acts as an irreversible inhibitor of a wide range of glutamine-utilizing enzymes.[1][2] By mimicking glutamine, DON covalently binds to the active sites of these enzymes, thereby disrupting critical metabolic pathways essential for cancer cell proliferation and survival.[1] These pathways include the biosynthesis of nucleotides (purines and pyrimidines), amino acids, and hexosamines.[2][3] The reliance of many cancer cells on glutamine metabolism, often termed "glutamine addiction," makes DON a compelling agent for cancer therapy research.[3] This document provides detailed application notes and protocols for conducting metabolomics analysis of cells treated with DON, enabling researchers to investigate its metabolic impact.
Rationale for Metabolomics Analysis
Metabolomics is a powerful tool to elucidate the downstream effects of DON on cellular metabolism. By quantifying changes in the levels of various metabolites, researchers can:
-
Confirm the mechanism of action: Observe the expected decrease in products of glutamine-dependent pathways.
-
Identify novel metabolic vulnerabilities: Uncover unexpected metabolic reprogramming in response to DON treatment.
-
Discover potential biomarkers: Identify metabolites that correlate with sensitivity or resistance to DON.
-
Evaluate combination therapies: Assess the metabolic impact of combining DON with other therapeutic agents.[1]
Quantitative Data Summary
| Metabolite | Cell Line/Model | Treatment Conditions | Fold Change vs. Control | Reference |
| Glutamine | Tumor Tissue | Prodrug of DON | ~2-fold increase | [4] |
| Formylglycinamide ribonucleotide (FGAR) | Tumor Tissue | Prodrug of DON | ~150-fold increase | [4] |
| Cell Viability | U251 Glioblastoma Cells | 10 µM DON | ~20% decrease | [1] |
| Cell Viability | Hs578T (HALow) Breast Cancer Cells | 2.5 µM DON for 72h | ~40% decrease | [5] |
| Cell Viability | Hs578T (HAHigh) Breast Cancer Cells | 2.5 µM DON for 72h | ~29% decrease | [5] |
Note: The increase in glutamine and FGAR is a direct consequence of the inhibition of their downstream processing enzymes by DON.
Experimental Protocols
This section provides detailed protocols for cell culture, DON treatment, and metabolite extraction for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Cell Culture and DON Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., glioblastoma, pancreatic, or breast cancer cell lines) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Culture in standard growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Growth: Allow cells to reach 70-80% confluency.
-
DON Preparation: Prepare a stock solution of DON in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
DON Treatment:
-
Aspirate the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the medium containing the desired concentration of DON or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 6, 24, or 48 hours).
-
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is designed to rapidly quench metabolism and efficiently extract intracellular metabolites.
-
Quenching:
-
Place the culture plates on ice.
-
Quickly aspirate the medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining medium.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well of a 6-well plate.
-
Place the plates on a rocker at 4°C for 10 minutes to ensure complete lysis and extraction.
-
-
Cell Scraping and Collection:
-
Scrape the cells from the surface of the wells using a cell scraper.
-
Transfer the cell lysate/methanol extract to a microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
-
Sample Storage:
-
Store the metabolite extracts at -80°C until analysis.
-
Protocol 3: Sample Normalization
To ensure accurate comparisons between samples, it is crucial to normalize the metabolite data. A common method is to normalize to the total protein content of the cell lysate.
-
Protein Pellet Solubilization: After collecting the supernatant for metabolomics, dissolve the remaining protein pellet in a known volume of a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of the solubilized pellet using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Normalization: Divide the abundance of each metabolite by the total protein content of the corresponding sample.
Protocol 4: LC-MS/MS Analysis
The extracted metabolites are typically analyzed by LC-MS/MS for separation, detection, and quantification. The specific parameters will depend on the instrument and the metabolites of interest.
-
Chromatographic Separation: Employ a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites, to separate the compounds.
-
Mass Spectrometry Detection: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) to detect and quantify the metabolites.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify the metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a library of known standards.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of DON action on glutamine metabolism.
Experimental Workflow Diagram
Caption: Workflow for metabolomics analysis of DON-treated cells.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the metabolic effects of this compound. By employing these methods, scientists can gain valuable insights into the mechanism of action of DON and its potential as a therapeutic agent in cancer treatment. The provided diagrams visually summarize the key pathways and experimental steps, facilitating a clear understanding of the scientific approach.
References
Application Notes and Protocols for 6-diazo-5-oxo-L-norleucine (DON) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist originally isolated from Streptomyces.[1][2] As an analogue of glutamine, DON irreversibly inhibits a range of glutamine-utilizing enzymes, thereby disrupting critical metabolic pathways essential for rapidly proliferating cells, such as cancer cells.[2] Its mechanism of action involves the inhibition of nucleotide, amino acid, and hexosamine biosynthesis.[2] These application notes provide detailed protocols for the preparation and use of DON stock solutions for in vitro research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 171.15 g/mol | [3] |
| Appearance | Light-yellow crystalline powder | [1][4] |
| Solubility (DMSO) | Up to 10 mg/mL (58.42 mM) | [3] |
| Solubility (PBS, pH 7.2) | 10 mg/mL (58.42 mM) | [5][6] |
| Solubility (Water) | Soluble; a 1 mM stock solution in water has been reported. | [1][7][8] |
| Storage of Powder | 3 years at -20°C | [3] |
| Storage of Stock Solutions | 1 year at -80°C in solvent | [3] |
| UV Absorption Maxima (in phosphate (B84403) buffer, pH 7) | 274 nm and 244 nm | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DON Stock Solution in Sterile PBS
This protocol describes the preparation of a 10 mM stock solution of DON in sterile phosphate-buffered saline (PBS), a common solvent for cell culture experiments.
Materials:
-
This compound (DON) powder
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm the sterile PBS to room temperature.
-
Weigh out the required amount of DON powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.71 mg of DON (Molecular Weight: 171.15 g/mol ).
-
Add the appropriate volume of sterile PBS to the tube containing the DON powder.
-
Vortex the solution thoroughly until the DON is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[3]
Protocol 2: In Vitro Treatment of Triple-Negative Breast Cancer (TNBC) Cells with DON
This protocol provides a general procedure for treating a triple-negative breast cancer cell line, such as Hs578T, with DON to assess its effects on cell proliferation.
Materials:
-
Hs578T cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
10 mM DON stock solution (prepared as in Protocol 1)
-
24-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Hs578T cells into 24-well plates at a density of approximately 7,000 cells/mL. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.[9]
-
Preparation of Working Solutions: Prepare serial dilutions of DON from the 10 mM stock solution in complete cell culture medium to achieve final concentrations ranging from 0.5 µM to 10 µM.[9] A vehicle control (medium with the same concentration of PBS as the highest DON concentration) should also be prepared.
-
Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of DON or the vehicle control.
-
Incubation: Incubate the cells with DON for 48 to 72 hours.[9]
-
Assessment of Cell Proliferation: After the incubation period, cell proliferation can be assessed using a crystal violet assay.[9]
-
Wash the cells with PBS.
-
Fix the cells with 1% formaldehyde (B43269) in PBS for 15 minutes.[9]
-
Stain the cells with crystal violet solution.
-
After washing and drying, solubilize the dye and measure the absorbance at 590 nm.[9]
-
Visualizations
Caption: Experimental workflow for the preparation and application of DON.
Caption: Simplified signaling pathway of DON's inhibitory action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. selleckchem.com [selleckchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 6-diazo-5-oxo-L-nor-Leucine | CAS 157-03-9 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2016112386A1 - Methods for bioanalysis of this compound (don) and other glutamine antagonists - Google Patents [patents.google.com]
- 9. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
Application Notes and Protocols for Seahorse XF Assay with 6-diazo-5-oxo-L-norleucine (DON)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Agilent Seahorse XF Analyzer is a powerful tool for real-time measurement of cellular metabolism through the determination of the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). OCR is a key indicator of mitochondrial respiration, while ECAR is predominantly a result of glycolysis. 6-diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist that inhibits multiple enzymes dependent on glutamine, a critical nutrient for cancer cell proliferation and metabolism.[1] By blocking glutamine utilization, DON can significantly impact cellular bioenergetics.[2]
These application notes provide a detailed protocol for utilizing the Seahorse XF platform to investigate the metabolic effects of DON on cultured cells. This information is valuable for researchers studying cancer metabolism, drug development professionals screening for metabolic inhibitors, and scientists investigating the role of glutamine in various physiological and pathological processes.
Principle of the Assay
The Seahorse XF Analyzer creates a transient microchamber, allowing for the sensitive measurement of changes in oxygen and proton concentration in the media immediately surrounding the cells. By sequentially injecting metabolic modulators, a comprehensive metabolic profile of the cells can be generated. This protocol focuses on assessing the impact of DON on both mitochondrial respiration and glycolysis. DON, as a glutamine antagonist, is expected to primarily affect metabolic pathways reliant on glutamine as a substrate, such as the TCA cycle and anabolic processes.[2] Inhibition of these pathways can lead to measurable changes in OCR and ECAR. For instance, studies have shown that DON can inhibit glycolysis in certain cancer cell lines.[2]
Data Presentation
The following tables summarize the expected and reported quantitative data from Seahorse XF assays performed with this compound.
Table 1: Effect of this compound (DON) on Extracellular Acidification Rate (ECAR) in Triple-Negative Breast Cancer (TNBC) Cell Lines.
| Cell Line Variant | Treatment | Glycolytic Rate (mpH/min) | Glycolytic Capacity (mpH/min) | Percent Decrease in Glycolysis vs. Untreated |
| HALow | Untreated | 17.96 | 24.43 | N/A |
| 5 µM DON (24h) | 10.34 | 17.20 | ~42% | |
| HAHigh | Untreated | 12.98 | 19.31 | N/A |
| 5 µM DON (24h) | 5.43 | 11.23 | ~58% |
Data adapted from a study on Hs578T TNBC cell variants.[2] The glycolytic rate was measured after the addition of glucose, and glycolytic capacity was measured after the addition of oligomycin.
Table 2: General Expected Effects of this compound (DON) on Seahorse XF Parameters.
| Parameter | Expected Effect of DON | Rationale |
| Basal OCR | Variable/Decrease | Inhibition of glutamine supply to the TCA cycle may reduce mitochondrial respiration. Some studies also suggest DON can cause mitochondrial damage.[2] |
| Maximal OCR | Decrease | Reduced substrate availability from glutamine will likely limit the maximal respiratory capacity of the mitochondria. |
| Basal ECAR | Decrease | Inhibition of glutamine-dependent anabolic processes can reduce the demand for glycolytic intermediates, leading to lower glycolysis. |
| Glycolytic Capacity | Decrease | Cells may have a reduced ability to upregulate glycolysis to compensate for mitochondrial inhibition when glutamine metabolism is blocked. |
Experimental Protocols
This section provides a detailed methodology for performing a Seahorse XF assay to evaluate the metabolic effects of this compound (DON). The protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
Seahorse XF Cell Culture Microplates (e.g., XF96 or XF24)
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM or RPMI), supplemented with glucose, pyruvate, and glutamine as required for the specific assay.
-
This compound (DON)
-
Seahorse XF Analyzers (e.g., XFe96, XFe24)
-
Sterile, multichannel pipettes and tips
-
CO2-free incubator at 37°C
Protocol
Day 1: Cell Seeding
-
Cell Culture: Culture cells under standard conditions to ensure they are in a logarithmic growth phase.
-
Cell Seeding: Harvest and count the cells. Seed the cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for your cell line (typically 20,000 - 80,000 cells/well for a 96-well plate).
-
Edge Effect Mitigation: To avoid the "edge effect," do not seed cells in the outer wells of the microplate. Instead, fill these wells with cell-free culture medium or PBS.
-
Incubation: Incubate the cell plate overnight in a humidified 37°C CO2 incubator.
Day 2: Seahorse XF Assay
-
Sensor Cartridge Hydration: The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Prepare Assay Medium: Warm the Seahorse XF base medium to 37°C and supplement it with substrates (e.g., glucose, pyruvate, glutamine) as required for your experiment. Adjust the pH to 7.4.
-
Prepare DON Stock Solution: Prepare a stock solution of DON in a suitable solvent (e.g., sterile water or PBS). Further dilute the stock solution in the assay medium to the desired working concentrations.
-
Cell Plate Preparation:
-
Remove the cell culture medium from the wells of the cell plate.
-
Gently wash the cells once with 180 µL of pre-warmed assay medium.
-
Add 180 µL of pre-warmed assay medium to each well. For wells that will receive DON, use the assay medium containing the appropriate concentration of DON.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow the cells to equilibrate with the assay medium.
-
-
Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the compounds for the assay (e.g., oligomycin, FCCP, rotenone/antimycin A for a Mito Stress Test, or glucose, oligomycin, 2-DG for a Glycolysis Stress Test). If you are injecting DON during the assay, it would typically be in Port A.
-
Run the Assay:
-
Place the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay protocol. The instrument will first calibrate the sensors and then begin measuring baseline OCR and ECAR.
-
The instrument will then sequentially inject the compounds from the loaded ports and measure the metabolic response.
-
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR and ECAR data. The software will automatically calculate key metabolic parameters. Normalize the data to cell number, protein concentration, or another appropriate metric.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Glutamine metabolism and points of inhibition by DON.
Experimental Workflow Diagram
Caption: Seahorse XF assay workflow with DON.
References
Application Notes: Measuring Apoptosis after 6-diazo-5-oxo-L-norleucine (DON) Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-diazo-5-oxo-L-norleucine (DON) is a well-characterized glutamine antagonist originally isolated from Streptomyces.[1] As an analog of glutamine, DON irreversibly inhibits a range of glutamine-utilizing enzymes by covalently binding to their active sites.[1][2] This action disrupts critical metabolic pathways, including de novo purine (B94841) and pyrimidine (B1678525) synthesis, amino acid synthesis, and the hexosamine biosynthetic pathway.[2][3] The inhibition of these pathways, particularly its effect on glutaminase (B10826351) (GLS), disrupts mitochondrial function and can lead to programmed cell death, or apoptosis.[3][4]
The induction of apoptosis by DON has been observed in various cancer cell models, making it a compound of interest in oncology research.[1][2] However, the cytotoxic and apoptotic effects can be cell-type dependent. For instance, while DON induces apoptosis in neuroendocrine and breast cancer cells, one study reported minimal apoptotic effects on rat dermal fibroblasts at analgesic concentrations.[3][4][5] Therefore, robust and accurate measurement of apoptosis is critical to evaluating the efficacy and mechanism of action of DON in specific biological contexts.
This document provides detailed protocols for four standard methods used to measure apoptosis following DON treatment: Annexin V/PI staining, caspase activity assays, TUNEL assays, and Western blot analysis of apoptotic markers.
Mechanism of DON-Induced Apoptosis
DON's primary mechanism involves the widespread inhibition of glutamine metabolism. By blocking enzymes like glutamine:fructose-6-phosphate amidotransferase (GFAT) and glutaminase, DON depletes the building blocks necessary for cell proliferation and energy production.[2][3] This metabolic stress leads to the disruption of the inner mitochondrial membrane, a key event in the intrinsic pathway of apoptosis, ultimately resulting in caspase activation and programmed cell death.[1][4]
Quantitative Data Summary
The following tables summarize quantitative findings from studies investigating the effects of DON on cell viability and apoptosis. It is crucial to consider the cell type and experimental conditions when interpreting these results.
Table 1: Effect of DON on Cell Viability and Apoptosis
| Cell Line | Treatment | Duration | Assay | Key Finding | Reference |
|---|---|---|---|---|---|
| Rat Dermal Fibroblasts | 232.5 µM DON (IC₅₀) | 48 hours | Annexin V Assay | No significant increase in apoptosis compared to control. | [5] |
| Rat Dermal Fibroblasts | 232.5 µM DON | 48 hours | Flow Cytometry (Cell Cycle) | No sub-G₁ peak observed, indicating no apoptosis. | [5] |
| CT26.WT Colon Cancer Cells | Orlistat + Lonidamine + DON (OLD) combination | 72 hours | Flow Cytometry (Cell Cycle) | ~40% of cells in the sub-G₀ phase, indicating cell death. | [6] |
| CT26.WT Colon Cancer Cells | OLD combination | 72 hours | Annexin V/PI Assay | Significant increase in early and late apoptosis. | [6] |
| Neuroblastoma & Ewing's Sarcoma Cells | Dose-response of DON | 72 hours | CyQuant Assay (Viability) | DON effectively decreased cell viability. |[7] |
Experimental Protocols
A generalized workflow for assessing apoptosis after DON treatment is outlined below. This involves treating the cells, harvesting them at desired time points, preparing them for a specific assay, acquiring data, and finally, analyzing the results.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This method is a gold standard for quantifying apoptosis. It distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) (PS) exposure. In early apoptosis, PS translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[8] Propidium iodide, a fluorescent nucleic acid stain, is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membranes.
Methodology
-
Induce Apoptosis: Plate cells and allow them to adhere (if applicable). Treat cells with the desired concentrations of DON for a predetermined time course. Include a vehicle-only (e.g., DMSO) negative control and a known apoptosis inducer (e.g., staurosporine) as a positive control.[9][10]
-
Harvest Cells:
-
Cell Washing: Wash the cell pellet once with cold 1X PBS, centrifuge, and discard the supernatant.[11]
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10][11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[10]
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC).[10][11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[10][11]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.[11] Use unstained and single-stained controls to set up compensation and gates correctly.[9]
Protocol 2: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase that, once activated, cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[12][13] This assay quantifies the activity of cleaved caspase-3 using a substrate that becomes fluorescent or colorimetric upon cleavage.
Methodology
-
Induce Apoptosis: Treat cells with DON as described in Protocol 1, including appropriate controls.
-
Cell Lysis:
-
Harvest approximately 1-5 x 10⁶ cells per sample by centrifugation.
-
Wash cells with cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.[14][15]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase Assay Reaction:
-
In a 96-well plate (black for fluorescence, clear for colorimetric), add 5-10 µL of cell lysate per well.[16]
-
Add 1X Assay Buffer to bring the volume to 90 µL.[16]
-
To start the reaction, add 10 µL of 2X caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).[14][16]
-
Include a control where a caspase-3 inhibitor is added before the substrate.[16]
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[14]
-
Measure the signal using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the readings from DON-treated samples to the untreated control.
-
Protocol 3: TUNEL (TdT dUTP Nick-End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[17] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, allowing for visualization by fluorescence microscopy or quantification by flow cytometry.[18][19]
Methodology
-
Sample Preparation:
-
Treat and harvest cells as previously described.
-
Fix cells in a fixative solution (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.[20]
-
Wash cells with PBS.
-
-
Permeabilization: Resuspend cells in a permeabilization buffer (e.g., 0.1% Triton X-100 in sodium citrate) and incubate on ice for 2-5 minutes to allow the labeling enzymes to access the nucleus.[8][20]
-
TUNEL Reaction:
-
Wash cells to remove the permeabilization buffer.
-
Resuspend cells in 50 µL of TUNEL reaction mixture, which contains TdT enzyme and fluorescently-labeled dUTPs (e.g., FITC-dUTP).[8]
-
Include a "no enzyme" negative control and a positive control (cells treated with DNase I).[8]
-
Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.[8]
-
-
Washing and Analysis:
-
Stop the reaction by adding wash buffer and centrifuging the cells.
-
Resuspend the cells in buffer for analysis. A DNA counterstain like DAPI or PI can be used to visualize all nuclei.[20]
-
Analyze the samples by fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[21]
-
Protocol 4: Western Blot Analysis of Apoptotic Markers
Western blotting allows for the detection of specific proteins involved in the apoptosis cascade. Key markers include the cleavage of initiator caspases (e.g., Caspase-9 for the intrinsic pathway), executioner caspases (Caspase-3), and key caspase substrates like Poly (ADP-ribose) polymerase (PARP).[13] The appearance of cleaved fragments is a strong indicator of apoptotic pathway activation.
Methodology
-
Cell Lysis and Protein Quantification:
-
Treat and harvest cells as previously described.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Incubate on ice for 30 minutes.[23]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[23]
-
Quantify protein concentration using a BCA or Bradford assay.[23]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[23]
-
Incubate the membrane with a primary antibody targeting an apoptotic marker (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C. Recommended dilution is typically 1:1000.[13]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[22]
-
Capture the signal using a digital imaging system.[22]
-
Analyze band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[23] An increase in the cleaved forms of Caspase-3 (~17/19 kDa) and PARP (~89 kDa) in DON-treated samples indicates the induction of apoptosis.[22]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 4. A mechanism behind the antitumour effect of this compound (DON): disruption of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor this compound in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. clyte.tech [clyte.tech]
- 18. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 19. Video: The TUNEL Assay [jove.com]
- 20. assaygenie.com [assaygenie.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 6-Diazo-5-oxo-L-norleucine (DON) In Vivo Toxicity and Side Effects
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary in vivo toxicities and side effects associated with this compound (DON)?
A1: The primary dose-limiting toxicities of DON observed in both preclinical and clinical studies are gastrointestinal and hematological.[1][2][3] As a glutamine antagonist, DON affects rapidly dividing cells that have a high glutamine turnover, such as those in the gastrointestinal tract and bone marrow.
Q2: What are the typical clinical signs of DON-induced toxicity to monitor in animal models?
A2: During in vivo studies, it is crucial to monitor animals for a range of clinical signs that may indicate toxicity. These include:
-
General Health: Weight loss, lethargy, hunched posture, and rough coat.[4]
-
Gastrointestinal Effects: Diarrhea, decreased fecal output, and changes in stool consistency.
-
Behavioral Changes: Reduced activity, social withdrawal, and signs of pain or distress.
-
Hematological Signs (observed through blood analysis): Pale mucous membranes (anemia), petechiae or bruising (thrombocytopenia).
Q3: How can I troubleshoot and manage gastrointestinal toxicity in my animal experiments?
A3: Gastrointestinal toxicity is a common challenge. Here are some troubleshooting strategies:
-
Dose Adjustment: If severe GI toxicity is observed, consider reducing the dose or altering the dosing schedule. Intermittent dosing may be better tolerated than daily administration.[1]
-
Supportive Care: Ensure animals have easy access to food and water. Palatable, soft food can encourage eating. Subcutaneous fluid administration can counteract dehydration from diarrhea.
-
Vehicle Selection: The vehicle used for drug delivery can sometimes contribute to GI upset. Conduct pilot studies with the vehicle alone to rule out any confounding effects.
-
Anti-diarrheal Agents: In some cases, the use of anti-diarrheal medications may be considered, but this should be done in consultation with a veterinarian and with careful consideration of the potential impact on experimental results.
Q4: What should I do if I observe significant weight loss in my study animals?
A4: Significant weight loss (typically >15-20% of baseline body weight) is a key indicator of toxicity and a common endpoint in in vivo studies.
-
Confirm Food and Water Intake: Ensure that the weight loss is not simply due to dehydration or difficulty accessing food.
-
Assess for Other Clinical Signs: Evaluate the animal for other signs of distress or toxicity.
-
Consider Dose Reduction or Euthanasia: If weight loss is severe and progressive, and the animal shows other signs of poor health, a dose reduction or humane euthanasia according to your institution's animal care and use committee (IACUC) guidelines is warranted.
Q5: Are there any known issues with the formulation and administration of DON for in vivo studies?
A5: DON is a water-soluble compound. However, ensuring consistent and accurate dosing is critical.
-
Fresh Preparation: Prepare solutions fresh for each administration, as the stability of DON in solution over time may vary.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral, intravenous) can significantly impact the toxicity profile. Ensure the chosen route is appropriate for your experimental question and be consistent across all animals.
-
Dose Calculation: Double-check all dose calculations, especially when converting from mg/kg to other units.
Quantitative Toxicity Data
The following tables summarize key quantitative data on the in vivo toxicity of this compound (DON) and its prodrugs.
Table 1: Genotoxicity of this compound in Mice
| Assay | Species | Route of Administration | Doses Tested (mg/kg) | Results | Reference |
| In Vivo Micronucleus Assay | Mouse | Intravenous | 0.1, 1, 10, 100, 500 | Statistically significant positive response for micronucleus formation at 10, 100, and 500 mg/kg. | [5] |
Table 2: Preclinical and Clinical Dose-Limiting Toxicities of this compound
| Species | Study Type | Administration Route | Dose | Major Side Effects | Reference |
| Murine | Preclinical | Intraperitoneal | 262 mg/kg (LD50 of prodrug azotomycin) | Lethality | [1] |
| Human | Phase I Trial | 24-hour infusion | Up to 600 mg/m² | Acute nausea, vomiting, diarrhea, and thrombocytopenia. | [6] |
| Human | Phase I Trial | 5-day courses (IV) | > 52.5 mg/m²/day | Severe nausea, vomiting, malaise, and anorexia. | [7] |
| Human | Phase II Trial | - | 50 mg/m² | Mild leukopenia. | [1] |
| Human | Clinical Trials | Oral | 0.2–1.1 mg/kg/day | Primarily gastrointestinal toxicity. | [1] |
Experimental Protocols
Key Experiment: In Vivo Micronucleus Assay in Rodents
This protocol is a generalized guide based on the principles of in vivo genotoxicity testing. Researchers should adapt it to their specific laboratory conditions and institutional guidelines.
-
Animal Selection and Acclimatization:
-
Use healthy, young adult rodents (e.g., mice or rats) from a reputable supplier.
-
Acclimatize the animals to the laboratory conditions for at least 5 days before the experiment.
-
House animals in appropriate caging with free access to food and water.
-
-
Dose Preparation and Administration:
-
Prepare fresh solutions of DON in a suitable vehicle (e.g., sterile saline) on the day of administration.
-
Divide animals into at least three dose groups and a vehicle control group.
-
Administer the test substance, typically via intraperitoneal or oral gavage, at a volume appropriate for the animal's weight. A positive control group (e.g., cyclophosphamide) should also be included.
-
-
Animal Observation:
-
Monitor the animals for clinical signs of toxicity at regular intervals after dosing (e.g., 1, 4, and 24 hours post-dose).
-
-
Sample Collection:
-
At appropriate time points (e.g., 24 and 48 hours after dosing), euthanize the animals using an approved method.
-
Collect bone marrow from the femur.
-
-
Slide Preparation and Analysis:
-
Prepare bone marrow smears on microscope slides.
-
Stain the slides with an appropriate dye (e.g., Giemsa) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).
-
Score at least 2000 PCEs per animal for the presence of micronuclei.
-
Calculate the frequency of micronucleated PCEs (MN-PCEs).
-
Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.
-
-
Data Analysis:
-
Statistically analyze the data to determine if there is a significant increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Glutamine-Dependent Pathways
This compound exerts its cytotoxic effects by acting as a competitive inhibitor of several enzymes that utilize glutamine as a substrate. This disrupts key metabolic pathways essential for cell proliferation, particularly the de novo synthesis of purines and pyrimidines.
Caption: Inhibition of key enzymes in metabolic pathways by DON.
Experimental Workflow: In Vivo Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vivo toxicity of a compound like DON.
References
- 1. researchgate.net [researchgate.net]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. davuniversity.org [davuniversity.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Schematic diagram of de novo and salvage purine nucleotide synthesis with points of regulation by Akt [pfocr.wikipathways.org]
Technical Support Center: Improving the Therapeutic Index of 6-Diazo-5-oxo-L-norleucine (DON)
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the therapeutic index of 6-diazo-5-oxo-L-norleucine (DON). This resource provides troubleshooting guidance and answers to frequently asked questions related to the experimental use of DON and its prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound (DON) as a therapeutic agent?
The primary challenge with DON is its dose-limiting gastrointestinal (GI) toxicity.[1][2][3][4][5][6] While DON shows significant efficacy as a glutamine antagonist in preclinical and early clinical studies, its development has been hindered by severe side effects such as nausea, vomiting, and diarrhea.[4][7] This toxicity is due to the high dependence of the GI system on glutamine for normal growth and repair.[1][2]
Q2: What is the main strategy being employed to improve the therapeutic index of DON?
The principal strategy to enhance the therapeutic index of DON is the development of tissue-targeted prodrugs.[1][2][3] These prodrugs are chemically modified versions of DON that are inactive in circulation and are designed to be preferentially activated to release the active drug within the tumor microenvironment.[8][9] This approach aims to increase the concentration of DON in tumor tissues while minimizing its exposure to healthy tissues, particularly the GI tract.[1][2]
Q3: How are DON prodrugs designed for tumor-specific activation?
DON prodrugs are designed to be activated by enzymes that are overexpressed in the tumor microenvironment.[9] For example, some prodrugs are engineered to be sequentially activated by histone deacetylases (HDAC) and cathepsin L (CTSL), which are known to be enriched in tumor cells.[7] Another approach involves adding chemical groups, called promoieties, to DON that render it inactive until they are cleaved off by enzymes abundant in the tumor.[9]
Q4: What is DRP-104 (sirpiglenastat) and what is its significance?
DRP-104, also known as sirpiglenastat, is a tumor-targeted prodrug of DON.[8][9] It is designed to be bio-activated in cancer cells while being bio-inactivated in healthy tissues like the gut.[8] Preclinical studies in mice have shown that DRP-104 leads to a significantly higher concentration of active DON in tumors compared to the gastrointestinal tract, resulting in tumor elimination without the severe gut toxicity observed with DON itself.[8][9] DRP-104 is currently in early-stage clinical trials for patients with advanced solid tumors.[8][9][10]
Q5: Are there strategies other than prodrugs to mitigate DON toxicity?
While prodrugs are the most prominent strategy, historical studies have suggested that the dosing schedule of DON could also influence its therapeutic index.[3][11][12] Early clinical studies in the 1950s using low daily doses showed some antitumor activity, whereas later trials with intermittent high doses were hampered by toxicity.[3][11][12] This suggests that a low, continuous dosing regimen might be more suitable for a metabolic inhibitor like DON.[3] However, the main focus of current research is on targeted delivery through prodrugs.
Troubleshooting Guides
Problem 1: High variability in the in vivo efficacy of my DON prodrug.
-
Possible Cause 1: Inappropriate animal model. The metabolism of ester-based prodrugs can differ significantly between species. For instance, mouse plasma has high levels of carboxylesterases that can prematurely hydrolyze the prodrug, whereas human plasma has lower levels.[7]
-
Possible Cause 2: Chemical instability of the prodrug. Some simple alkyl ester-based DON prodrugs have been found to be chemically unstable, cyclizing to form an inactive diazo-imine.[13]
-
Possible Cause 3: Inconsistent dosing and formulation. The solubility and stability of the prodrug in the vehicle can affect its bioavailability.
-
Troubleshooting Tip: Ensure your prodrug is fully solubilized and stable in the chosen vehicle for the duration of the experiment. Perform a pilot pharmacokinetic study to determine the optimal formulation and dosing regimen.
-
Problem 2: My DON prodrug shows good in vitro activity but poor in vivo tumor targeting.
-
Possible Cause 1: Suboptimal lipophilicity. The lipophilicity of the prodrug affects its cell penetration and tissue distribution.
-
Troubleshooting Tip: Systematically modify the lipophilic groups on the promoiety to optimize cell penetration and efficacy. For example, incorporating adamantyl moieties can enhance lipophilicity and potentially increase prodrug stability by sterically hindering hydrolytic enzymes.[7]
-
-
Possible Cause 2: Inefficient prodrug activation at the tumor site. The activating enzymes may not be sufficiently overexpressed or active in your specific tumor model.
-
Troubleshooting Tip: Confirm the expression and activity of the target enzymes (e.g., HDAC, cathepsins) in your tumor cell line and in tumor xenografts. Consider using a tumor model known to have high levels of these enzymes.
-
Problem 3: Difficulty in quantifying DON and its prodrug in biological matrices.
-
Possible Cause: Analytical method limitations. DON and its prodrugs can be challenging to quantify due to their chemical nature and potential instability.
-
Troubleshooting Tip: Develop a robust and sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the simultaneous quantification of the prodrug and the released DON. Ensure proper sample handling and storage to prevent degradation. Use stable isotope-labeled internal standards for both the prodrug and DON to ensure accurate quantification.
-
Data Presentation
Table 1: In Vivo Performance of a Tumor-Targeted DON Prodrug (Compound 6)
| Parameter | Tumor (Target Tissue) | Jejunum (Toxicity Site) | Plasma | Reference |
| DON Exposure (AUC0-t) | 5.1 nmol h/g | 0.45 nmol h/g | 1.1 nmol h/mL | [4][5][6][7] |
| Tumor-to-Jejunum Exposure Ratio | 11-fold higher in tumor | - | - | [4][5][6][7] |
| Tumor-to-Plasma Exposure Ratio | ~5-fold higher in tumor | - | - | [4][7] |
| Intact Prodrug (AUC) | Minimal | Below limit of quantification | 0.4 nmol h/mL | [4] |
Table 2: In Vitro Performance of DON Prodrugs
| Prodrug | Key Feature | Performance Metric | Value | Reference |
| Prodrug 6 | Isopropyl ester with ε-acetylated lysine (B10760008) and adamantane-1-carboxamido group | Tumor cell-to-plasma ratio enhancement vs. DON | 55-fold | [4][5][6][14] |
| Prodrug 2 | Not specified in detail | Tumor cell/plasma ratio enhancement vs. DON | 90-fold | [15] |
| Prodrug 2 | Not specified in detail | DON liberation in pig GI homogenate (60 min) | 20% | [15] |
| DRP-104 | Tumor-targeted prodrug | Tumor-to-GI tract active drug ratio in mice | 11-fold higher in tumor | [8][9] |
| methyl-POM-DON-isopropyl-ester (5c) | Dual moiety prodrug for CNS delivery | CSF-to-plasma ratio enhancement vs. DON (in monkeys) | 10-fold | [13] |
Experimental Protocols
Protocol 1: Evaluation of DON Prodrug Stability in Biological Homogenates
-
Preparation of Homogenates:
-
Harvest fresh tissues (e.g., plasma, liver, intestine) from the appropriate species (e.g., human, monkey, CES1-/- mouse).
-
Homogenize the tissues in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Determine the protein concentration of the homogenates using a standard assay (e.g., BCA assay).
-
-
Incubation:
-
Dilute the homogenates to a final protein concentration of 1 mg/mL.
-
Pre-warm the homogenates to 37°C.
-
Add the DON prodrug to the homogenates at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
-
Sampling and Analysis:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formation of DON.
-
-
Data Analysis:
-
Calculate the percentage of the prodrug remaining at each time point.
-
Determine the half-life (t1/2) of the prodrug in each homogenate.
-
Protocol 2: In Vivo Pharmacokinetic and Tissue Distribution Study in Mice
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6 or CES1-/- mice if applicable).
-
For tumor models, subcutaneously implant tumor cells (e.g., P493B lymphoma cells) and allow tumors to reach a specified size.
-
-
Drug Administration:
-
Formulate the DON prodrug in a suitable vehicle.
-
Administer the prodrug to the mice via the desired route (e.g., intravenous, oral).
-
-
Sample Collection:
-
At predetermined time points post-administration, collect blood samples via cardiac puncture or tail vein bleeding.
-
Euthanize the mice and harvest tissues of interest (e.g., tumor, jejunum, liver, plasma).
-
Wash the tissues, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
-
Sample Processing and Analysis:
-
Process plasma and tissue homogenates as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to determine the concentrations of the prodrug and DON.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 for both the prodrug and DON in plasma and tissues.
-
Determine the tumor-to-tissue exposure ratios.
-
Visualizations
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Therapeutic resurgence of this compound (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Novel prodrugs of a glutamine antagonist for treatment of solid tumors [uochb.cz]
- 11. [PDF] We're Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound | Semantic Scholar [semanticscholar.org]
- 12. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of this compound (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Navigating the Development of 6-Diazo-5-Oxo-L-norleucine (DON) Prodrugs: A Technical Resource
The potent glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) has long been a compound of interest in oncology. Its broad-spectrum inhibition of glutamine-utilizing enzymes presents a powerful strategy to disrupt the metabolism of cancer cells, which are often highly dependent on glutamine for survival and proliferation.[1][2] However, the clinical advancement of DON has been historically hindered by significant dose-limiting toxicities, particularly to the gastrointestinal (GI) tract, a tissue with high glutamine turnover.[1][3]
To overcome this limitation, researchers have focused on developing prodrugs of DON. These innovative strategies aim to mask the activity of DON until it reaches the tumor microenvironment, thereby minimizing systemic exposure and reducing off-target toxicity.[1][4] This technical support center provides researchers, scientists, and drug development professionals with a centralized resource of frequently asked questions, troubleshooting guides, experimental protocols, and key data to aid in their own investigations of DON prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale behind developing prodrugs of this compound (DON)?
The primary goal is to mitigate the systemic toxicity of DON, particularly its severe gastrointestinal side effects, which have historically limited its clinical use.[1][3] Prodrugs are designed to be inactive in circulation and become activated to release DON preferentially within the tumor microenvironment.[5][6] This targeted delivery enhances the therapeutic index by increasing the concentration of the active drug at the tumor site while minimizing exposure to healthy tissues.[1][2]
Q2: What are the main strategies for designing tumor-activated DON prodrugs?
The main strategies involve masking the carboxylic acid and amino groups of DON with "promoieties".[7] These promoieties are designed to be cleaved by enzymes that are overexpressed in the tumor microenvironment.[6] For example, DRP-104 (sirpiglenastat) is a prodrug designed to be bioactivated to DON in tumors while being bio-inactivated to a harmless metabolite in healthy tissues like the gut.[6][8] Another approach involves creating dual-moiety prodrugs that mask both the amine and carboxylate functionalities to improve chemical stability and delivery, particularly to the central nervous system.[9]
Q3: What are some of the key DON prodrugs currently under investigation?
Two of the most prominent DON prodrugs are DRP-104 (sirpiglenastat) and JHU-083.[10] DRP-104 is a tumor-targeted prodrug that has shown significant efficacy in preclinical models and is currently in clinical trials.[11][12][13] JHU-083 is another prodrug of DON that is selectively activated in the tumor microenvironment and has demonstrated potent anti-tumor activity and the ability to modulate the immune system.[5][14]
Q4: How do DON prodrugs affect tumor metabolism and the immune system?
DON, the active form of the prodrugs, is a broad-spectrum glutamine antagonist. It inhibits multiple enzymes involved in glutamine metabolism, thereby disrupting various metabolic pathways crucial for cancer cell growth, including nucleotide and protein synthesis.[7][15] This metabolic disruption can lead to reduced tumor cell proliferation and induction of apoptosis.[16] Furthermore, by altering the metabolic landscape of the tumor microenvironment, DON prodrugs can enhance anti-tumor immunity. For instance, JHU-083 has been shown to decrease immunosuppressive myeloid cells and increase the activity of effector T-cells.[14][16] DRP-104's anti-tumor effect is also dependent on CD8+ T cells and can create a robust immunological memory.[8][17]
Q5: What are the known resistance mechanisms to DON prodrug therapy?
Tumor cells can develop resistance to glutamine antagonism. One observed mechanism is the upregulation of compensatory metabolic pathways. For example, in pancreatic ductal adenocarcinoma (PDAC), tumors can adapt to DON treatment by upregulating asparagine synthesis or activating the MEK/ERK signaling pathway.[11][18] This suggests that combination therapies, such as co-administering DON prodrugs with asparaginase (B612624) or MEK inhibitors, could be a promising strategy to overcome resistance.[11][18]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High systemic toxicity (e.g., weight loss, GI distress) in animal models. | 1. Poor prodrug stability in plasma, leading to premature release of DON.[19] 2. Off-target activation of the prodrug in healthy tissues. 3. Inappropriate dosing regimen (e.g., high intermittent doses instead of lower daily doses).[7] | 1. Synthesize and screen prodrugs with different promoieties to enhance plasma stability.[19][20] 2. Characterize the expression of activating enzymes in both tumor and healthy tissues to select for tumor-specific activation. 3. Test a low daily dosing regimen, which has been shown to be more effective and less toxic for metabolic inhibitors.[7] |
| Lack of anti-tumor efficacy in vitro or in vivo. | 1. Inefficient conversion of the prodrug to DON within the target cancer cells.[19] 2. The cancer cell line or tumor model is not "glutamine-addicted".[7] 3. Development of metabolic resistance.[10][11] | 1. Measure the intracellular concentration of DON in treated cells to confirm prodrug activation.[19] 2. Screen cancer cell lines for glutamine dependence before in vivo studies. Biomarkers of glutamine dependence can also be explored.[7] 3. Investigate potential resistance pathways (e.g., MEK/ERK, asparagine synthesis) and consider combination therapies.[11][18] |
| Inconsistent results in cell-based assays. | 1. Chemical instability of the prodrug in culture media.[9] 2. Variability in the metabolic activity of the cells. | 1. Assess the stability of the prodrug in the specific cell culture medium used over the time course of the experiment. 2. Ensure consistent cell passage number and seeding density. Monitor cell health and metabolic activity. |
| Difficulty in synthesizing stable DON prodrugs. | Simple alkyl ester-based prodrugs can be chemically unstable and cyclize to form a diazo-imine.[9][21] | Masking both the amine and carboxylate functionalities of DON can impart greater chemical stability.[9][21] |
Quantitative Data Summary
Table 1: In Vivo Tumor-to-Tissue Distribution of DON and its Prodrugs
| Compound | Animal Model | Tumor Type | Tumor vs. GI Tissue DON Exposure (AUC) | Reference |
| DRP-104 | Mice | Implanted Tumors | 11-fold higher in tumor | [8][13] |
| Prodrug 6 | CES1-/- Mice | P493B Lymphoma | 11-fold higher in tumor | [3][19] |
Table 2: Enhanced CNS Delivery of DON Prodrugs
| Compound | Animal Model | Metric | Fold Enhancement vs. DON | Reference |
| Prodrug 1 | Swine | CSF/plasma ratio | 15-fold | [4] |
| Prodrug 1 | Swine | Brain/plasma ratio | 9-fold | [4] |
| 5c (methyl-POM-DON-isopropyl-ester) | Monkeys | CSF/plasma ratio | 10-fold | [9][21] |
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the DON prodrug and a DON control in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT, MTS, or a commercial luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
General Protocol for Western Blot Analysis of mTOR Signaling
-
Cell Lysis: Treat cells with the DON prodrug for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-S6, S6) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
General Protocol for Synthesis of a Peptide-Based DON Prodrug (Conceptual)
Disclaimer: This is a conceptual protocol based on general peptide synthesis principles and information from the provided search results. Specific reaction conditions, purification methods, and characterization would need to be optimized.
-
Protection of DON: Protect the carboxylic acid of DON as an ester (e.g., isopropyl ester) to allow for amide bond formation at the amino group.
-
Peptide Coupling: Couple the N-terminus of the ester-protected DON with the C-terminus of a protected amino acid or dipeptide (the "promoieties"). This is typically done using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).
-
Deprotection (if necessary): If the promoiety contains protecting groups, they would be removed under appropriate conditions (e.g., acid-labile groups removed with TFA).
-
Purification: Purify the final prodrug product using techniques such as flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity of the synthesized prodrug using methods like ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
Visualizations
Caption: General strategy for tumor-targeted delivery of DON prodrugs.
References
- 1. Therapeutic resurgence of this compound (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncozine.com [oncozine.com]
- 7. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of this compound (DON) Prodrugs with Enhanced CSF Delivery in Monkeys: A Potential Treatment for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Beyond the tumor: Enhancing pancreatic cancer therapy through glutamine metabolism and innovative drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Newfound Mechanism Suggests Drug Combination Could Starve Pancreatic Cancer | NYU Langone News [nyulangone.org]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. researchgate.net [researchgate.net]
- 15. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DON of Hope: Starving Pancreatic Cancer by Glutamine Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Novel prodrugs of a glutamine antagonist for treatment of solid tumors [uochb.cz]
- 21. researchgate.net [researchgate.net]
stability of 6-diazo-5-oxo-L-norleucine in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 6-diazo-5-oxo-L-norleucine (DON) in aqueous solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful use of DON in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of DON in aqueous solutions?
A1: this compound is known to be unstable in aqueous solutions. Its diazo ketone moiety is susceptible to degradation, particularly under non-optimal pH conditions and elevated temperatures.[1][2] For this reason, it is crucial to prepare fresh solutions before use and to handle them with care. The inherent instability of DON has been a driving factor in the development of more stable prodrugs for in vivo applications.[3][4]
Q2: What is the optimal pH for aqueous solutions of DON?
A2: To maximize its stability, aqueous solutions of DON should be maintained within a pH range of 4.5 to 6.5.[1][5] Outside of this range, the rate of degradation is expected to increase.
Q3: How does temperature affect the stability of DON?
A3: DON is sensitive to heat.[1] It is recommended to store stock solutions at low temperatures (-20°C or -80°C) and to keep aqueous solutions on ice during experiments whenever possible.[6] One study on a bioanalytical method for DON involved an incubation step at 60°C for derivatization, a process designed to create a more stable, quantifiable molecule, which further indicates the parent compound's thermal lability.[2]
Q4: What is the half-life of DON?
A4: Detailed in vitro stability data for DON in various aqueous buffers is not extensively available in the peer-reviewed literature. However, in vivo pharmacokinetic studies in mice have been conducted. After intravenous administration, DON exhibited a plasma half-life of 1.2 hours.[2] It is important to note that this in vivo half-life reflects metabolic clearance and excretion in addition to any chemical degradation.
Q5: How should I prepare and store stock solutions of DON?
A5: DON is a light-yellow crystalline powder that is soluble in water.[7][8] For stock solutions, it is recommended to dissolve DON in a suitable solvent like DMSO or water and store them at -80°C for long-term storage (up to one year) or -20°C for shorter-term storage (up to one month).[6] When preparing aqueous solutions for experiments, it is best to make them fresh and use them immediately.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results. | Degradation of DON in aqueous solution. | Prepare fresh solutions of DON for each experiment. Ensure the pH of your buffer is between 4.5 and 6.5. Keep solutions on ice as much as possible. |
| Difficulty dissolving DON powder. | Use of an inappropriate solvent. | DON is freely soluble in water.[5] For higher concentrations, DMSO can be used, followed by dilution into your aqueous experimental buffer. Sonication may aid in dissolution.[6] |
| Precipitation of DON in the final experimental medium. | The concentration of DON exceeds its solubility in the final buffer, or the solvent used for the stock solution is incompatible with the final medium. | Check the final concentration of any organic solvent (e.g., DMSO) in your experimental setup to ensure it is not causing precipitation. Ensure the final concentration of DON does not exceed its solubility in the specific medium. |
Quantitative Stability Data
The available quantitative data on the stability of DON is limited. The following table summarizes the key findings from in vivo studies.
| Parameter | Matrix | Species | Value | Reference |
| Half-life (t½) | Plasma | Mouse | 1.2 hours | [2] |
Note: This in vivo half-life is influenced by metabolism and excretion, not solely by chemical degradation in an aqueous environment.
Experimental Protocols
Protocol: Assessment of DON Stability in Aqueous Buffer
This protocol provides a general framework for determining the stability of DON in a specific aqueous buffer. It is based on a derivatization method previously described for the quantification of DON in biological samples.[2]
Objective: To determine the degradation rate of DON in a selected aqueous buffer at a specific temperature over time.
Materials:
-
This compound (DON)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
n-Butanol containing 3N HCl
-
Water bath or incubator
-
Nitrogen evaporator
-
LC-MS/MS system
-
Low retention micro-centrifuge tubes
Procedure:
-
Preparation of DON Solution:
-
Prepare a stock solution of DON in water or DMSO.
-
Dilute the stock solution in the desired aqueous buffer to the final experimental concentration.
-
-
Incubation:
-
Aliquot the DON-containing buffer into several low-retention micro-centrifuge tubes.
-
Place the tubes in a water bath or incubator set to the desired temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube for analysis. The t=0 sample should be processed immediately.
-
-
Derivatization:
-
To 50 µL of the sample from each time point, add 250 µL of n-butanol containing 3N HCl.
-
Vortex the mixture and centrifuge at 16,000 x g for 5 minutes to precipitate any proteins (if applicable).
-
Transfer 200 µL of the supernatant to a new tube.
-
Incubate at 60°C for 30 minutes in a shaking water bath to complete the derivatization reaction.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the derivatized sample under a stream of nitrogen at 45°C.
-
Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 70:30 water/acetonitrile).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the derivatized DON.
-
-
Data Analysis:
-
Plot the concentration of the derivatized DON versus time.
-
Calculate the degradation rate constant and the half-life of DON in the tested buffer and temperature conditions.
-
Visualizations
Caption: Factors influencing the stability of DON in aqueous solutions.
Caption: Experimental workflow for assessing the aqueous stability of DON.
Caption: Troubleshooting decision tree for experiments involving DON.
References
- 1. Reviving Lonidamine and this compound to Be Used in Combination for Metabolic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound [drugfuture.com]
- 6. 6-Diazo-5-oxo-L-nor-Leucine | Glutamine Antagonist | TargetMol [targetmol.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Deoxynivalenol (DON) Concentration for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing deoxynivalenol (B1670258) (DON) concentration in in vitro experiments. It includes frequently asked questions, troubleshooting advice, data summaries, and detailed experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for DON in in vitro experiments?
A1: The effective concentration of DON is highly dependent on the cell type and the endpoint being measured.[1] For initial cytotoxicity screening, a broad range is recommended, typically from 0.1 µM to 50 µM. For studies on specific signaling pathways or inflammatory responses, lower, non-cytotoxic concentrations in the range of 0.1 µM to 5 µM are often used.[2] For example, studies in bovine mammary epithelial cells have used concentrations from 1 to 10 µM to investigate effects on cell proliferation and signaling pathways.[3]
Q2: How does the choice of cell line affect the optimal DON concentration?
A2: Different cell lines exhibit varying sensitivity to DON. Immune cells, such as lymphocytes and macrophages, are generally very sensitive to DON's effects.[4] In contrast, some cancer cell lines or immortalized cell lines like hamster kidney-derived BHK21 and mouse hepatoma MH-22a have shown less sensitivity.[1] Therefore, it is crucial to perform a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) for the specific cell line being used in your experiment.
Q3: What are the primary cellular effects of DON I should be looking for?
A3: DON primarily acts as a protein synthesis inhibitor by binding to the 60S subunit of the eukaryotic ribosome.[3][5] This triggers a "ribotoxic stress response," leading to the rapid activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, JNK, and ERK.[4][6][7] Consequently, DON can induce a range of cellular effects including:
-
Cytotoxicity and Apoptosis: At higher concentrations, DON induces programmed cell death.[1][4]
-
Inflammatory Response: At lower, non-cytotoxic concentrations, DON can upregulate the expression of pro-inflammatory cytokines and chemokines, such as IL-8.[4][8][9]
-
Cell Cycle Arrest: DON can halt the progression of the cell cycle in mammalian cells.[10]
-
Disruption of Intestinal Barrier Function: In intestinal epithelial cells, DON can decrease transepithelial electrical resistance (TEER) and alter the expression of tight junction proteins.[7]
Q4: How long should I expose my cells to DON?
A4: The duration of exposure depends on the specific cellular event being studied. Activation of MAPK signaling pathways can be very rapid, with phosphorylation of p38 and ERK peaking as early as 30 minutes to 1 hour after DON treatment.[6] For cytotoxicity assays (e.g., MTT), incubation periods of 24, 48, or 72 hours are common to assess effects on cell viability and proliferation.[11] For gene expression or cytokine secretion studies, exposure times typically range from 3 to 24 hours.[4][12]
Section 2: Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death in All Treated Groups (Even at Low Concentrations) | The selected cell line is extremely sensitive to DON. | Perform a wider, lower-range dose-response curve (e.g., starting from nanomolar concentrations). Consider using a more resistant cell line if the current one is not suitable for the experimental goals. |
| Error in DON stock solution concentration. | Verify the concentration of your DON stock solution. Prepare a fresh stock from a reliable source if necessary. | |
| No Observable Effect at Expected Concentrations | The selected cell line is resistant to DON. | Confirm the cell line's sensitivity. Some cell lines, like certain cancer lines, may require higher concentrations to elicit a response.[1] Increase the concentration range in your dose-response experiment. |
| Inactivation of DON in the culture medium. | Ensure the stability of DON in your specific culture medium over the experiment's duration. Minimize exposure of stock solutions to light. | |
| The chosen endpoint is not modulated by DON in this cell line. | Investigate alternative endpoints. For example, if apoptosis is not observed, assess the activation of MAPK pathways or cytokine production.[4][13] | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and use calibrated pipettes for accuracy. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill outer wells with sterile PBS or medium. | |
| Fluctuation in incubation conditions. | Maintain stable temperature and CO2 levels in the incubator. Ensure consistent incubation times for all plates. |
Section 3: Quantitative Data Summary
Table 1: Reported IC50 Values of DON in Various Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 Value (µM) |
| HCT-116 | Human Colon Carcinoma | Cytotoxicity Assay | Not Specified | 40 - 200 |
| HTB-26 | Human Breast Cancer | Crystal Violet | Not Specified | 10 - 50 |
| PC-3 | Human Prostate Cancer | Crystal Violet | Not Specified | 10 - 50 |
| HepG2 | Human Liver Carcinoma | Crystal Violet | Not Specified | 10 - 50 |
| K562 | Human Myelogenous Leukemia | MTT | 48 hours | > 84 (25 µg/mL) |
Note: IC50 values can vary significantly between laboratories due to differences in methodology, cell passage number, and compound purity.[14]
Table 2: Effective DON Concentrations for Modulation of Specific Endpoints
| Cell Line | Endpoint | Effective Concentration | Exposure Time | Reference |
| IPEC-J2 | MAPK (p44/42) Activation | 20 µM | 1 hour | [7] |
| IPEC-J2 | TEER Decrease | 5 - 20 µM | 24 - 72 hours | [7] |
| Caco-2 | IL-8 Secretion | 1.6 - 16 µM | 48 hours | [9] |
| Porcine PBMC | Increased IL-1β & IL-8 | 100 ng/mL (~0.34 µM) | 18 hours | [15] |
| Bovine MAC-T | Reduced Proliferation | 1 - 10 µM | Not Specified | [3] |
Section 4: Key Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of DON on adherent cells in a 96-well format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DON in culture medium. Remove the old medium from the wells and add 100 µL of the DON dilutions (and a vehicle control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16][17]
-
Formazan (B1609692) Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[16][18]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-130 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[16]
Protocol 2: Cytokine Quantification (ELISA for IL-8)
This protocol outlines the general steps for measuring IL-8 secretion from cell culture supernatants.
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells/mL per well in 12-well plates.[12] Treat cells with the desired concentrations of DON for the specified time (e.g., 24, 48, or 72 hours).[12]
-
Supernatant Collection: After incubation, collect the culture supernatants. Centrifuge at 350 x g for 5 minutes to pellet any cells or debris.[12]
-
ELISA Procedure: Perform the ELISA for IL-8 on the clarified supernatants according to the manufacturer's protocol for the specific ELISA kit being used (e.g., R&D Systems).[12] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate solution for color development.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-8 in the samples by comparing their absorbance values to the standard curve.
Section 5: Visual Guides
Caption: Workflow for optimizing DON concentration in vitro.
Caption: Simplified DON-induced MAPK signaling pathway.
References
- 1. Induction of apoptosis and activation of JNK and p38 MAPK pathways in deoxynivalenol-treated cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Early Activation of MAPK p44/42 Is Partially Involved in DON-Induced Disruption of the Intestinal Barrier Function and Tight Junction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxynivalenol and its toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxynivalenol triggers the expression of IL-8-related signaling cascades and decreases protein biosynthesis in primary monocyte-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deoxynivalenol induces apoptosis and disrupts cellular homeostasis through MAPK signaling pathways in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Minimal Concentrations of Deoxynivalenol Reduce Cytokine Production in Individual Lymphocyte Populations in Pigs [mdpi.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
off-target effects of 6-diazo-5-oxo-L-norleucine in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 6-diazo-5-oxo-L-norleucine (DON) in research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DON?
This compound (DON) is a broad-spectrum glutamine antagonist.[1][2][3] It functions as a structural analog of L-glutamine, allowing it to bind to the active sites of various glutamine-utilizing enzymes.[1][3] Following competitive binding, DON forms an irreversible covalent adduct with the enzyme, leading to its inactivation.[1][3] This inhibition disrupts numerous metabolic pathways reliant on glutamine.[1][3]
Q2: What are the primary "on-target" pathways affected by DON?
As a glutamine antagonist, DON's primary "on-target" effects involve the inhibition of enzymes that utilize glutamine. These are crucial for rapidly proliferating cells, including cancer cells, which often exhibit glutamine addiction.[4][5][6] Key pathways inhibited by DON include:
-
De novo purine (B94841) and pyrimidine (B1678525) synthesis: Essential for DNA and RNA replication.[1][3]
-
Hexosamine biosynthesis pathway (HBP): Involved in the production of UDP-GlcNAc for glycosylation.[1][7]
-
Glutaminolysis: The conversion of glutamine to glutamate, which can then enter the TCA cycle.[3]
-
Amino acid and coenzyme synthesis. [1]
Q3: What are the most commonly observed off-target effects and toxicities of DON in research?
The broad activity of DON, while therapeutically relevant, also leads to significant off-target effects and toxicities, particularly in non-target tissues with high glutamine turnover.
-
Gastrointestinal (GI) Toxicity: This is the most significant dose-limiting toxicity.[1][5][8] Symptoms include nausea, vomiting, diarrhea, and mucositis.[3][9] This is due to the high dependence of the GI tract's epithelial cells on glutamine for proliferation and energy.[8]
-
Myelosuppression: Inhibition of bone marrow cell proliferation can lead to reduced levels of blood cells.[1][3]
-
Hepatotoxicity and Nephrotoxicity: Effects on the liver and kidneys have been observed, especially at higher doses.[1][9]
-
Genotoxicity: DON has been shown to cause chromosomal aberrations and micronucleus formation in vitro and in vivo, indicating it is a genotoxic compound.[10] However, it has tested negative in the Ames mutagenicity assay.[10]
-
Mitochondrial Disruption: DON can induce mitochondrial damage, leading to apoptosis in some cell types.[7][11]
Troubleshooting Guide
Problem 1: High level of cell death in my in vitro experiment, even at low DON concentrations.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying degrees of dependence on glutamine metabolism. Cells that are highly "glutamine addicted" will be more sensitive to DON.
-
Troubleshooting 1:
-
Titrate DON concentration: Perform a dose-response curve to determine the IC50 for your specific cell line. The half-maximal inhibitory concentration (IC50) for DON on rat dermal fibroblasts was found to be 232.5 μM in one study.[9]
-
Check culture medium: Ensure the glutamine concentration in your cell culture medium is consistent. Variations can affect cellular response to DON.
-
Consider a different glutamine antagonist: If off-target effects are a major concern, consider more specific inhibitors, such as the glutaminase (B10826351) inhibitor CB-839, though this may lead to metabolic adaptation by the tumor cells.[3]
-
-
Possible Cause 2: Off-target mitochondrial effects. DON can cause mitochondrial damage, leading to apoptosis.[11]
-
Troubleshooting 2:
Problem 2: Inconsistent anti-tumor effects in my in vivo animal model.
-
Possible Cause 1: Dosing regimen. The dosing schedule of DON significantly impacts its efficacy and toxicity. High intermittent doses have been associated with severe GI toxicity and limited therapeutic success in past clinical trials.[1][3] Low daily dosing has shown more promise.[1]
-
Troubleshooting 1:
-
Optimize dosing schedule: Based on preclinical studies, a daily low-dose regimen may be more effective and better tolerated than intermittent high doses.[1]
-
Consider prodrugs: Novel prodrugs of DON, such as DRP-104, have been developed to improve tumor-specific delivery and reduce peripheral toxicity.[12][13][14] These prodrugs are designed to be activated preferentially within the tumor microenvironment.[6][13]
-
-
Possible Cause 2: Tumor microenvironment (TME). The TME can influence tumor cell metabolism and response to therapy. Stromal cells within the TME can produce glutamine, potentially counteracting the effects of DON.[3]
-
Troubleshooting 2:
-
Analyze the TME: Characterize the metabolic profile of the tumor and its surrounding stroma.
-
Combination therapies: Consider combining DON with other agents that target different metabolic pathways or the TME. For example, combining DON with a drug that blocks the ERK signaling pathway has shown improved survival in pancreatic cancer models.[13]
-
Problem 3: Unexpected changes in gene or protein expression unrelated to glutamine metabolism.
-
Possible Cause: Genotoxic stress response. As a genotoxic agent, DON can induce cellular responses to DNA damage.[10]
-
Troubleshooting:
-
Assess DNA damage: Perform assays to detect DNA strand breaks or the activation of DNA damage response pathways (e.g., phosphorylation of H2AX, ATM, or Chk2).
-
Gene expression analysis: Use RNA-seq or qPCR to investigate the upregulation of genes involved in DNA repair, cell cycle arrest, and apoptosis.
-
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 232.5 μM | Rat Dermal Fibroblasts | [9] |
| Plasma Half-life (mice) | 1.2 hours (1.6 mg/kg, i.v.) | Mice | [15] |
| Brain to Plasma Ratio (mice) | ~0.1 (1 hour post 0.6 mg/kg, i.p.) | Mice | [15] |
| In vivo Micronucleus Formation | Positive at 10, 100, and 500 mg/kg (i.v.) | Male Mice | [10] |
| In vitro Chromosomal Aberrations | Dose-dependent increase | Chinese Hamster Ovary (CHO) cells | [10] |
Experimental Protocols
1. Cell Viability Assay (CyQUANT® Assay)
This protocol is adapted from a study evaluating the toxicity of DON on rat dermal fibroblasts.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of DON concentrations (e.g., 0.1 μM to 1000 μM) in the appropriate cell culture medium for a specified duration (e.g., 48 hours). Include a vehicle control.
-
Lysis: After the incubation period, remove the treatment media and lyse the cells by freezing the plate at -80°C for at least one hour (or up to 72 hours).
-
Staining: Thaw the plate and add CyQUANT® GR dye/cell-lysis buffer solution to each well. Incubate in the dark at room temperature for 2-5 minutes.
-
Measurement: Measure fluorescence using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control.
2. In Vivo Micronucleus Assay
This protocol is a generalized procedure based on the description of an in vivo clastogenic activity study of DON.[10]
-
Animal Model: Use male mice of a standard strain.
-
Dosing: Administer DON intravenously at various doses (e.g., 0.1, 1, 10, 100, 500 mg/kg). Include a vehicle control group.
-
Sample Collection: Collect bone marrow from the femur at 24 and 48 hours post-dose.
-
Slide Preparation: Prepare bone marrow smears on glass slides.
-
Staining: Stain the slides with a suitable dye (e.g., Giemsa) to differentiate polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.
-
Statistical Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the vehicle control group using appropriate statistical tests.
Visualizations
References
- 1. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 5. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 6. hopkinsmedicine.org [hopkinsmedicine.org]
- 7. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 8. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor this compound in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of genetic toxicity of this compound (DON) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism behind the antitumour effect of this compound (DON): disruption of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. oncologynews.com.au [oncologynews.com.au]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Clinical Translation of DON
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preclinical evaluation of DON and its prodrugs.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your in vitro and in vivo experiments with DON.
In Vitro Experiments
Question 1: I am observing inconsistent or lower-than-expected efficacy of DON in my cell culture experiments. What could be the cause?
Answer: Inconsistent results with DON in cell culture can stem from several factors. Here's a troubleshooting guide:
-
DON Stability: DON is a water-soluble yellowish powder.[1] While generally stable, its stability in aqueous solutions can be a concern over time, especially at neutral or alkaline pH.[2]
-
Recommendation: Prepare fresh stock solutions of DON in an appropriate solvent (e.g., sterile water or PBS) for each experiment and avoid repeated freeze-thaw cycles.[3] For longer-term storage, aliquoting and storing at -80°C is recommended. Consider performing a stability study of DON in your specific cell culture medium under your experimental conditions (37°C, 5% CO2) using methods like UPLC-MS/MS to quantify its concentration over time.[3]
-
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying degrees of "glutamine addiction" and, consequently, different sensitivities to DON.
-
Recommendation: If you are not seeing the expected effect, confirm the glutamine dependency of your cell line. You can do this by assessing cell viability in glutamine-deprived media. Also, consider that some cancer cells can adapt to glutamine unavailability by reprogramming their metabolism.[4]
-
-
Off-Target Effects: While DON primarily targets glutamine-utilizing enzymes, it can have other effects. It has been shown to induce apoptosis through mitochondrial damage and DNA single-strand breaks.[1]
-
Recommendation: To confirm that the observed effects are due to glutamine metabolism inhibition, you can perform rescue experiments by supplementing the culture medium with downstream metabolites like nucleosides or alpha-ketoglutarate.
-
-
Experimental Variability: Standard cell culture variables can also contribute to inconsistent results.
-
Recommendation: Ensure consistent cell passage numbers, seeding densities, and media formulations across experiments.
-
Question 2: I am seeing significant cytotoxicity in my non-cancerous control cell lines when treated with DON. How can I address this?
Answer: DON's mechanism of targeting a fundamental metabolic pathway means it can also affect healthy, rapidly dividing cells, which is a primary reason for its dose-limiting toxicities in clinical trials.[5][6]
-
Dose-Response: The toxicity of DON is dose-dependent.
-
Recommendation: Perform a careful dose-response study to determine the therapeutic window for your specific cell lines. The IC50 for DON can vary significantly between cell types. For example, the IC50 in rat dermal fibroblasts was found to be 232.5 μM, while in some cancer cell lines, it is in the low micromolar range.[7]
-
-
Prodrug Strategy: One of the most effective strategies to mitigate off-target toxicity is the use of tumor-targeted prodrugs of DON.[5][6] These prodrugs are designed to be activated preferentially in the tumor microenvironment.
In Vivo Experiments
Question 3: My in vivo xenograft study with a DON prodrug is showing high variability in tumor growth and response. How can I improve the consistency of my results?
Answer: High variability in xenograft studies is a common challenge. Here are some specific considerations for experiments with DON and its prodrugs:
-
Animal Model and Tumor Implantation: The choice of mouse strain and the technique for tumor cell implantation are critical.
-
Recommendation: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor xenografts. Ensure a consistent number of viable tumor cells are injected subcutaneously or orthotopically. For subcutaneous tumors, consistent measurement using calipers is key. The formula Volume = (Length x Width²)/2 is commonly used.[10]
-
-
Prodrug Formulation and Administration: The formulation and route of administration can significantly impact the bioavailability and efficacy of the prodrug.
-
Recommendation: Ensure the prodrug is properly formulated for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). For example, for intraperitoneal injection, a vehicle of 20% DMSO and 80% propylene (B89431) glycol has been used.[10] Prepare fresh formulations for each dosing to avoid degradation.
-
-
Dosing Schedule: The dosing regimen for a metabolic inhibitor like DON is crucial.
-
Monitoring for Toxicity: Gastrointestinal toxicity is a known side effect of DON.
-
Recommendation: Closely monitor the animals for signs of toxicity, including weight loss, lethargy, and changes in behavior.[12] Adjust the dose or schedule if significant toxicity is observed.
-
Question 4: I am not observing the expected tumor growth inhibition with my DON prodrug, even at doses that are causing some toxicity.
Answer: This can be a frustrating situation. Here are a few things to investigate:
-
Prodrug Activation in the Tumor: The efficacy of a DON prodrug depends on its conversion to active DON within the tumor.
-
Recommendation: If possible, measure the concentration of both the prodrug and free DON in the tumor tissue and plasma to confirm that the prodrug is being delivered to the tumor and activated.[13] This can help you understand if the issue is with drug delivery or target engagement.
-
-
Tumor Heterogeneity: Patient-derived xenografts (PDXs) can be more heterogeneous than cell line-derived xenografts (CDXs), which might lead to variable responses.
-
Recommendation: Ensure that your experimental groups are sufficiently large to account for this variability.
-
-
Metabolic Adaptation: Tumors can develop resistance to glutamine antagonists.
-
Recommendation: Consider combination therapies. For example, combining DON with other metabolic inhibitors or with immunotherapy has shown promise in preclinical studies.[14]
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of DON?
DON is a glutamine antagonist. It structurally mimics glutamine and irreversibly inhibits a wide range of glutamine-utilizing enzymes.[1] This disrupts several key metabolic pathways in cancer cells that are "addicted" to glutamine, including nucleotide synthesis, amino acid synthesis, and the tricarboxylic acid (TCA) cycle.[5]
Why was the clinical development of DON halted, and how are researchers addressing these challenges?
The clinical development of DON was halted primarily due to its significant dose-limiting gastrointestinal (GI) toxicities, such as nausea, vomiting, and diarrhea.[5][6] This is because the rapidly dividing cells of the GI tract are also highly dependent on glutamine. To overcome this, researchers have developed tumor-targeted prodrugs of DON.[5][6] These prodrugs are designed to be inactive in circulation and preferentially activated to release DON within the tumor microenvironment, thereby increasing the therapeutic index.[6]
What are some key considerations for designing a preclinical study for a new DON prodrug?
-
In vitro characterization: Assess the stability of the prodrug in plasma and its conversion to DON in cancer cells.[15]
-
In vivo pharmacokinetics: Determine the plasma and tissue (especially tumor and GI tract) concentrations of the prodrug and DON after administration.[16][17]
-
Efficacy studies: Use appropriate xenograft models (cell line-derived or patient-derived) to evaluate the anti-tumor activity of the prodrug.[11]
-
Toxicity assessment: Carefully monitor for signs of toxicity, particularly GI-related side effects.[18] This can include monitoring body weight, clinical signs, and performing histopathological analysis of key organs.[18][19]
Where can I find information on the stability of DON in different solutions?
DON's stability is pH-dependent. It is known to be acid-labile but can also degrade at neutral pH over time.[2] Studies have shown that DON is relatively stable in aqueous buffer solutions over a pH range of 1-10 under ambient conditions for a limited time, but degradation increases with higher temperatures.[20][21] For experimental purposes, it is always recommended to prepare fresh solutions.
Quantitative Data Summary
The following table summarizes key quantitative data for DON and its prodrugs from various studies.
| Parameter | Value | Cell Line / Animal Model | Reference |
| IC50 (DON) | 232.5 µM | Rat Dermal Fibroblasts | [7] |
| > 1000 µM | Mouse Embryonic Fibroblasts | [7] | |
| 10.0 ± 0.11 µM | P493B Lymphoma Cells | [22] | |
| EC50 (DON Prodrug 6) | 5.0 ± 0.12 µM | P493B Lymphoma Cells | [22] |
| Maximum Tolerated Dose (DON - Phase I Trial) | 50 mg/m²/day x 5 | Human | [7] |
| Pharmacokinetics (DNR-GA3 Prodrug in mice) | |||
| DNR Peak Plasma (from DNR) | 12.18 µM | OVCAR-3 xenograft | [13] |
| DNR Peak Plasma (from prodrug) | 28-fold lower | OVCAR-3 xenograft | [13] |
| DNR Peak Tumor (from DNR) | 2.05 nmol x g⁻¹ | OVCAR-3 xenograft | [13] |
| DNR Peak Tumor (from prodrug) | 3.45 nmol x g⁻¹ | OVCAR-3 xenograft | [13] |
| Pharmacokinetics (DON Prodrug 1 in swine) | |||
| CSF/Plasma Ratio Enhancement | 15-fold | Swine | [11] |
| Brain/Plasma Ratio Enhancement | 9-fold | Swine | [11] |
| Pharmacokinetics (DON Prodrug DRP-104 in mice) | |||
| Tumor/GI Tract DON Ratio | 11-fold higher in tumor | Mice with implanted tumors | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Glutaminase (B10826351) Activity Assay
This protocol is a general guideline for a fluorometric glutaminase activity assay. Specific details may vary depending on the commercial kit used.
-
Sample Preparation:
-
Cells: Homogenize 4 x 10⁵ cells in 100 µL of assay buffer on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Tissues: Homogenize 10 mg of tissue in 1 mL of assay buffer on ice. Centrifuge at 8000g for 10 minutes at 4°C. Collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a glutamate (B1630785) standard curve according to the kit manufacturer's instructions.
-
-
Reaction Setup:
-
Add samples to a 96-well plate.
-
Prepare a reaction mix containing the glutaminase substrate and developer.
-
Add the reaction mix to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the glutaminase activity based on the standard curve.
-
Seahorse XF Cell Mito Stress Test
This protocol outlines the general steps for assessing mitochondrial respiration using a Seahorse XF Analyzer.
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
-
Assay Preparation:
-
The day before the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Compound Loading:
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) before and after the injection of each compound.
-
-
Data Analysis:
-
Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
In Vivo Xenograft Study with a DON Prodrug
This is a representative protocol for a subcutaneous xenograft study in mice.
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Inject the cell suspension (e.g., 2.5 x 10⁶ cells in 100 µL) subcutaneously into the flank of immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
-
Drug Administration:
-
Prepare the DON prodrug formulation and administer it to the treatment group according to the planned dosing schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
-
Toxicity Monitoring:
-
Monitor the body weight of the mice 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity.
-
-
Efficacy Assessment:
-
Continue monitoring tumor growth until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the efficacy of the DON prodrug.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of DON in cancer cells.
Experimental Workflow
Caption: Preclinical workflow for a novel DON prodrug.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Model Studies towards Prodrugs of the Glutamine Antagonist this compound (DON) Containing a Diazo Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. International Society for the Study of Xenobiotics: We Are Not "DON" YET: Discovery of Tumor Targeted Glutamine Antagonists Through Prodrug Strategy | Dr. Rana Rais [learn.issx.org]
- 7. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor this compound in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
- 11. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 13. Distribution and pharmacokinetics of the prodrug daunorubicin-GA3 in nude mice bearing human ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Toxicology | MuriGenics [murigenics.com]
- 19. In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 6-Diazo-5-oxo-L-norleucine (DON) Delivery to Tumor Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON) to tumor tissues.
Frequently Asked Questions (FAQs)
Q1: What is the primary historical challenge that has limited the clinical use of DON as an anticancer therapeutic?
A1: The primary challenge has been the dose-limiting gastrointestinal (GI) toxicities, such as severe nausea and vomiting.[1][2] This is because rapidly proliferating healthy cells, particularly in the GI tract, are highly dependent on glutamine metabolism, similar to cancer cells.[1][3] Early clinical trials using high, intermittent doses of DON were halted due to these unacceptable side effects.[2][4]
Q2: What is the main strategy being employed to overcome the GI toxicity of DON and improve its therapeutic index?
A2: The main strategy is the development of prodrugs .[1][2][4] A prodrug is an inactive or less active form of a drug that is metabolized (activated) in the body to release the active parent drug.[5] For DON, prodrugs are designed to be stable and inert in general circulation and in the GI tract but are preferentially activated to release DON within the tumor microenvironment.[2][6][7] This targeted activation increases the concentration of active DON in the tumor while minimizing exposure to healthy tissues.[8][9]
Q3: How are DON prodrugs designed for tumor-specific activation?
A3: DON prodrugs are designed by masking its carboxylic acid and amino groups with chemical "promoieties."[2][4] These promoieties are engineered to be cleaved off by enzymes that are overexpressed in the tumor microenvironment but not in healthy tissues like the gut.[7][8] This strategy leads to the preferential release of active DON at the tumor site.[2] For example, the prodrug DRP-104 (sirpiglenastat) was designed with promoieties that are clipped off by enzymes abundant in tumors.[7][8][10]
Q4: My DON prodrug is stable in plasma but shows low efficacy in vivo. What are potential troubleshooting steps?
A4: If your DON prodrug shows good stability but poor in vivo efficacy, consider the following:
-
Inefficient Activation at the Tumor Site: The specific enzymes required to cleave the promoieties may not be sufficiently abundant or active in your tumor model. Verify the expression and activity of target enzymes (e.g., specific proteases, esterases) in your chosen cancer cell line or tumor tissue.
-
Poor Tumor Penetration: The physicochemical properties of the prodrug might prevent it from effectively penetrating the tumor tissue to reach the cancer cells.[11] Strategies to improve this include optimizing lipophilicity or utilizing nanoparticle-based delivery systems.[6][12]
-
Rapid Clearance: The prodrug may be cleared from circulation too quickly to accumulate in the tumor. Pharmacokinetic studies are essential to determine the prodrug's half-life.[13]
-
Tumor Microenvironment Factors: The unique microenvironment of some tumors, including nutrient availability and the presence of stromal cells, can impact drug efficacy.[2][4] For instance, stromal cells can sometimes supply glutamine, potentially counteracting DON's effect.[2][4]
Q5: What are the advantages of DON's broad mechanism of action compared to more specific glutaminase (B10826351) inhibitors like CB-839?
A5: DON is a broad-spectrum glutamine antagonist that inhibits multiple glutamine-utilizing enzymes, not just glutaminase.[2][14] These include glutamine amidotransferases involved in the synthesis of purines, pyrimidines, and other essential molecules.[2] This broad inhibition makes it more difficult for cancer cells to develop resistance by rerouting metabolic pathways.[2][14] In contrast, resistance to specific glutaminase inhibitors like CB-839 can emerge as tumors adapt by upregulating alternative metabolic pathways to compensate.[14][15][16]
Q6: Can DON-based therapies be combined with other treatments like immunotherapy?
A6: Yes, combining DON prodrugs with other therapies, particularly immunotherapy, is a promising strategy.[9][17] Cancer cells consume large amounts of glutamine, creating a nutrient-depleted tumor microenvironment that suppresses immune cells like T cells.[9] By blocking glutamine metabolism in cancer cells, DON prodrugs can restore nutrient availability for immune cells, making the tumor microenvironment more favorable for an effective anti-tumor immune response.[9][17] This can enhance the efficacy of immunotherapies like anti-PD-1 drugs.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of DON prodrugs, demonstrating their enhanced tumor targeting and improved therapeutic index.
Table 1: Comparative Tumor Delivery of DON Prodrugs vs. DON
| Prodrug Name | Animal Model | Fold Increase in DON Exposure (Tumor vs. GI Tract) | Reference |
| DRP-104 | Mice | 11-fold higher | [6][7][8][18] |
| Prodrug 6 | Mice (Carboxylesterase 1 KO) | 11-fold higher | [6] |
Table 2: Enhanced Tissue-to-Plasma Ratios of DON Prodrugs
| Prodrug Name | Target Tissue | Animal Model | Fold Enhancement in Tissue/Plasma Ratio (vs. DON) | Reference | | :--- | :--- | :--- | :--- | | Prodrug 1 | Brain (CSF) | Swine | 15-fold |[4] | | Prodrug 1 | Brain (Tissue) | Swine | 9-fold |[4] | | Prodrug 6 | Tumor Cells (in vitro) | P493B Lymphoma Cells | 55-fold (Tumor cell-to-plasma ratio) |[6] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Evaluation of a Novel DON Prodrug
This protocol outlines the key steps for assessing the efficacy and toxicity of a new DON prodrug in a preclinical tumor model.
-
Animal Model Selection:
-
Dosing and Administration:
-
Efficacy Assessment:
-
Monitor tumor volume regularly using caliper measurements.[19]
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Toxicity Assessment:
-
Monitor animal body weight throughout the study as a general indicator of health.[19]
-
Collect blood samples for complete blood counts (CBC) and serum chemistry analysis to assess organ function.
-
Perform histological examination of major organs, especially the gastrointestinal tract, to look for signs of toxicity.[6][8]
-
-
Pharmacokinetic (PK) and Biodistribution Analysis:
-
At selected time points after administration, collect blood and tissue samples (tumor, GI tract, liver, brain, etc.).[13][20]
-
Process the samples and quantify the concentration of both the intact prodrug and the released active DON using a validated analytical method like HPLC or LC-MS/MS.[20]
-
Calculate key PK parameters, such as area under the curve (AUC), to determine drug exposure in different tissues.[6]
-
Visualizations
Below are diagrams illustrating key concepts in DON delivery and mechanism of action.
Caption: Rationale for using a prodrug to enhance DON's therapeutic index.
Caption: DON broadly inhibits multiple glutamine-utilizing enzymes.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic resurgence of this compound (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. hopkinsmedicine.org [hopkinsmedicine.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. oncozine.com [oncozine.com]
- 11. Principles of Nanoparticle Delivery to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics, biodistribution, and antitumor efficacy of a human glandular kallikrein 2 (hK2)-activated thapsigargin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Glutamine Addiction and Therapeutic Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- 18. sciencedaily.com [sciencedaily.com]
- 19. Glutaminase inhibition ameliorates cancer-associated fibroblast lipid support of pancreatic cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Gastrointestinal Toxicity of 6-Diazo-5-oxo-L-norleucine (DONQ)
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for managing the gastrointestinal (GI) toxicity associated with the glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DONQ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DONQ)-induced gastrointestinal toxicity?
A1: DONQ is a glutamine antagonist, meaning it inhibits enzymes that are dependent on the amino acid glutamine. The cells of the gastrointestinal tract have a high rate of proliferation and are heavily reliant on glutamine for energy and as a building block for proteins and nucleotides.[1][2] By blocking glutamine metabolism, DONQ disrupts the normal function and integrity of the GI mucosa, leading to toxicity.[1][2]
Q2: What are the common clinical and preclinical signs of DONQ-induced gastrointestinal toxicity?
A2: In both clinical and preclinical studies, the dose-limiting toxicities of DONQ are primarily gastrointestinal.[2] These include nausea, vomiting, diarrhea, and mucositis.[2] In animal models, researchers may observe weight loss, diarrhea, and histological changes in the intestinal epithelium.
Q3: What are the primary strategies to mitigate the gastrointestinal toxicity of DONQ?
A3: The leading strategy to reduce the GI toxicity of DONQ is the use of prodrugs.[1] Prodrugs are inactive forms of the drug that are designed to be preferentially activated at the tumor site, thereby minimizing exposure of healthy tissues like the GI tract to the active drug.[1] Additionally, optimizing the dosing schedule, such as using lower daily doses instead of intermittent high doses, may help manage toxicity.
Q4: How do DONQ prodrugs selectively target tumor tissue?
A4: DONQ prodrugs are engineered to be activated by enzymes that are overexpressed in the tumor microenvironment. This targeted activation leads to a higher concentration of the active drug in the tumor compared to healthy tissues. For example, the prodrug DRP-104 is preferentially bioactivated to DONQ in the tumor while being bioinactivated to an inert metabolite in GI tissues.[3][4]
Q5: Are there specific patient populations or tumor types that are more suitable for DONQ-based therapies?
A5: Tumors that exhibit "glutamine addiction," a high dependency on glutamine for their growth and survival, are considered the most promising targets for DONQ-based therapies. Identifying biomarkers for glutamine dependence in tumors can help in selecting patients who are most likely to respond to treatment, potentially allowing for lower, less toxic doses.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during preclinical experiments with DONQ and its prodrugs.
Issue 1: Excessive body weight loss in animal models.
-
Possible Cause: The dose of DONQ or its prodrug may be too high, leading to severe GI toxicity and reduced food and water intake.
-
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of the compound and perform a dose-response study to find a better-tolerated dose.
-
Supportive Care: Provide supportive care to the animals, including fluid supplementation (e.g., subcutaneous saline) and nutritional support with highly palatable and easily digestible food.
-
Monitor Closely: Increase the frequency of monitoring for clinical signs of distress.
-
Evaluate Prodrug Stability: If using a prodrug, ensure its stability in the formulation and confirm its intended preferential activation in tumor tissue through pharmacokinetic analysis.
-
Issue 2: Inconsistent anti-tumor efficacy at well-tolerated doses.
-
Possible Cause: The tumor model may not be sufficiently dependent on glutamine, or the prodrug may not be efficiently activated within the tumor.
-
Troubleshooting Steps:
-
Characterize Tumor Metabolism: Confirm the glutamine dependence of your tumor model through in vitro or in vivo metabolic studies.
-
Assess Prodrug Activation: Measure the levels of active DONQ in tumor tissue and plasma to confirm that the prodrug is being activated as expected.
-
Optimize Dosing Schedule: Explore different dosing schedules (e.g., more frequent lower doses) that might improve the therapeutic index.
-
Combination Therapy: Consider combining the DONQ prodrug with other agents that may synergize with its mechanism of action.
-
Issue 3: Difficulty in assessing the degree of gastrointestinal toxicity.
-
Possible Cause: Lack of standardized and quantitative methods for evaluating GI toxicity.
-
Troubleshooting Steps:
-
Implement a Scoring System: Use a standardized clinical scoring system for diarrhea and monitor body weight daily.
-
Histopathological Analysis: At the end of the study, collect sections of the small and large intestine for histopathological analysis. Key parameters to evaluate include villus length, crypt depth, and signs of inflammation or cellular damage.
-
Intestinal Permeability Assay: Consider performing an in vivo intestinal permeability assay to functionally assess the integrity of the gut barrier.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the mitigation of DONQ's gastrointestinal toxicity through the use of prodrugs.
Table 1: Preclinical Efficacy and Tumor Targeting of DONQ Prodrugs
| Prodrug | Animal Model | Key Finding | Reference |
| DRP-104 (sirpiglenastat) | Mouse | 11-fold greater exposure of DONQ in tumor vs. GI tissues.[3][4][5] | [3][4][5] |
| DRP-104 vs. JHU-083 | Mouse | >3-fold improved tumor/GI tissue partitioning ratio for DRP-104.[5] | [5] |
| Prodrug 6 | Mouse (carboxylesterase 1 knockout) | 11-fold higher DONQ exposure in tumor (AUC = 5.1 nmol h/g) vs. GI tissues (AUC = 0.45 nmol h/g).[6][7] | [6][7] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastrointestinal Toxicity in a Murine Model
Objective: To evaluate the gastrointestinal toxicity of DONQ or its prodrugs in a murine tumor xenograft model.
Materials:
-
Tumor-bearing mice
-
DONQ or DONQ prodrug
-
Vehicle control
-
Scale for daily body weight measurement
-
Calipers for tumor measurement
-
Diarrhea scoring chart (see below)
-
Formalin for tissue fixation
-
Microscope and histology supplies
Procedure:
-
Animal Acclimation and Tumor Implantation: Acclimate animals for at least one week before tumor cell implantation. Once tumors reach a predetermined size, randomize animals into treatment and control groups.
-
Dosing: Administer DONQ, its prodrug, or vehicle control according to the planned dosing schedule and route of administration.
-
Daily Monitoring:
-
Record the body weight of each animal daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Observe each animal for clinical signs of toxicity, including changes in posture, activity, and fur texture.
-
Assess and score diarrhea daily using a standardized scoring system (see Table 2).
-
-
Endpoint: At the end of the study (or if humane endpoints are reached), euthanize the animals.
-
Tissue Collection: Collect samples of the small intestine (duodenum, jejunum, ileum) and large intestine.
-
Histopathological Analysis:
-
Fix intestinal tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine sections under a microscope to assess for signs of toxicity, such as villus blunting, crypt atrophy, inflammation, and epithelial necrosis.
-
Table 2: Diarrhea Scoring System
| Score | Description |
| 0 | Normal, well-formed pellets |
| 1 | Soft, but still formed pellets |
| 2 | Very soft, unformed pellets |
| 3 | Watery diarrhea |
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the study of DONQ and its prodrugs.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Therapeutic resurgence of this compound (DON) through tissue-targeted prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-diazo-5-oxo-L-norleucine and Other Glutamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
Glutamine, the most abundant amino acid in the bloodstream, is a critical nutrient for rapidly proliferating cells, including cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and plays a vital role in maintaining redox homeostasis. The dependence of many tumors on glutamine, often termed "glutamine addiction," has made the enzymes involved in its metabolism attractive targets for cancer therapy. This guide provides a comprehensive comparison of the archetypal glutamine antagonist, 6-diazo-5-oxo-L-norleucine (DON), with other prominent glutamine antagonists, offering insights into their mechanisms, potency, and the experimental methodologies used for their evaluation.
Executive Summary
This guide categorizes glutamine antagonists into two main classes: broad-spectrum inhibitors that mimic glutamine and target multiple enzymes, and selective inhibitors that target specific enzymes in the glutamine metabolic pathway.
-
Broad-Spectrum Glutamine Antagonists: This class includes this compound (DON), azaserine, and acivicin. These molecules are structural analogs of glutamine and act as irreversible inhibitors of a wide range of glutamine-utilizing enzymes. While potent, their clinical utility has been hampered by significant off-target toxicities, particularly gastrointestinal issues. The development of prodrugs of DON, such as JHU-083 and DRP-104 (sirpiglenastat), represents a key strategy to mitigate these toxicities by enabling tumor-selective activation.
-
Selective Glutaminase (B10826351) Inhibitors: This class primarily targets glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate. The most clinically advanced example is CB-839 (Telaglenastat), a selective, reversible, allosteric inhibitor of GLS1. By targeting a single enzyme, these inhibitors aim to offer a more favorable safety profile compared to broad-spectrum antagonists.
This guide will delve into a detailed comparison of these agents, presenting quantitative data on their performance, outlining experimental protocols for their evaluation, and visualizing key metabolic pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the in vitro potency of various glutamine antagonists against different cancer cell lines and their inhibitory activity against key enzymes. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and duration of exposure.
Table 1: Comparative in vitro Potency (IC50) of Glutamine Antagonists in Cancer Cell Lines
| Antagonist | Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound (DON) | Broad-Spectrum | KPC (Pancreatic) | ~1-9 | [1] |
| PaTu 8988T (Pancreatic) | ~4-100 | [1] | ||
| Neuroblastoma Cell Lines | ~0.178-0.297 | [2] | ||
| Ewing's Sarcoma Cell Lines | ~0.178-0.297 | [2] | ||
| Azaserine | Broad-Spectrum | HCT116 (Colorectal) | 22.4 | [3] |
| A549 (Lung) | ~25 | [3] | ||
| Various Leukemia Cell Lines | Limited direct data | [4] | ||
| Acivicin | Broad-Spectrum | L1210 (Leukemia) | Ki ~2-420 (for various enzymes) | [5] |
| JHU-083 (DON Prodrug) | Broad-Spectrum | GBM6, U251, SB28 (Glioblastoma) | ~6-11 | [6] |
| CB-839 (Telaglenastat) | Selective GLS1 Inhibitor | HCC1806 (TNBC) | 0.049 | [7][8] |
| MDA-MB-231 (TNBC) | 0.026 | [7][8] | ||
| T47D (ER+) | > 1 | [7][8] | ||
| A549 (NSCLC) | 0.026 | [9] |
Table 2: Enzyme Inhibition Data for Glutamine Antagonists
| Antagonist | Target Enzyme(s) | Inhibition Type | Ki/IC50 | Reference(s) |
| This compound (DON) | Multiple glutamine-utilizing enzymes (e.g., GLS, amidotransferases) | Irreversible, Covalent | Low micromolar | [10] |
| Azaserine | Multiple glutamine-utilizing enzymes (e.g., glutamine-PRPP amidotransferase) | Irreversible, Covalent | - | [4][11] |
| Acivicin | Multiple glutamine-utilizing enzymes (e.g., GMP synthetase, CTP synthetase) | Irreversible, Covalent | Ki values from 2 to 420 µM | [5] |
| CB-839 (Telaglenastat) | Glutaminase 1 (GLS1) - KGA and GAC isoforms | Reversible, Allosteric | IC50 < 50 nM for GAC, > 1000 nM for GLS2 | [7][8] |
Table 3: Comparative Pharmacokinetics of DON and its Prodrugs
| Compound | Key Pharmacokinetic Feature | Finding | Reference(s) |
| DRP-104 vs. JHU-083 | Tumor-to-Plasma and Tumor-to-GI Tissue Partitioning Ratio | DRP-104 showed a >2.5-fold improved tumor/plasma and >3-fold improved tumor/GI tissue partitioning ratio compared to JHU-083.[7] | [7] |
| DRP-104 | Tumor-Specific Activation | Preferentially bioactivated to DON in the tumor while being bioinactivated in GI tissues.[7] | [7][12] |
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of glutamine antagonists. Below are protocols for key experiments cited in the evaluation of these compounds.
Enzyme Inhibition Assay (Glutaminase Activity)
This assay determines the inhibitory potential of a compound against glutaminase.
Materials:
-
Recombinant human glutaminase (GAC isoform)
-
Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.25 mM EDTA, 0.1 mg/mL BSA, 1 mM DTT, 2 mM NADP+, 0.01% Triton X-100
-
L-glutamine (substrate)
-
Glutamate dehydrogenase (GDH) for a coupled reaction
-
Test compounds (e.g., CB-839) dissolved in DMSO
-
96-well microplate
-
Plate reader capable of fluorescence measurement (Ex340/Em460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, GDH, and the test compound dilutions.
-
Add L-glutamine to each well.
-
Initiate the reaction by adding the recombinant glutaminase to each well.
-
Immediately begin monitoring the increase in fluorescence at 340 nm excitation and 460 nm emission, which corresponds to the production of NADPH in the GDH-coupled reaction.
-
Record fluorescence readings every minute for 15-30 minutes.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response equation to determine the IC50 value.[9][13]
Cell Viability and Proliferation Assays
These assays measure the cytotoxic or cytostatic effects of glutamine antagonists on cancer cells.
a) MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Glutamine antagonist (e.g., DON, azaserine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the glutamine antagonist for the desired duration (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC50 value.[14][15]
b) Resazurin (B115843) (alamarBlue) Assay
This assay is similar to the MTT assay but uses the reduction of resazurin to the fluorescent resorufin (B1680543) as an indicator of metabolic activity.
Procedure:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
After the treatment period, add 10 µL of resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an appropriate filter set (e.g., excitation 560 nm, emission 590 nm).
-
Calculate cell viability as described for the MTT assay.
Metabolic Flux Analysis using 13C-labeled Glutamine
This technique traces the fate of glutamine-derived carbons through various metabolic pathways.
Materials:
-
Cancer cell line
-
Culture medium with and without glutamine
-
13C-labeled glutamine (e.g., [U-13C5]glutamine)
-
Cold extraction solvent (e.g., 80% methanol, -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing 13C-labeled glutamine and incubate for a time course to allow for isotopic labeling of downstream metabolites.
-
Rapidly quench metabolism by aspirating the medium and adding the cold extraction solvent.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Analyze the extracted metabolites by LC-MS to determine the mass isotopologue distribution (MID) for key metabolites in pathways such as the TCA cycle and lipogenesis.
-
The fractional enrichment of 13C in these metabolites provides a quantitative measure of the flux through glutamine-dependent pathways.[8][16]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes related to glutamine antagonism.
Caption: Glutamine metabolism and points of inhibition.
Caption: Workflow for a cell viability assay.
Caption: Prodrug strategy for tumor-targeted DON delivery.
Conclusion
The landscape of glutamine antagonist development has evolved significantly. While the potent, broad-spectrum activity of this compound established the therapeutic potential of targeting glutamine metabolism, its clinical translation was hindered by toxicity. The advent of selective glutaminase inhibitors like CB-839 offers a more targeted approach with a potentially improved safety profile. Furthermore, the development of sophisticated prodrug strategies for DON, exemplified by JHU-083 and DRP-104, represents a promising avenue to harness the broad anti-tumor efficacy of DON while minimizing its detrimental side effects. The choice of a glutamine antagonist for research or clinical development will depend on the specific context, including the cancer type, the desired breadth of metabolic inhibition, and the therapeutic window. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to make informed decisions in this dynamic and promising field of cancer metabolism.
References
- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Glutaminase inhibition with telaglenastat (CB-839) improves treatment response in combination with ionizing radiation in head and neck squamous cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncozine.com [oncozine.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the On-Target Effects of 6-Diazo-5-oxo-L-norleucine (DON)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist, with other inhibitors of glutamine metabolism. It details experimental methodologies for validating on-target effects and presents quantitative data to facilitate objective comparison, aiding researchers in the strategic design of their investigations into cancer metabolism and other glutamine-dependent pathologies.
Introduction to Glutamine Antagonism and this compound (DON)
Glutamine is a critical nutrient for highly proliferative cells, serving as a key carbon and nitrogen source for the synthesis of nucleotides, amino acids, and lipids, as well as replenishing the TCA cycle (anaplerosis).[1][2] This "glutamine addiction" makes glutamine metabolism an attractive target for cancer therapy.[1][3]
This compound (DON) is a natural product isolated from Streptomyces that acts as a powerful, broad-spectrum glutamine antagonist.[4][5] It functions as an irreversible inhibitor by covalently binding to the active sites of numerous glutamine-utilizing enzymes.[2][4] While DON has shown robust anti-tumor efficacy in preclinical and early clinical studies, its development was historically hindered by dose-limiting gastrointestinal toxicities, as normal intestinal cells are also highly dependent on glutamine.[1][4] Renewed interest has been fueled by the development of prodrugs like JHU-083 and DRP-104 (sirpiglenastat), which aim to improve tumor-specific delivery and minimize systemic side effects.[4][6][7]
Validating that the observed effects of DON are due to the inhibition of its intended targets is crucial for preclinical and clinical development. This guide outlines the key experimental approaches to confirm on-target engagement and compares DON to other notable glutamine metabolism inhibitors.
Comparative Analysis of Glutamine Metabolism Inhibitors
DON's broad activity profile distinguishes it from more selective inhibitors. While this can be advantageous in overcoming metabolic escape pathways, it also contributes to its toxicity profile.[8] The table below compares DON with CB-839 (Telaglenastat), a selective, allosteric inhibitor of glutaminase (B10826351) (GLS), the enzyme that catalyzes the first step in glutaminolysis.
Table 1: Comparison of Glutamine Metabolism Inhibitors
| Feature | This compound (DON) | CB-839 (Telaglenastat) |
| Mechanism of Action | Covalent, irreversible inhibitor of the glutamine binding site.[2][4] | Allosteric, reversible inhibitor of Glutaminase (GAC isoform).[9][10] |
| Target(s) | Broad-spectrum: Glutaminase (GLS), CTP synthetase, GMP synthetase, GFAT, and other glutamine amidotransferases.[3][5][11] | Selective for Glutaminase (GLS1), particularly the GAC isoform.[9][12] |
| Potency (IC50) | Potent, with activity in the low micromolar to nanomolar range depending on the enzyme and cell type.[13] | Potent against GAC (IC50 ≈ 2-300 nmol/L in sensitive TNBC cell lines).[9][14] |
| Key Cellular Effects | Inhibition of nucleotide synthesis, hexosamine biosynthesis, TCA cycle anaplerosis, and mTOR signaling.[4][15][16] | Blocks conversion of glutamine to glutamate, depleting TCA cycle intermediates and increasing oxidative stress.[14][17] |
| Advantages | Broad inhibition profile may prevent metabolic reprogramming and resistance.[8] Prodrugs (e.g., JHU-083) enhance tumor targeting.[15] | Orally bioavailable with a better-tolerated safety profile due to target selectivity. |
| Limitations | High potential for on-target toxicity in normal tissues (e.g., GI tract) due to broad activity.[1][6] | Cancer cells can develop resistance by upregulating alternative metabolic pathways.[8] |
Experimental Protocols for On-Target Validation
Confirming that DON's effects are a direct result of inhibiting glutamine-dependent enzymes requires a multi-faceted experimental approach.
Directly measuring the inhibition of key target enzymes in the presence of DON is a fundamental validation step.
Protocol: Fluorometric Glutaminase (GLS) Activity Assay
This protocol is adapted from commercially available kits and measures the production of ammonia, a byproduct of the glutaminase reaction.[18][19]
-
Sample Preparation: Homogenize cells or tissue (~10 mg or 4x10^5 cells) in 100 µL of cold GLS Assay Buffer.[20]
-
Lysis: Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C.[20] Collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Reaction Setup: In a 96-well plate, add sample lysate to wells. Include a positive control (recombinant GLS enzyme) and a negative control (assay buffer).
-
Inhibitor Treatment: Add varying concentrations of DON to the appropriate wells.
-
Reaction Initiation: Prepare a working reagent containing L-glutamine substrate and o-phthalaldehyde (B127526) (OPA) probe. Add the working reagent to all wells to start the reaction.[18]
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[21]
-
Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of approximately 415/475 nm.[19] The increase in fluorescence is proportional to glutaminase activity.
-
Analysis: Calculate the rate of reaction and determine the IC50 value of DON by plotting activity versus inhibitor concentration.
This powerful technique tracks the fate of labeled nutrients to quantify their contribution to various metabolic pathways, providing a direct readout of target engagement.[22]
Protocol: ¹³C-Glutamine Tracing to Validate Inhibition of Glutaminolysis [23][24]
-
Cell Culture: Culture cells in standard glutamine-containing medium until they reach the exponential growth phase.
-
Media Switch: Remove the standard medium, wash cells twice with pre-warmed PBS, and switch to a medium where standard glutamine is replaced with uniformly labeled L-Glutamine-¹³C₅.[23]
-
Inhibitor Treatment: Treat cells with DON or a vehicle control for a predetermined time (e.g., 4-24 hours).
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by adding ice-cold 80% methanol (B129727) (-80°C).[24]
-
Scrape the cells and collect the cell/methanol mixture.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet debris.[23]
-
-
Sample Analysis: Analyze the supernatant containing the extracted metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Interpretation: On-target inhibition of glutamine metabolism by DON will result in a significant decrease in the abundance of ¹³C-labeled TCA cycle intermediates (e.g., glutamate, α-ketoglutarate, malate) compared to vehicle-treated cells.[22][25]
Inhibition of glutamine metabolism impacts critical signaling pathways, most notably the mTORC1 pathway, which senses amino acid availability.[16] Validating changes in these pathways provides evidence of the downstream consequences of on-target DON activity.
Protocol: Western Blot for mTORC1 Pathway Activity [26][27]
-
Cell Lysis: After treatment with DON, aspirate the media and immediately lyse cells in cold NP-40 or RIPA lysis buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[27]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[27]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key mTORC1 pathway proteins. Recommended targets include:
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-S6 Ribosomal Protein (Ser240/244)
-
Total S6 Ribosomal Protein
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[16]
-
Analysis: On-target activity of DON is expected to decrease the ratio of phosphorylated S6K and S6 to their total protein levels, indicating suppression of mTORC1 signaling.[15][28][29]
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex interactions involved in glutamine metabolism and the experimental strategies used for validation.
Caption: Glutamine metabolism pathways and sites of inhibitor action.
Caption: Experimental workflow for validating the on-target effects of DON.
Conclusion
Validating the on-target effects of this compound is a critical step in its preclinical and clinical evaluation. Due to its broad inhibitory profile, a combination of direct enzyme assays, metabolic flux analysis, and assessment of downstream signaling pathways is required for comprehensive validation. By employing the methodologies outlined in this guide, researchers can rigorously confirm that the observed anti-proliferative and metabolic effects of DON are a direct consequence of its intended mechanism of action, thereby strengthening the rationale for its therapeutic use. The development of next-generation prodrugs continues to mitigate the historical toxicity concerns, positioning DON and its derivatives as promising agents in the landscape of metabolic cancer therapies.[1][4]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutaminase inhibition ameliorates cancer-associated fibroblast lipid support of pancreatic cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the interactions of potent allosteric inhibitors with glutaminase C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalysis of this compound (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of this compound (DON) on human carcinoid tumor cell aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Additive effects of inhibiting both mTOR and glutamine metabolism on the arthritis in SKG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutaminase is essential for the growth of triple-negative breast cancer cells with a deregulated glutamine metabolism pathway and its suppression synergizes with mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioassaysys.com [bioassaysys.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. Glutaminase (GLS) Activity Assay Kit (Fluorometric) (ab284547) | Abcam [abcam.com]
- 21. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 28. Intrahippocampal glutamine administration inhibits mTORC1 signaling and impairs long-term memory - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Unveiling the Cellular Impact of Deoxynivalenol: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, confirming the activity of deoxynivalenol (B1670258) (DON), a prevalent mycotoxin, within a cellular context is paramount. This guide provides an objective comparison of key biochemical assays, supported by experimental data, to effectively measure the cellular response to DON exposure.
Deoxynivalenol, a trichothecene (B1219388) mycotoxin produced by Fusarium species, contaminates a wide range of cereal grains and poses a significant threat to human and animal health. Its primary mechanism of action involves binding to the 60S ribosomal subunit, leading to the inhibition of protein synthesis, a phenomenon known as the ribotoxic stress response. This initial insult triggers a cascade of downstream cellular events, including the activation of mitogen-activated protein kinases (MAPKs), induction of apoptosis, and alterations in cell viability and proliferation.[1][2][3] This guide will delve into the various biochemical assays available to researchers to dissect and quantify these cellular responses to DON.
Comparing the Arsenal: Assays to Measure DON's Cellular Effects
A variety of assays are available to measure the multifaceted impact of DON on cells. The choice of assay depends on the specific cellular process being investigated. Below is a comparative summary of commonly used assays, with quantitative data on their sensitivity to DON.
| Assay Category | Specific Assay | Principle | Endpoint Measured | Typical DON Concentration Range | Reference Cell Lines |
| Cell Viability & Cytotoxicity | MTT Assay | Mitochondrial dehydrogenases in viable cells reduce MTT to a purple formazan (B1609692) product. | Metabolic activity | 0.1 - 100 µM | IPEC-J2, HepG2, MDBK[4][5][6] |
| WST-1 Assay | Similar to MTT, cleavage of WST-1 by mitochondrial dehydrogenases in viable cells produces a soluble formazan. | Metabolic activity | 0.9 - 10 µM | IPEC-1, IPEC-J2[7] | |
| Sulforhodamine B (SRB) Assay | SRB binds to basic amino acids of cellular proteins in a stoichiometric manner. | Total protein content (cell mass) | 10 - 40 µmol/L | RTgill-W1[7] | |
| Neutral Red (NR) Assay | Uptake of the supravital dye Neutral Red into the lysosomes of viable cells. | Lysosomal integrity | 20 - 40 µmol/L | RTgill-W1[7] | |
| Lactate Dehydrogenase (LDH) Assay | Measurement of LDH released from cells with damaged plasma membranes. | Membrane integrity (cytotoxicity) | ≥ 2.25 µg/mL | MDBK[5] | |
| Protein Synthesis Inhibition | [³H]-Leucine Incorporation Assay | Measurement of the incorporation of radiolabeled leucine (B10760876) into newly synthesized proteins. | Rate of protein synthesis | IC₅₀ values vary by cell type (e.g., 6600 nM in HepG2 for cycloheximide, a known inhibitor)[8][9][10] | HepG2, Primary Rat Hepatocytes[8][9][10] |
| Apoptosis | Caspase-3 Activity Assay | Colorimetric or fluorometric detection of the activity of caspase-3, a key executioner caspase in apoptosis. | Caspase-3 enzymatic activity | IC₅₀ dose (e.g., 1.135 µg/mL in Hela cells) | Hela, Chang liver cells[11] |
| Annexin V/Propidium Iodide (PI) Staining | Flow cytometry or fluorescence microscopy detection of phosphatidylserine (B164497) externalization (Annexin V) and loss of membrane integrity (PI). | Apoptotic and necrotic cell populations | Not explicitly quantified in the provided context, but widely used to confirm apoptosis.[12][13][14][15][16] | Jurkat, A375[13] | |
| MAPK Pathway Activation | Western Blotting | Detection of phosphorylated forms of key MAPK proteins (p38, JNK, ERK) using specific antibodies. | Phosphorylation status of target proteins | 0.5 µM | Jurkat T-cells |
| ELISA | Enzyme-linked immunosorbent assay to quantify the levels of phosphorylated MAPK proteins. | Concentration of phosphorylated target proteins | Not explicitly quantified in the provided context, but a common method for MAPK analysis.[17] | Various | |
| Flow Cytometry | Intracellular staining with phospho-specific antibodies to quantify MAPK activation at the single-cell level. | Phosphorylation status in individual cells | Not explicitly quantified in the provided context, but a powerful tool for this analysis.[18] | Various |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments cited in this guide.
MTT Assay for Cell Viability
This protocol is adapted from studies on various cell lines exposed to DON.[4][5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
DON Treatment: Prepare serial dilutions of DON in complete medium. Remove the old medium from the wells and add 100 µL of the DON dilutions. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for MAPK Activation
This protocol is a standard method for analyzing protein phosphorylation.[12][19]
-
Cell Lysis: After treating cells with DON for the desired time, wash them twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by heating at 95°C for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK overnight at 4°C with gentle agitation. Also, probe separate membranes with antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
Annexin V/PI Staining for Apoptosis by Flow Cytometry
This protocol is a standard method for quantifying apoptosis.[12][20]
-
Cell Preparation: Following DON treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizing the Pathways and Processes
To better understand the mechanisms of DON activity and the experimental approaches, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
References
- 1. Mechanisms of Deoxynivalenol-Induced Gene Expression and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deoxynivalenol and its metabolite deepoxy-deoxynivalenol: multi-parameter analysis for the evaluation of cytotoxicity and cellular effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mycotoxin Deoxynivalenol Significantly Alters the Function and Metabolism of Bovine Kidney Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechanism behind the antitumour effect of 6-diazo-5-oxo-L-norleucine (DON): disruption of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of deoxynivalenol (DON) and its microbial biotransformation product deepoxy-deoxynivalenol (DOM-1) on a trout, pig, mouse, and human cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incompatibility of chemical protein synthesis inhibitors with accurate measurement of extended protein degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. Cellular Apoptosis Induced by Deoxynivalenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A simple technique for quantifying apoptosis in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of apoptosis and necrosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. Automatic image analysis for quantification of apoptosis in animal cell culture by annexin-V affinity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Flow Cytometry-based MAPK Pathway Assay Service - Creative Biolabs [creative-biolabs.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Apoptosis in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
Synergistic Cytotoxicity of Deoxynivalenol with Metabolic Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic cytotoxic effects of Deoxynivalenol (B1670258) (DON), a prevalent mycotoxin, when combined with other metabolic inhibitors. Understanding these interactions is crucial for assessing the toxicological risks of co-contaminants in food and feed and for exploring potential therapeutic applications in oncology. This document summarizes quantitative data from experimental studies, details relevant methodologies, and visualizes key cellular pathways to offer a comprehensive resource for the scientific community.
Introduction to Synergistic Effects of Deoxynivalenol
Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene (B1219388) mycotoxin produced by fungi of the Fusarium genus, which commonly contaminate cereals like wheat, barley, and corn. At the cellular level, DON is a potent inhibitor of protein synthesis through its binding to the 60S ribosomal subunit. This action triggers a "ribotoxic stress response," leading to the activation of mitogen-activated protein kinases (MAPKs) and subsequent downstream effects, including apoptosis, cell cycle arrest, and modulation of immune responses.
In real-world scenarios, exposure to DON often occurs concurrently with other mycotoxins and xenobiotics. The combined toxicological effects of these mixtures can be additive, synergistic, or antagonistic. A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is of particular concern as it can lead to adverse health outcomes even at low concentrations of individual toxins. This guide focuses on the synergistic cytotoxicity observed when DON is combined with other mycotoxins that also act as metabolic disruptors.
Comparative Analysis of Cytotoxicity
The synergistic cytotoxicity of DON with other mycotoxins, particularly other trichothecenes like Nivalenol (NIV), has been documented in various cell lines. The degree of synergism is often dependent on the cell type, the ratio of the combined toxins, and the specific endpoint being measured. The Combination Index (CI) method, based on the Chou-Talalay median-effect principle, is a widely used quantitative method to assess drug or toxin interactions, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Comparative Cytotoxicity (IC50) of DON and Other Mycotoxins in Various Cell Lines
| Mycotoxin | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Deoxynivalenol (DON) | Caco-2 | 24 | 6.17 ± 0.93 | [1] |
| Caco-2 | 48 | 2.91 ± 0.65 | [1] | |
| Caco-2 | 72 | 1.46 ± 0.42 | [1] | |
| HepG2 | 24 | ~ 5 | [1] | |
| HepG2 | 48 | ~ 2.5 | [1] | |
| HepG2 | 72 | ~ 1 | [1] | |
| IPEC-1 | - | 1.2 - 3.6 | [2] | |
| GES-1 | 24 | < 6 ppm | [3] | |
| Nivalenol (NIV) | Caco-2 | - | 1.19 ± 0.06 | [4] |
| IPEC-1 | - | 0.8 - 1.0 | [2] | |
| GES-1 | 24 | < 2 ppm | [3] | |
| Zearalenone (ZEN) | Caco-2 | 24 | >100 | [5] |
| Caco-2 | 48 | ~80 | [5] | |
| Caco-2 | 72 | ~60 | [5] | |
| HepG2 | 24 | >100 | [6] | |
| HepG2 | 48 | 26.0 ± 2.1 | [6] | |
| HepG2 | 72 | 20.6 ± 2.9 | [6] | |
| Fumonisin B1 (FB1) | HT-29 | 72 | >8.6 | [7] |
| Caco-2 | - | 20 | [7] |
Table 2: Synergistic Cytotoxicity of Deoxynivalenol (DON) in Combination with Nivalenol (NIV)
| Cell Line | Combination Ratio (DON:NIV) | Effect Level | Combination Index (CI) | Interaction | Reference |
| Caco-2 | Dietary Exposure Ratios | IC10 - IC90 | < 1 (most fractions) | Synergism | [8] |
| IPEC-1 | - | 10% cytotoxicity | < 1 | Synergism | [9][10] |
| GES-1 | - | IC10 - IC80 | < 1 | Synergism | [3] |
Signaling Pathways and Mechanisms of Synergism
The synergistic cytotoxicity of DON with other metabolic inhibitors often involves the potentiation of shared or convergent signaling pathways, primarily leading to the induction of apoptosis.
Ribotoxic Stress and MAPK Activation
Both DON and NIV are potent inducers of the ribotoxic stress response. Their combined action leads to a more pronounced and sustained activation of MAPK pathways, including ERK, JNK, and p38. This amplified signaling cascade overwhelms cellular defense mechanisms, pushing the cell towards apoptosis.
Mitochondrial Dysfunction and Oxidative Stress
Co-exposure to DON and other mycotoxins can exacerbate mitochondrial damage, leading to a decrease in mitochondrial membrane potential, impaired ATP synthesis, and increased production of reactive oxygen species (ROS). The resulting oxidative stress further damages cellular components and amplifies apoptotic signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated for 24 hours.
-
Toxin Treatment: The culture medium is replaced with fresh medium containing various concentrations of the individual toxins or their combinations. Control wells with untreated cells and solvent controls are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm may be used for background correction.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. IC50 values (the concentration that inhibits 50% of cell viability) are determined from dose-response curves.
Calculation of Combination Index (CI)
The Chou-Talalay method is used to quantify the interaction between two or more drugs/toxins. The CI is calculated using the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (x% inhibition), and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect. Software such as CompuSyn can be used for these calculations.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of the mycotoxin deoxynivalenol in combinational therapy with TRAIL on prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Individual and Combined Cytotoxic Effects of Co‐Occurring Deoxynivalenol Family Mycotoxins on Human Gastric Epithelial Cells [mdpi.com]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. combosyn.com [combosyn.com]
- 10. Impact of Deoxynivalenol and Zearalenone as Single and Combined Treatment on DNA, Cell Cycle and Cell Proliferation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of DON and JHU-083: Potent Glutamine Antagonists in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent glutamine antagonists: 6-Diazo-5-oxo-L-norleucine (DON) and its prodrug, JHU-083. By objectively presenting experimental data, detailed methodologies, and visualizing key pathways, this document serves as a valuable resource for selecting the appropriate antagonist for preclinical and clinical cancer research.
Introduction: The Role of Glutamine in Cancer and the Advent of Antagonists
Cancer cells exhibit a heightened dependence on glutamine for their rapid proliferation and survival, a phenomenon termed "glutamine addiction."[1] This metabolic vulnerability has made the inhibition of glutamine metabolism a promising therapeutic strategy. DON, a broad-spectrum glutamine antagonist, has long been recognized for its potent anti-tumor activity.[2] However, its clinical utility has been hampered by significant gastrointestinal toxicity.[2] To address this limitation, JHU-083 was developed as a prodrug of DON, designed for preferential activation within the tumor microenvironment, thereby minimizing systemic side effects.[3][4]
Mechanism of Action: Broad Inhibition of Glutamine-Utilizing Enzymes
Both DON and its active form derived from JHU-083 function as glutamine mimics, irreversibly inhibiting a wide range of enzymes that utilize glutamine as a substrate.[5] This broad-spectrum inhibition disrupts multiple critical metabolic pathways essential for cancer cell growth, including:
-
Nucleotide Synthesis: Purine and pyrimidine (B1678525) synthesis, crucial for DNA and RNA replication.
-
Amino Acid Synthesis: Production of other non-essential amino acids.
-
Hexosamine Biosynthesis: Synthesis of precursors for glycosylation.
-
Glutaminolysis: The conversion of glutamine to glutamate, a key step in replenishing the tricarboxylic acid (TCA) cycle.[6]
This multi-pronged attack on cancer cell metabolism makes these compounds potent anti-proliferative agents.
dot
Caption: Glutamine metabolism pathway and points of inhibition by DON/JHU-083.
Quantitative Performance Data: A Head-to-Head Comparison
The in vitro potency of DON and JHU-083 has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes available IC50 data, providing a comparative overview of their anti-proliferative activity.
| Antagonist | Class | Target(s) | Cancer Cell Line | IC50 (µM) |
| DON | Broad-Spectrum | Multiple Glutamine-Utilizing Enzymes | KPC (Pancreatic) | ~1-9[7] |
| PaTu 8988T (Pancreatic) | ~4-100[7] | |||
| JHU-083 | Broad-Spectrum (DON Prodrug) | Multiple Glutamine-Utilizing Enzymes | MDA-MB-231 (Breast) | Not explicitly stated, but showed dose-dependent growth inhibition[1] |
| D425MED (Medulloblastoma) | Showed dose-dependent growth inhibition[8] | |||
| Glioma Cell Lines (e.g., BT142, Br23c) | Showed dose-dependent reduction in cell viability[9] |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and incubation time. The data presented here is compiled from multiple studies to provide a comparative overview.
Experimental Protocols: Methodologies for Key Experiments
In Vitro Cell Viability Assay (MTT Assay) for IC50 Determination
This protocol outlines a standard procedure for determining the IC50 values of DON and JHU-083 in adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DON and JHU-083 stock solutions (dissolved in a suitable solvent like DMSO or sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of DON and JHU-083 in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stocks).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[10]
dot
Caption: Experimental workflow for determining IC50 values using an MTT assay.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of DON and JHU-083 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional, for subcutaneous injection)
-
DON and JHU-083 formulations for in vivo administration (e.g., dissolved in PBS)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, DON, JHU-083).
-
Drug Administration: Administer the compounds to the respective groups according to the planned dosing schedule and route (e.g., intraperitoneal, oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Plot the average tumor volume over time for each treatment group. Statistically analyze the differences in tumor growth between the groups.
Signaling Pathway Analysis: Disruption of mTOR Signaling
A key downstream effect of glutamine antagonism by DON and JHU-083 is the disruption of the mTOR (mammalian target of rapamycin) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. By inhibiting glutamine metabolism, DON and JHU-083 lead to a reduction in the levels of key metabolites that are required for mTORC1 activation. This, in turn, leads to decreased phosphorylation of downstream targets of mTORC1, such as S6 kinase and 4E-BP1, ultimately resulting in the inhibition of protein synthesis and cell cycle progression.[11][12]
dot
Caption: Inhibition of glutamine metabolism by DON/JHU-083 disrupts mTORC1 signaling.
Conclusion: A Promising Prodrug Strategy for Cancer Therapy
The development of JHU-083 represents a significant advancement in the field of glutamine antagonist therapy. By acting as a prodrug of DON, JHU-083 retains the potent, broad-spectrum anti-tumor activity of its parent compound while offering a potentially improved safety profile through tumor-targeted activation.[3] Preclinical studies have consistently demonstrated its efficacy in a variety of cancer models, highlighting its potential as a valuable therapeutic agent.[4][13][14] Further research and clinical trials are warranted to fully elucidate the therapeutic potential of JHU-083 in the treatment of human cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Johns Hopkins researchers develop new anti-cancer compound JHU083 [pharmaceutical-technology.com]
- 5. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In vivo characterization of glutamine metabolism identifies therapeutic targets in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Target Engagement of 6-Diazo-5-oxo-L-norleucine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess the target engagement of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist, with alternative metabolic inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Executive Summary
This compound (DON) is a powerful, irreversible inhibitor of a broad range of glutamine-utilizing enzymes, making it a compound of significant interest in cancer metabolism research.[1] However, its clinical development has been hampered by dose-limiting toxicities.[1][2] This has led to the development of tumor-targeted prodrugs, such as DRP-104 (sirpiglenastat) and JHU-083, designed to improve the therapeutic index.[2][3] Assessing the target engagement of DON and its analogues is crucial for understanding their efficacy and safety profiles. This guide compares DON and its prodrugs with other glutamine metabolism inhibitors, such as the glutaminase (B10826351) (GLS) inhibitor CB-839 (Telaglenastat), and provides an overview of experimental approaches to quantify their interaction with their intended targets.
Comparative Analysis of Glutamine Metabolism Inhibitors
The following tables summarize the performance of DON, its prodrug DRP-104, and the alternative glutaminase inhibitor CB-839.
Table 1: In Vivo Efficacy and Toxicity Comparison of DON and DRP-104
| Compound | Dose | Administration | Efficacy (Tumor Growth) | Toxicity (Body Weight Loss) | Reference |
| DON | 1 mg/kg | Intravenous, 5 days/week for 2 weeks | Complete tumor regression | ~20-30% reduction | [1][4] |
| DRP-104 | 1 mg/kg (DON equivalent) | Intravenous, 5 days/week for 2 weeks | Complete tumor regression | Maintained body weight | [1][4] |
| DRP-104 | 0.1, 0.3, 1 mg/kg (DON equivalent) | Subcutaneous, 5 days/week | Dose-dependent tumor growth inhibition; complete regression at 0.3 and 1 mg/kg | Minimal effects on body weight | [4] |
Table 2: In Vitro Potency of Glutamine Metabolism Inhibitors
| Compound | Target(s) | Cell Line | Assay | EC50 / IC50 | Reference |
| DON | Broad glutamine antagonist | P493B lymphoma | Cell viability | 4.0 ± 0.6 µM | [4] |
| DRP-104 | Prodrug of DON | P493B lymphoma | Cell viability | 10 ± 1.9 µM | [4] |
| CB-839 (Telaglenastat) | Glutaminase 1 (GLS1) | Recombinant human GAC | Enzymatic activity | 24 nM | [5] |
| CB-839 (Telaglenastat) | Endogenous mouse kidney glutaminase | Mouse kidney homogenate | Enzymatic activity | 23 nM | [5] |
| CB-839 (Telaglenastat) | Endogenous mouse brain glutaminase | Mouse brain homogenate | Enzymatic activity | 28 nM | [5] |
Experimental Protocols for Assessing Target Engagement
Accurate assessment of target engagement is critical for the development of drugs like DON and its alternatives. Below are detailed methodologies for key experimental approaches.
LC-MS/MS for Quantifying Glutamine and Glutamate (B1630785)
A primary method for assessing the target engagement of glutamine antagonists is to measure the downstream metabolic consequences of enzyme inhibition, specifically the ratio of glutamine to its product, glutamate.
Objective: To quantify the levels of glutamine and glutamate in plasma, tumor tissue, or cell culture media to determine the extent of target inhibition.
Materials:
-
Biological sample (plasma, tissue homogenate, or cell media)
-
Internal standards (e.g., deuterated glutamine and glutamate)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Heptafluorobutyric acid (HFBA) (as an ion-pairing agent)
-
LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole LC/MS)[6]
-
C18 reverse-phase column
Protocol:
-
Sample Preparation:
-
For plasma or cell media: To 100 µL of sample, add 200 µL of ice-cold acetonitrile containing internal standards.[6]
-
For tissue: Homogenize the tissue in an appropriate ice-cold extraction solvent (e.g., 80% methanol).
-
Vortex the mixture vigorously and centrifuge to precipitate proteins.
-
Collect the supernatant and dilute with water before analysis.[6]
-
-
Liquid Chromatography:
-
Use a C18 column for separation.
-
Mobile Phase A: Water with 0.5% formic acid and 0.3% HFBA.[6]
-
Mobile Phase B: Acetonitrile with 0.5% formic acid and 0.3% HFBA.[6]
-
Run a gradient elution to separate glutamine and glutamate. A critical consideration is the potential for in-source cyclization of glutamine and glutamate to pyroglutamic acid, which can be minimized by optimizing chromatographic separation and mass spectrometry source conditions.[7][8][9][10]
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in positive ionization mode.[6]
-
Set up Multiple Reaction Monitoring (MRM) to detect specific parent and daughter ion transitions for glutamine, glutamate, and their internal standards.
-
-
Data Analysis:
-
Quantify the concentrations of glutamine and glutamate by comparing the peak areas of the analytes to their corresponding internal standards.
-
Calculate the glutamine-to-glutamate ratio as a biomarker of target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To determine if DON or its alternatives bind to and stabilize their target enzymes in intact cells.
Materials:
-
Cultured cells
-
Drug of interest (DON, CB-839, etc.)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Apparatus for heating cell suspensions (e.g., PCR cycler)
-
Apparatus for cell lysis (e.g., freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target enzyme
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the drug of interest at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for drug uptake and binding.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).[11]
-
-
Cell Lysis and Separation:
-
Lyse the cells using freeze-thaw cycles.[11]
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting temperature (Tm) between the vehicle- and drug-treated groups indicates target engagement.
-
Activity-Based Protein Profiling (ABPP)
ABPP uses chemical probes that covalently react with the active site of enzymes to profile their functional state. This technique can be used in a competitive format to identify the targets of an inhibitor.
Objective: To identify the enzyme targets of DON and to assess the selectivity of the inhibitor across the proteome.
Materials:
-
Cell or tissue lysate
-
Inhibitor of interest (DON)
-
Broad-spectrum activity-based probe for the target enzyme class (e.g., a fluorophosphonate probe for serine hydrolases)[12]
-
SDS-PAGE and in-gel fluorescence scanning equipment or LC-MS for proteomic analysis
Protocol:
-
Competitive Inhibition:
-
Pre-incubate the proteome (cell or tissue lysate) with the inhibitor of interest (DON) or a vehicle control.
-
Add the broad-spectrum activity-based probe to the proteome and incubate to allow for labeling of active enzymes.
-
-
Analysis:
-
Gel-based: Separate the proteins by SDS-PAGE and visualize the probe-labeled enzymes using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a particular protein in the inhibitor-treated sample compared to the control indicates that the inhibitor is binding to that protein.[12]
-
MS-based: Use a biotinylated probe to enrich the labeled proteins, followed by tryptic digestion and identification and quantification by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that show reduced labeling in the presence of the inhibitor. These are the potential targets of the compound.
-
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of DON's target engagement.
References
- 1. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncozine.com [oncozine.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the in vivo Efficacy of DON (6-Diazo-5-oxo-L-norleucine) and its Prodrugs
For Researchers, Scientists, and Drug Development Professionals
The glutamine antagonist 6-Diazo-5-oxo-L-norleucine (DON) has long been a compound of interest in oncology due to its potent inhibition of glutamine-dependent metabolic pathways crucial for cancer cell proliferation. However, its clinical development has been hampered by significant gastrointestinal toxicity.[1][2] To mitigate these toxicities and improve the therapeutic index, several prodrugs of DON have been developed. This guide provides an objective comparison of the in vivo efficacy, safety, and pharmacokinetic profiles of DON and its prominent prodrugs, including JHU-083, DRP-104 (sirpiglenastat), and JHU395, supported by experimental data.
Comparative Efficacy and Safety
The development of DON prodrugs has been driven by the need to enhance its tumor-targeting capabilities while minimizing systemic exposure and associated toxicities. Preclinical studies have demonstrated that these prodrugs can achieve comparable or superior anti-tumor efficacy to DON with a significantly improved safety profile.
JHU-083: A Brain-Penetrant DON Prodrug
JHU-083 is a prodrug of DON designed to have increased oral bioavailability and brain penetration.[3] In preclinical models of brain tumors, JHU-083 has shown significant efficacy. In an orthotopic IDH1R132H glioma model, a high dose of JHU-083 (25 mg/kg) significantly improved survival compared to the control group.[4] In mice with MYC-expressing medulloblastoma, oral administration of JHU-083 led to increased median survival in both immune-deficient (from 21 to 28 days) and immune-competent (from 16 to 25 days) mice.[3][5]
DRP-104 (Sirpiglenastat): A Tumor-Targeted Metabolic Inhibitor
DRP-104 is a novel prodrug designed for preferential activation to DON within the tumor microenvironment. This tumor-targeted approach has resulted in impressive anti-tumor activity and a favorable safety profile in various preclinical models. In the MC38 syngeneic colon cancer model, DRP-104 demonstrated dose-dependent tumor growth inhibition (TGI) and complete tumor regression at higher doses, with minimal impact on body weight.[6] Notably, DRP-104's efficacy is dependent on a functional immune system, with significantly greater TGI observed in immunocompetent mice compared to immunodeficient mice.[6] This highlights the dual mechanism of action of DRP-104: direct tumor cell metabolism inhibition and immune system stimulation.
JHU395: A Nervous Tissue-Penetrant Prodrug
JHU395 is another DON prodrug designed for enhanced delivery to nervous tissue.[7] In a murine model of malignant peripheral nerve sheath tumor (MPNST), chronic oral administration of JHU395 significantly decreased tumor growth without overt gastrointestinal or neurotoxicities.[8] This prodrug delivered over two-fold higher concentrations of DON to the tumor compared to plasma.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of DON prodrugs.
Table 1: In Vivo Efficacy of DON Prodrugs in Various Cancer Models
| Prodrug | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Metric | Result |
| JHU-083 | IDH1R132H Glioma | Orthotopic Xenograft (Nude Mice) | 25 mg/kg, i.p., 2 days/week | Improved Survival | P = 0.027 vs. control[4] |
| JHU-083 | MYC-driven Medulloblastoma | Orthotopic Xenograft (Immune-deficient) | 20 mg/kg, p.o., twice weekly | Increased Median Survival | 28 days vs. 21 days in control[3] |
| JHU-083 | MYC-driven Medulloblastoma | Orthotopic Xenograft (Immune-competent) | 20 mg/kg, p.o., twice weekly | Increased Median Survival | 25 days vs. 16 days in control[3] |
| DRP-104 | MC38 Colon Carcinoma | Syngeneic (C57BL/6 Mice) | 1 mg/kg, s.c., 5 days/week | Tumor Growth Inhibition | Complete tumor regression[6] |
| DRP-104 | MC38 Colon Carcinoma | Syngeneic (C57BL/6 Mice) | 1 mg/kg, s.c., 5 days/week | Body Weight Change | Minimal effect[6] |
| DRP-104 | MC38 Colon Carcinoma | Syngeneic (C57BL/6 Mice) | Combination with anti-PD-1 | Improved Survival | Significant improvement vs. monotherapies[6] |
| JHU395 | Malignant Peripheral Nerve Sheath Tumor | Flank Xenograft (Murine) | 1.2 mg/kg transitioning to 0.5 mg/kg, p.o., daily | Decreased Tumor Growth | Significant decrease compared to vehicle[7] |
Table 2: Bioavailability and Toxicity Profile of DON and its Prodrugs
| Compound | Key Feature | Metric | Result |
| DON | Gastrointestinal Toxicity | Dose-limiting toxicity observed in clinical trials.[1][2] | High incidence of nausea, vomiting, and diarrhea.[2] |
| JHU-083 | Brain Penetration | Brain-to-plasma ratio of DON | 10-fold higher with JHU-083 compared to DON administration.[9] |
| DRP-104 | Tumor-Targeted Delivery | Tumor vs. GI tissue exposure to DON | 11-fold greater exposure in tumor.[6] |
| DRP-104 | Gastrointestinal Toxicity | Histopathology | No adverse effects at lower doses; mild lymphocytic infiltration at the highest dose.[6] |
| JHU395 | Tumor-Targeted Delivery | Tumor-to-plasma exposure of DON | Over 2-fold higher in tumor.[8] |
| JHU395 | Systemic Toxicity | Overt toxicities | No overt GI or neuro-toxicities observed.[8] |
Experimental Protocols
Orthotopic Glioma Xenograft Model (for JHU-083 efficacy)
-
Cell Line: BT142 IDH1R132H glioma cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Intracranial injection of tumor cells into the brain parenchyma.[10][11][12]
-
Drug Administration: JHU-083 administered intraperitoneally (i.p.) at the indicated doses and schedule.
-
Efficacy Assessment: Survival was monitored, and statistical analysis was performed using the log-rank test.
Caption: Workflow for in vivo efficacy testing in an orthotopic glioma model.
Syngeneic Colon Carcinoma Model (for DRP-104 efficacy)
-
Cell Line: MC38 murine colon adenocarcinoma cells.
-
Animal Model: C57BL/6 mice (immunocompetent).
-
Tumor Implantation: Subcutaneous (s.c.) injection of MC38 cells into the flank of the mice.[13][14][15]
-
Drug Administration: DRP-104 administered subcutaneously at the indicated doses and schedule.
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Body weight was monitored as a measure of toxicity. Survival was also assessed.
Caption: Workflow for in vivo efficacy testing in a syngeneic colon cancer model.
Signaling Pathways
DON and its prodrugs exert their anti-cancer effects by broadly inhibiting glutamine-utilizing enzymes. This disrupts multiple metabolic pathways, including the synthesis of nucleotides and non-essential amino acids, and anaplerosis of the TCA cycle. One of the key signaling pathways affected is the mTOR pathway, which is a central regulator of cell growth and proliferation and is often dysregulated in cancer.
Glutamine Metabolism Pathway
The following diagram illustrates the central role of glutamine in cancer cell metabolism and the points of inhibition by DON.
Caption: Simplified diagram of glutamine metabolism and DON's mechanism of action.
mTOR Signaling Pathway
The mTOR signaling pathway is a critical regulator of cell growth and is influenced by nutrient availability, including glutamine. By depleting intracellular glutamine, DON and its prodrugs can lead to the downregulation of mTOR signaling, further contributing to their anti-proliferative effects.[4]
Caption: Overview of the mTOR signaling pathway and its inhibition by DON prodrugs.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Tumor-Targeted Delivery of this compound (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally bioavailable glutamine antagonist prodrug JHU-083 penetrates mouse brain and suppresses the growth of MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hopkinsmedicine.org [hopkinsmedicine.org]
- 6. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dracenpharma.com [dracenpharma.com]
- 8. The novel glutamine antagonist prodrug JHU395 has antitumor activity in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Glutamine Antagonist JHU395 Suppresses MYC-Driven Medulloblastoma Growth and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Translational Orthotopic Models of Glioblastoma Multiforme [jove.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 15. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-diazo-5-oxo-L-norleucine (DON)
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of 6-diazo-5-oxo-L-norleucine (DON), a potent glutamine antagonist used in research. Due to its cytotoxic, toxic, and potentially explosive nature, strict adherence to the following procedures is mandatory to ensure the safety of all personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance and is toxic if swallowed, inhaled, or in contact with skin.[1][2] Diazo compounds as a class are known to be toxic, irritant, and potentially explosive, especially when in pure or concentrated form, or when exposed to heat or sharp surfaces.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. All handling of DON must be conducted within a certified chemical fume hood.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or PVC gloves. | To prevent dermal absorption of the toxic compound.[2] |
| Eye Protection | Chemical splash goggles and a full-face shield. | To protect eyes and face from splashes and potential explosions.[1] |
| Lab Coat | Flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory | Dust respirator for handling the solid powder. | To prevent inhalation of the toxic powder.[2] |
Incompatible Materials: Avoid all contact with oxidizing agents (e.g., nitrates, perchlorates, permanganates) as this may result in ignition or explosion.[2]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently dampen the spilled powder with water to prevent dust generation.[2]
-
Carefully sweep the dampened material into a designated, clearly labeled hazardous waste container.
-
Use dry clean-up procedures; avoid creating dust.[2]
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert institutional safety personnel and emergency responders.[2]
-
Prevent entry into the contaminated area.
-
Allow only trained hazardous materials personnel to conduct the cleanup.
-
Disposal Procedures: A Two-Tiered Approach
The primary and universally accepted method for the final disposal of cytotoxic waste, including DON, is incineration by a licensed hazardous waste management service. However, chemical deactivation is an essential preliminary step for treating liquid waste streams and residual amounts of the compound to render them less hazardous before collection.
This is the required procedure for all solid waste and grossly contaminated materials.
-
Segregation: At the point of generation, meticulously separate all DON-contaminated waste from other laboratory waste streams.
-
Containment: Place all solid DON waste (e.g., unused compound, contaminated vials, PPE, absorbent pads) into a dedicated, puncture-resistant, and leak-proof hazardous waste container. The container must be clearly labeled with:
-
"Hazardous Waste - Cytotoxic"
-
"this compound"
-
The appropriate hazard symbols.
-
-
Storage: Store the sealed container in a designated, secure waste accumulation area, away from incompatible materials.
-
Collection: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor for final disposal via incineration.
This protocol is based on the established principle that acids decompose diazo compounds, rendering them harmless.[1] This procedure should be performed in a chemical fume hood with constant monitoring.
Objective: To hydrolyze the diazo functional group, releasing nitrogen gas and yielding a less hazardous organic molecule.
Experimental Protocol:
-
Preparation:
-
Don appropriate PPE as detailed in the safety table.
-
Ensure the reaction will be conducted in a clean, appropriately sized glass vessel (e.g., an Erlenmeyer flask) equipped with a magnetic stir bar.
-
Place the reaction vessel in an ice-water bath to control any potential exothermic reaction.
-
-
Dilution:
-
If you have a concentrated aqueous solution of DON, dilute it with cold water to a concentration not exceeding 10 mg/mL.
-
-
Acidification (Quenching):
-
While vigorously stirring the diluted DON solution in the ice bath, add a 1 M solution of acetic acid dropwise. The slow, controlled addition is critical to manage the rate of nitrogen gas evolution and prevent excessive foaming or temperature increase.
-
Continue adding acetic acid until the pH of the solution is between 3 and 4. Use pH paper or a calibrated pH meter to monitor. A general rule is to add a significant excess of acid relative to the molar amount of DON.
-
-
Reaction and Verification:
-
Allow the solution to stir in the ice bath for a minimum of one hour after the final acid addition.
-
Remove the ice bath and allow the solution to slowly warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the decomposition is complete. The cessation of gas bubbles is an indicator, but not a confirmation, of reaction completion.
-
-
Final Neutralization:
-
After the reaction is complete, neutralize the solution. Slowly add a saturated solution of sodium bicarbonate or a 1 M solution of sodium hydroxide (B78521) while stirring. Be cautious as this will generate carbon dioxide gas if bicarbonate is used.
-
Adjust the final pH to be within the neutral range (6.0 - 8.0).
-
-
Disposal of Treated Effluent:
-
The resulting neutralized aqueous solution, now free of the reactive diazo group, can be disposed of as chemical waste through your institution's EHS office. It should be collected in a properly labeled aqueous waste container. Do not pour down the drain unless explicitly permitted by local regulations and your EHS department for this specific, treated waste stream.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 6-diazo-5-oxo-L-norleucine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling of 6-diazo-5-oxo-L-norleucine (DON), a potent cytotoxic and potentially explosive compound. Adherence to these protocols is mandatory to ensure personnel safety and mitigate environmental risks.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following personal protective equipment. Double gloving is recommended.
| PPE Category | Specification |
| Eye Protection | ANSI-approved, tight-fitting safety goggles. A face shield should also be worn.[1] |
| Hand Protection | Two pairs of nitrile gloves.[1] |
| Body Protection | A flame-resistant laboratory coat, preferably made of anti-static material, must be worn over long pants.[1] |
| Footwear | Closed-toe and closed-heel shoes are required.[1] |
| Respiratory | A fit-tested N95 or higher-level respirator is required when handling the powder form of the compound to prevent inhalation of airborne particles. |
Operational Plan: Handling and Storage
This compound is a light-yellow crystalline powder that is toxic if swallowed, in contact with skin, or if inhaled. It should be handled with extreme caution in a designated area.
-
Engineering Controls : All manipulations of solid this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[1]
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.
-
Avoidance : Avoid generating dust. Use of a spatula for transfer is preferred over pouring. Do not use scratched or chipped glassware, as rough surfaces can potentially initiate decomposition.[1]
Spill Management
In the event of a spill, evacuate the area and prevent entry. For a minor spill, trained personnel wearing appropriate PPE may proceed with cleanup.
-
Containment : Cover the spill with an absorbent material, such as vermiculite (B1170534) or sand.
-
Cleanup : Carefully sweep the absorbent material into a designated hazardous waste container. Avoid raising dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Disposal : All contaminated materials, including PPE, must be disposed of as hazardous waste.
Disposal Plan: Deactivation (Quenching) and Disposal
Due to its potential instability, all waste containing this compound must be chemically deactivated (quenched) before disposal. The primary method for neutralization is the addition of a weak acid, such as acetic acid, which converts the reactive diazo group into a more stable acetate (B1210297) ester.[1][2]
Experimental Protocol: Quenching of this compound Waste
This protocol is adapted from established procedures for quenching diazo compounds.[1][2]
Materials:
-
Waste containing this compound (solid or in a compatible solvent).
-
Glacial acetic acid.
-
A suitable reaction vessel (e.g., an Erlenmeyer flask) equipped with a stir bar.
-
Stir plate.
-
Chemical fume hood.
Procedure:
-
Preparation : Conduct the entire procedure in a certified chemical fume hood.[1] Ensure an ANSI-approved safety shower and eyewash station are immediately accessible.[1] Wear all prescribed PPE.
-
Dilution : If the waste is a concentrated solution or solid, dilute it with a compatible solvent (e.g., diethyl ether, tetrahydrofuran) in the reaction vessel. The concentration should be kept low to control the reaction rate.
-
Cooling : Place the reaction vessel in an ice bath to dissipate any heat generated during the reaction.
-
Quenching : While stirring the diluted waste solution, slowly add glacial acetic acid dropwise. The addition should be done cautiously, as the reaction will evolve nitrogen gas. The rate of addition should be controlled to prevent excessive foaming or a rapid increase in temperature.
-
Monitoring : Continue adding acetic acid until the evolution of nitrogen gas ceases and the characteristic yellow color of the diazo compound disappears.
-
Neutralization : After the quenching reaction is complete, the resulting solution can be neutralized with a suitable base (e.g., sodium bicarbonate solution) if necessary, before being collected for disposal as hazardous chemical waste.
-
Final Disposal : The neutralized waste, along with any contaminated materials, must be placed in a clearly labeled hazardous waste container for collection by certified waste management personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
